Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Description
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Properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622324 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787548-29-2 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: The Significance of a Strained Ring in Modern Medicine
Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a seemingly compact molecule, holds significant importance in the landscape of modern drug discovery and development. Its rigid cyclopropane core, adorned with a reactive vinyl group and a crucial amino acid moiety, makes it a highly sought-after building block, particularly in the design of potent protease inhibitors. The constrained conformation of the cyclopropane ring allows for precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. A notable application of this unique amino acid derivative is in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle.[1][2] The development of robust and scalable synthetic routes to enantiomerically pure this compound is therefore a critical endeavor for medicinal chemists and process development scientists. This guide provides an in-depth analysis of the prevalent and effective synthetic strategies, focusing on the underlying chemical principles and practical considerations for laboratory and large-scale production.
Strategic Approaches to the Synthesis of this compound
Two principal strategies have emerged as the most reliable and scalable for the synthesis of the target molecule:
-
Diastereoselective Cyclopropanation of a Glycine Schiff Base followed by Enzymatic Resolution: This robust and well-documented approach involves the construction of the racemic cyclopropane core and subsequent separation of the desired enantiomer using a highly selective enzyme. This method has been successfully scaled up to produce multi-kilogram quantities.[1][3]
-
Asymmetric Phase-Transfer Catalyzed Cyclopropanation: This elegant strategy employs a chiral phase-transfer catalyst to directly generate the desired enantiomer of the cyclopropane ring, circumventing the need for a separate resolution step. This approach offers the potential for a more streamlined and economical synthesis.[4]
A third, conceptually distinct approach involves the Kulinkovich cyclopropanation to form a vinylcyclopropanol intermediate, which is then converted to the target amine. While plausible, this route is less documented for this specific target and presents its own set of synthetic challenges.
This guide will focus on the two most established and field-proven methodologies.
Methodology 1: Diastereoselective Cyclopropanation and Enzymatic Resolution
This strategy is a cornerstone for the large-scale production of enantiomerically pure (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives. The overall workflow can be visualized as follows:
Part 1: Synthesis of Racemic Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate
The initial phase of this methodology focuses on the construction of the racemic cyclopropane ring with the desired cis relationship between the vinyl and ester groups.
Step 1: Formation of the Glycine Schiff Base
The synthesis commences with the protection of the amino group of glycine ethyl ester as a Schiff base, typically with benzaldehyde or benzophenone. This serves two primary purposes: it prevents unwanted side reactions of the free amine and activates the α-carbon for deprotonation.
Experimental Protocol: Synthesis of Ethyl N-(diphenylmethylene)glycinate
-
To a solution of glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.
-
Add benzophenone imine (1.05 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or used directly in the next step.
Step 2: Diastereoselective Cyclopropanation
This is the key bond-forming step where the cyclopropane ring is constructed. The Schiff base is deprotonated with a strong base to form an enolate, which then undergoes a sequential SN2 and SN2' dialkylation with trans-1,4-dibromo-2-butene. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity in favor of the desired cis isomer (vinyl group and ester group on the same side of the cyclopropane ring). Lithium tert-butoxide has been found to be an effective base for this transformation.[5]
Experimental Protocol: Diastereoselective Cyclopropanation
-
To a solution of ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium tert-butoxide (2.35 eq) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of trans-1,4-dibromo-2-butene (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, containing a mixture of diastereomers, is then carried forward to the next step.
Step 3: N-Boc Protection
Prior to enzymatic resolution, the imine protecting group is typically swapped for a tert-butyloxycarbonyl (Boc) group. This is achieved by hydrolysis of the Schiff base followed by reaction with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection
-
Hydrolyze the crude product from the previous step by stirring with 1N hydrochloric acid in THF until the imine is cleaved (monitor by TLC).
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
To the biphasic mixture, add di-tert-butyl dicarbonate (1.2 eq) and stir vigorously at room temperature for 12-18 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude racemic ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate can be purified by column chromatography on silica gel.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl N-(diphenylmethylene)glycinate | C₁₇H₁₇NO₂ | 267.32 | 6954-13-8 |
| Ethyl 1-(diphenylmethyleneamino)-2-vinylcyclopropanecarboxylate | C₂₁H₂₁NO₂ | 331.40 | 878419-72-8 |
| Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate (racemic) | C₁₃H₂₁NO₄ | 255.31 | 681807-59-0 |
| Table 1: Key Intermediates in the Racemic Synthesis. |
Part 2: Enzymatic Resolution
The separation of the desired (1R,2S)-enantiomer from the racemic mixture is a critical step and is efficiently achieved through enzymatic kinetic resolution. The enzyme Alcalase 2.4L, a robust and inexpensive serine protease from Bacillus licheniformis, has been shown to selectively hydrolyze the (1S,2R)-enantiomer of the Boc-protected ethyl ester to the corresponding carboxylic acid, leaving the desired (1R,2S)-ester largely unreacted.[1][6]
Mechanism of Enzymatic Resolution
The active site of Alcalase 2.4L possesses a specific stereochemical preference. It preferentially binds and catalyzes the hydrolysis of the (1S,2R)-enantiomer, where the ester group is more accessible for nucleophilic attack by the serine residue in the enzyme's active site. The bulky Boc-protecting group and the specific orientation of the vinyl and ester substituents in the two enantiomers are key to this selectivity. A significant challenge in this step is product inhibition, where the formed carboxylic acid can inhibit the enzyme's activity, leading to long reaction times. This can be mitigated by enriching the racemic mixture with the desired enantiomer through a prior chemical resolution step or by using forcing conditions during the enzymatic reaction.[1]
Experimental Protocol: Enzymatic Resolution
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Disperse the racemic ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate in the buffer.
-
Add Alcalase 2.4L (commercially available as a liquid concentrate) to the mixture. The enzyme loading will need to be optimized for the specific substrate concentration.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining ester.
-
Once the desired conversion is reached, extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted (1R,2S)-ester from the hydrolyzed (1S,2R)-acid.
-
Wash the organic layer with a mild acidic solution to remove any remaining acid product, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate should be of high enantiomeric purity (>99% ee).[]
Part 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target compound, typically as a salt for improved stability and handling.
Experimental Protocol: Deprotection
-
Dissolve the enantiomerically pure ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate in a suitable solvent such as diethyl ether or 2-propanol.
-
Add a solution of hydrochloric acid in diethyl ether or p-toluenesulfonic acid monohydrate.[3]
-
Stir the mixture at room temperature for 1-4 hours, during which the hydrochloride or tosylate salt of the product will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate hydrochloride | C₈H₁₄ClNO₂ | 191.65 | 259214-56-7 |
| Table 2: Final Product Information. |
Methodology 2: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
This approach offers a more direct route to the enantiomerically pure product by establishing the stereochemistry during the cyclopropane ring formation. It utilizes a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, to control the facial selectivity of the alkylation.[4]
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An In-depth Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a synthetically valuable and pharmaceutically relevant constrained amino acid analogue. With a focus on the medicinally important (1R,2S)-stereoisomer, this document delves into its physicochemical properties, stereoselective synthesis, characteristic reactivity, and its pivotal role as a key building block in the development of potent antiviral therapeutics, particularly for Hepatitis C. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this unique molecular scaffold.
Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry
The rational design of therapeutic agents often necessitates a departure from the inherent flexibility of linear peptide chains. Constrained amino acid analogues, which possess rigid three-dimensional structures, are invaluable tools in medicinal chemistry. By incorporating these motifs into drug candidates, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity for the target receptor or enzyme. Furthermore, the unnatural structure of these amino acids can confer increased metabolic stability, a crucial attribute for viable drug candidates.
This compound, particularly the (1R,2S)-isomer, has emerged as a prominent example of a constrained amino acid with significant therapeutic potential. Its rigid cyclopropane core, coupled with the reactive vinyl and versatile ester functionalities, makes it a highly sought-after building block in modern drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is most commonly handled and stored as its hydrochloride or tosylate salt to improve stability and crystallinity.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| CAS Number | 787548-29-2 (racemate) | [1] |
| 259214-56-7 ((1R,2S), HCl salt) | [2] | |
| Appearance | White crystalline powder or crystal (as HCl salt) | [2] |
| Melting Point | Approx. 155-160 °C (as HCl salt) | [2] |
| Density | Approx. 1.10-1.12 g/cm³ (as HCl salt) | [2] |
| Solubility | Soluble in water and some organic solvents (as HCl salt) | [2] |
| Storage | 4°C, stored under nitrogen | [1] |
Stereoselective Synthesis: The Asymmetric Phase-Transfer Catalyzed Approach
The biological activity of this compound is highly dependent on its stereochemistry, with the (1R,2S)-isomer being of primary pharmaceutical interest. A concise and effective method for the enantioselective synthesis of this isomer involves an asymmetric phase-transfer catalyzed (PTC) cyclopropanation.[3] This approach utilizes a chiral catalyst derived from a cinchona alkaloid to control the stereochemical outcome of the reaction.
Caption: Reactivity and synthetic transformations of the core scaffold.
-
Amino Group Functionalization: The primary amine is a versatile handle for the introduction of various substituents via N-acylation, sulfonylation, or reductive amination. This is the key step for incorporating the cyclopropane unit into a larger peptide or small molecule backbone.
-
Ester Group Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines or alcohols. It can also be reduced to the corresponding alcohol.
-
Vinyl Group Reactivity: The vinyl group is susceptible to a range of transformations, including oxidation (e.g., ozonolysis, dihydroxylation), reduction to an ethyl group, and participation in metathesis reactions. This allows for the diversification of the side chain.
-
Cyclopropane Ring Opening: While the cyclopropane ring is relatively stable, it can undergo ring-opening reactions under certain conditions, such as with transition metal catalysts, leading to the formation of larger ring systems or linear products.
Application in Drug Discovery: A Cornerstone for HCV Protease Inhibitors
The most prominent application of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is as a key P2 building block in the synthesis of macrocyclic inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. [3]This viral enzyme is essential for the replication of HCV, making it a prime target for antiviral therapy.
Mechanism of Action in HCV Protease Inhibition
The NS3/4A protease has a relatively shallow and extended active site. Effective inhibitors must therefore present a specific three-dimensional arrangement of functional groups to achieve high binding affinity. The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate moiety, when incorporated into a macrocyclic inhibitor, serves as a conformationally constrained bioisostere of a proline residue at the P2 position of the substrate.
dot
Caption: Interaction of a vinylcyclopropane-containing inhibitor with the HCV protease active site.
The rigidity of the cyclopropane ring locks the substituent attached to the amine in a well-defined orientation that fits optimally into the S2 binding pocket of the protease. This pre-organization for binding minimizes the entropic penalty upon inhibitor association with the enzyme, leading to a significant increase in potency. The vinyl group can also engage in favorable interactions within the active site. The development of potent HCV protease inhibitors such as glecaprevir, which contains a cyclopropyl amino acid derivative, underscores the importance of this structural motif. [4]
Conclusion and Future Perspectives
This compound is a testament to the power of constrained amino acids in modern drug design. Its stereoselective synthesis has been optimized, and its value as a key fragment in potent HCV protease inhibitors is well-established. Beyond its current applications, the unique combination of a rigid core and versatile functional groups suggests that this building block will continue to find utility in the development of new therapeutics for a range of diseases. Future research may focus on exploring its incorporation into other classes of molecules, such as peptidomimetics targeting other proteases or G-protein coupled receptors, and on further elaborating the reactivity of its vinyl and cyclopropane functionalities to access novel chemical space.
References
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Belyk, K. M., Xiang, B., Bulger, P. G., Leonard, W. R., Jr., Balsells, J., Yin, J., & Chen, C.-y. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 692–700. [Link]
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Beaulieu, P. L., Gillard, J., Bailey, M. D., Boucher, C., Duceppe, J.-S., Simoneau, B., Wang, X.-J., Zhang, L., Grozinger, K., Houpis, I., Farina, V., Heimroth, H., Krueger, T., & Schnaubelt, J. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]
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Ali, A., et al. (2018). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. PLoS Pathogens, 14(6), e1007064. [Link]
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Kim, J. L., Morgenstern, K. A., Lin, C., Fox, T., Dwyer, M. D., Landro, J. A., Chambers, S. P., Markland, W., Lepre, C. A., O'Malley, E. T., Harbeson, S. L., Rice, C. M., Murcko, M. A., Caron, P. R., & Thomson, J. A. (1996). Crystal structure of the hepatitis C virus NS3 protease domain complexed with a synthetic NS4A cofactor peptide. Cell, 87(2), 343–355. [Link]
- Love, R. A., Parge, H. E., Wickersham, J. A., Hostomsky, Z., Habuka, N., Moomaw, E. W., Adachi, T., & Hostomska, Z. (1996). The crystal structure of hepatitis C virus NS3 proteinase reveals a trypsin-like fold and a structural zinc binding site. Cell, 87(2), 331–342.
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ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. Retrieved January 17, 2026, from [Link]
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ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). cis-(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Constrained Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Among the myriad strategies employed to achieve these goals, the incorporation of conformationally restricted amino acid analogues into bioactive compounds has emerged as a powerful tool. These rigid scaffolds reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity and efficacy. Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a unique and highly functionalized cyclopropane derivative, stands as a premier example of such a constrained building block. Its strategic importance is most notably demonstrated in its role as a key intermediate in the synthesis of a class of potent antiviral agents targeting the Hepatitis C virus (HCV). This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental chemical structure to its pivotal role in the development of life-saving therapeutics.
Section 1: Unveiling the Chemical Architecture
This compound is a chiral, non-proteinogenic amino acid ester. Its structure is characterized by a strained three-membered cyclopropane ring, which imparts a high degree of conformational rigidity. The molecule possesses two stereocenters, leading to four possible stereoisomers. The (1R,2S) stereoisomer is of particular significance in the pharmaceutical industry.
Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a cyclopropane ring substituted with an amino group and an ethyl carboxylate group at the C1 position, and a vinyl group at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | Typically a white crystalline powder or crystal.[2] | [2] |
| Melting Point | Approximately 155-160 °C (for the hydrochloride salt).[2] | [2] |
| Solubility | Soluble in water and some organic solvents.[2] | [2] |
| Storage | Recommended to be stored at 4°C under a nitrogen atmosphere.[3] | [3] |
Note: Some properties are reported for the hydrochloride salt of the compound, which is a common form for handling and storage.
Stereochemistry: The Key to Biological Activity
The precise three-dimensional arrangement of the substituents on the cyclopropane ring is crucial for the biological activity of the molecules derived from this building block. The (1R,2S) configuration is the enantiomer actively sought for the synthesis of HCV NS3/4A protease inhibitors.[4] This stereochemical preference underscores the highly specific nature of the interactions between the final drug molecule and its biological target.
Caption: 2D Chemical Structure of this compound.
Section 2: Synthesis Strategies - Crafting a Key Intermediate
The synthesis of this compound, particularly in its enantiomerically pure (1R,2S) form, is a challenging yet critical process for its application in drug manufacturing. Several synthetic strategies have been developed, with a focus on achieving high stereoselectivity.
Asymmetric Phase-Transfer Catalyzed Cyclopropanation
A concise and effective method for the asymmetric synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves the stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester.[4] This reaction is carried out by treating the glycine derivative with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst.[4] Cinchonidine-derived catalysts have been shown to provide the desired product in good yield and high enantiomeric excess.[4]
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
The following is a generalized protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.
-
Schiff Base Formation: React glycine ethyl ester with benzaldehyde to form the (E)-N-phenylmethyleneglycine ethyl ester Schiff base.
-
Phase-Transfer Catalysis: In a suitable solvent system (e.g., toluene/water), combine the Schiff base, trans-1,4-dibromo-2-butene, a cinchonidine-derived chiral phase-transfer catalyst, and a base (e.g., potassium carbonate).
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up and Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Concentrate the organic phase and purify the crude product by chromatography to yield (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester.
-
Deprotection: Hydrolyze the Schiff base under acidic conditions to afford the free amine, Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate.
-
Chiral Purity Enhancement: If necessary, the enantiomeric excess can be further enhanced through techniques such as crystallization of a salt with a chiral acid.[4]
Caption: Generalized workflow for the synthesis of this compound.
Section 3: Applications in Drug Discovery - A Focus on Hepatitis C
The primary and most significant application of Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate is as a pivotal building block in the synthesis of direct-acting antiviral agents against the Hepatitis C virus.[5] Specifically, it is a key component of several HCV NS3/4A protease inhibitors.
The Role in HCV NS3/4A Protease Inhibitors
The HCV NS3/4A protease is a serine protease essential for the replication of the virus.[6] It cleaves the viral polyprotein into individual functional proteins. Inhibiting this enzyme effectively halts the viral life cycle. The constrained cyclopropyl ring of the 1-amino-2-vinylcyclopropanecarboxylate moiety plays a crucial role in the design of these inhibitors.
Mechanism of Action:
The 1-amino-2-vinylcyclopropanecarboxylate fragment, when incorporated into a larger molecule, acts as a peptidomimetic. Its rigid structure helps to pre-organize the inhibitor into a conformation that is complementary to the active site of the NS3/4A protease. This conformational constraint reduces the entropic penalty of binding, leading to higher binding affinity and improved inhibitory potency.[7] The vinyl group can also engage in specific interactions within the enzyme's active site.
Caption: Role of the vinylcyclopropane-containing inhibitor in the HCV replication cycle.
Notable Drug Candidates and Approved Drugs
Several important HCV protease inhibitors incorporate a derivative of 1-amino-2-vinylcyclopropanecarboxylic acid.
-
BILN 2061: One of the pioneering HCV NS3 protease inhibitors, BILN 2061, contains this key structural motif.[5] Its development demonstrated the potential of this class of compounds in treating HCV infections.
-
Grazoprevir: An approved medication for the treatment of chronic HCV, Grazoprevir features a macrocyclic structure that includes the 1-amino-2-vinylcyclopropane fragment.[6]
-
Paritaprevir: Another approved HCV drug, Paritaprevir, also incorporates this constrained amino acid derivative within its macrocyclic framework.[8]
The successful development of these drugs highlights the enduring importance of this compound as a high-value intermediate in the pharmaceutical industry.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive safety profile for this specific compound is not extensively documented in publicly available literature, general precautions for handling amino acid derivatives and cyclopropane-containing compounds should be followed.[2]
-
Hazards: May cause skin and eye irritation.[3]
-
PPE: It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Storage and Stability
To ensure the integrity of the compound, it should be stored in a cool, dry place.[3] For long-term storage, it is advisable to keep it at 4°C under an inert atmosphere, such as nitrogen, to prevent degradation.[3]
Conclusion: A Small Molecule with a Large Impact
This compound represents a fascinating case study in the power of strategic molecular design. Its unique combination of a constrained cyclopropane ring and versatile functional groups has made it an indispensable tool for medicinal chemists, particularly in the fight against Hepatitis C. The insights gained from the development of drugs containing this moiety continue to inform the design of new generations of therapeutics for a wide range of diseases. As the demand for more effective and safer medicines grows, the importance of such well-defined and strategically valuable building blocks will undoubtedly continue to increase.
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ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]
- Belyk, K. M., Morrison, H. G., Jones, P. J., & Weissman, S. A. (2009). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - Phenylmethyleneglycine Ethyl Ester. The Journal of Organic Chemistry, 74(23), 9153-9156.
- Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 69(17), 5638–5645.
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MedCrave. (2017, April 4). HCV NS3/4A protease and its emerging inhibitors. Retrieved from [Link]
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ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]
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PubMed. (2008, April 9). Molecular modeling based approach to potent P2-P4 macrocyclic inhibitors of hepatitis C NS3/4A protease. Retrieved from [Link]
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The Cornerstone of Modern Hepatitis C Therapy: A Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Antiviral Drug Design
In the landscape of modern medicinal chemistry, few structural motifs have had as profound an impact on a single therapeutic area as the 1-amino-2-vinylcyclopropanecarboxylate core. This highly constrained, tailor-made amino acid is the essential pharmacophoric unit in a new generation of potent, direct-acting antiviral agents (DAAs) targeting the Hepatitis C Virus (HCV). Its ethyl ester derivative, Ethyl 1-amino-2-vinylcyclopropanecarboxylate, serves as a critical synthetic intermediate, the gateway to complex macrocyclic structures that effectively inhibit the HCV NS3/4A serine protease, an enzyme vital for viral replication.[1][2]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and pivotal role in the development of groundbreaking HCV therapeutics. We will delve into the causality behind synthetic strategies, provide detailed experimental insights, and explore the mechanistic underpinnings that make this molecule a cornerstone of modern antiviral drug discovery.
Physicochemical and Structural Characteristics
This compound is a chiral molecule whose stereochemistry is paramount to its biological application. The racemic compound is identified by the CAS Number 787548-29-2 .[3] However, it is the specific (1R,2S) stereoisomer that is the key building block for several HCV protease inhibitors.[1]
| Property | Value | Source(s) |
| CAS Number | 787548-29-2 (racemate) | ChemScene[3] |
| 259214-56-7 ((1R,2S)-HCl salt) | ChemBK[4] | |
| Molecular Formula | C₈H₁₃NO₂ | ChemScene[3] |
| Molecular Weight | 155.19 g/mol | ChemScene[3] |
| Appearance | White crystalline powder or crystal (HCl salt) | ChemBK[4] |
| Melting Point | ~155-160 °C (HCl salt) | ChemBK[4] |
| Solubility | Soluble in water and some organic solvents (HCl salt) | ChemBK[4] |
| Storage | 4°C, stored under nitrogen | ChemScene[3] |
| Topological Polar Surface Area | 52.32 Ų | ChemScene[3] |
| LogP (calculated) | 0.4529 | ChemScene[3] |
The Synthetic Challenge: Mastering Stereoselectivity
The therapeutic utility of the vinylcyclopropane core is critically dependent on achieving the correct stereochemical configuration, primarily the (1R,2S) arrangement. The synthesis, therefore, is not merely a matter of forming the cyclopropane ring but of controlling its absolute and relative stereochemistry. The most successful and scalable strategies rely on asymmetric phase-transfer catalysis.
Asymmetric Phase-Transfer Catalyzed (PTC) Cyclopropanation
The seminal approach involves the cyclopropanation of a glycine Schiff base equivalent, such as (E)-N-phenylmethyleneglycine ethyl ester, with trans-1,4-dibromo-2-butene. The key to achieving high enantioselectivity is the use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.
This reaction is a self-validating system; the stereochemical outcome is directly governed by the choice of the chiral catalyst. The catalyst, often a quaternary ammonium salt of a modified Cinchona alkaloid, forms a chiral ion pair with the enolate of the glycine imine. This chiral complex then directs the approach of the electrophile (trans-1,4-dibromo-2-butene), favoring the formation of one enantiomer over the other.
Experimental Protocol: Asymmetric Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
The following protocol is a representative synthesis adapted from established literature procedures.
-
Imine Formation: Glycine ethyl ester is reacted with benzaldehyde to form the (E)-N-phenylmethyleneglycine ethyl ester Schiff base.
-
Phase-Transfer Cyclopropanation:
-
To a vigorously stirred biphasic system of toluene and aqueous base (e.g., K₂CO₃ or NaOH), add the (E)-N-phenylmethyleneglycine ethyl ester.
-
Add a catalytic amount (1-10 mol%) of a cinchonidine-derived chiral phase-transfer catalyst.
-
Cool the mixture and add trans-1,4-dibromo-2-butene portion-wise, maintaining a low temperature.
-
The reaction is monitored by HPLC or TLC until the starting material is consumed.
-
-
Hydrolysis and Deprotection:
-
Upon completion, the organic phase is separated.
-
The Schiff base is hydrolyzed under acidic conditions (e.g., dilute HCl) to release the primary amine.
-
-
Purification:
-
The crude product is purified. For enhanced enantiomeric purity, this can involve crystallization of a salt (e.g., the tosylate salt) or preparative chiral chromatography.
-
Causality: The choice of a cinchonidine-derived catalyst is crucial as it has been empirically shown to provide the desired (1R,2S) stereoisomer with high enantiomeric excess (ee). The solid-liquid or liquid-liquid biphasic system is essential for the phase-transfer mechanism to operate, allowing the catalyst to shuttle the deprotonated nucleophile into the organic phase for the reaction to occur.
Mechanistic Insight: The Role of the Chiral Catalyst
The stereochemical outcome is determined during the initial alkylation step. The cinchonidine-based catalyst creates a sterically defined chiral environment around the glycine enolate ion pair. This blocks three of the four possible approach trajectories of the dibromobutene electrophile, leaving one favored pathway that leads to the desired product stereochemistry.
Application in Drug Development: The HCV Protease Inhibitor Revolution
The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate moiety is a privileged fragment for inhibiting the HCV NS3/4A protease. The strained cyclopropane ring positions the vinyl group and the amino acid backbone in a precise three-dimensional orientation that fits snugly into the enzyme's active site. This leads to potent inhibition and is a key feature of several approved antiviral drugs.
Case Study: A Key Building Block for Grazoprevir and Vaniprevir
While not always present in the final drug structure in its ethyl ester form, this intermediate is a direct precursor to the core amino acid. The syntheses of potent macrocyclic HCV inhibitors such as Grazoprevir and Vaniprevir feature the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid core, which is derived from its ester precursor.[1]
The vinyl group is particularly important as it can act as a covalent warhead in some inhibitors or provide crucial hydrophobic interactions within the enzyme's S1' pocket. The constrained cyclopropane ring minimizes conformational flexibility, reducing the entropic penalty of binding and thus increasing binding affinity.
Safety and Handling
This compound and its derivatives are research chemicals and should be handled with appropriate care. Based on available data for the general CAS number, the compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
As with any fine chemical, it should be handled in a well-ventilated area, preferably a fume hood, by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and advanced synthetic chemistry. Its development was driven by the urgent need for effective HCV therapies, and its successful synthesis, particularly in an enantiomerically pure form, has enabled the creation of a new class of life-saving drugs. The intricate interplay of its strained ring system, stereochemistry, and reactive vinyl group provides a textbook example of how a small molecule's precise architecture can be leveraged to overcome significant therapeutic challenges. For researchers in drug development, this compound remains a key building block and a source of inspiration for designing the next generation of targeted therapies.
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NIH National Center for Biotechnology Information. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. [Link]
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Molecular weight of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
An In-Depth Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Authored by: Senior Application Scientist
Introduction
This compound is a synthetically derived, non-proteinogenic amino acid ester of significant interest to the pharmaceutical and drug development industries. Its rigid cyclopropane core, coupled with the reactive vinyl and amino functionalities, makes it a valuable chiral building block for complex molecular architectures. Notably, the (1R,2S) stereoisomer is a critical pharmacophoric element in a new generation of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and essential safety and handling protocols.
Physicochemical Properties
The fundamental properties of this compound and its common hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's stability and handling characteristics.
| Property | This compound | Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride |
| Molecular Formula | C₈H₁₃NO₂[2][3] | C₈H₁₃NO₂·HCl[4] |
| Molecular Weight | 155.19 g/mol [2][3] | 191.657 g/mol [4] |
| CAS Number | 787548-29-2[2][3] | 259214-56-7[4] |
| Appearance | - | White crystalline powder[4] |
| Melting Point | - | Approximately 155-160 °C[4] |
| Solubility | - | Soluble in water and some organic solvents[4] |
| Storage | 4°C, stored under nitrogen[2] | - |
| SMILES | NC1(C(OCC)=O)CC1C=C[2] | - |
Strategic Importance in Drug Development
The unique three-dimensional structure of this compound makes it a sought-after intermediate in medicinal chemistry. Its constrained cyclopropane ring helps to lock the conformation of a drug molecule, which can lead to higher binding affinity and selectivity for its biological target.
Application in HCV Inhibitor Synthesis
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), derived from the ethyl ester, is a cornerstone in the design of several HCV NS3/4A protease inhibitors[1]. The vinyl group often plays a crucial role in the mechanism of action, while the amino acid scaffold allows for its incorporation into peptide-like drug candidates. The development of prodrugs utilizing amino acid moieties can enhance properties such as bioavailability and targeted delivery, while reducing toxicity[5].
Asymmetric Synthesis Protocols
The therapeutic efficacy of drugs derived from this compound is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is paramount.
Phase-Transfer Catalyzed Cyclopropanation
A concise and effective method for the asymmetric synthesis of the (1R,2S) isomer involves the cyclopropanation of an N-protected glycine ethyl ester with trans-1,4-dibromo-2-butene[1]. The key to stereocontrol is the use of a chiral phase-transfer catalyst, often derived from cinchonidine[1].
Experimental Workflow:
-
Schiff Base Formation: React glycine ethyl ester with an appropriate aldehyde (e.g., benzaldehyde) to form the corresponding (E)-N-phenylmethyleneglycine ethyl ester. This protects the amine and activates the α-carbon.
-
Asymmetric Cyclopropanation: In a biphasic system (e.g., toluene/aqueous base), treat the Schiff base with trans-1,4-dibromo-2-butene in the presence of a catalytic amount of a cinchonidine-derived phase-transfer catalyst.
-
Hydrolysis: The resulting N-protected cyclopropane derivative is then hydrolyzed under acidic conditions to remove the protecting group and yield the desired this compound.
-
Purification: The final product can be purified and isolated as its tosylate or hydrochloride salt to improve stability and facilitate handling[1].
This method has been shown to produce the target compound in good yield and high enantiomeric excess[1].
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the ethyl ester (a triplet and a quartet), the vinyl group (complex multiplets), and the diastereotopic protons of the cyclopropane ring.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the ester, the sp² carbons of the vinyl group, and the sp³ carbons of the cyclopropane ring and ethyl group.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product from an asymmetric synthesis.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and the C=C stretch of the vinyl group.
Safety, Handling, and Storage
While comprehensive toxicity data is limited, standard laboratory precautions for handling fine chemicals should be observed[4].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[6][7]. Avoid contact with skin and eyes[4]. The GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) have been associated with the compound[2][3].
-
Storage: The free base should be stored at 4°C under an inert atmosphere (e.g., nitrogen) to prevent degradation[2][3]. Keep containers tightly closed in a dry, cool place[7].
-
First Aid: In case of skin contact, flush with plenty of water[8]. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention[3].
Conclusion
This compound is a high-value, versatile building block in modern drug discovery. Its stereocontrolled synthesis is a key challenge that has been addressed through innovative catalytic methods. As research into new therapeutics, particularly for viral diseases like Hepatitis C, continues, the demand for such complex and precisely engineered intermediates is likely to grow. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or drug development professional working in this field.
References
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ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275610, Ethyl cyclopent-1-enecarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177794038, ethyl 1-[(1S)-1-aminoethyl]cyclopropanecarboxylate. Retrieved from [Link]
-
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Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Introduction: The Significance of a Strained Ring
In the landscape of modern drug discovery, particularly in the development of antivirals, the precise architecture of molecular scaffolds is paramount. Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral building block of significant interest, serving as a crucial intermediate in the synthesis of several potent hepatitis C virus (HCV) NS3/4A protease inhibitors.[1] Its structure, featuring a highly constrained cyclopropane ring substituted with an amino group, an ethyl ester, and a vinyl group, presents a unique set of stereochemical and electronic properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for its characterization. For researchers in medicinal chemistry and process development, a thorough understanding of this molecule's spectroscopic signature is essential for confirming its identity, purity, and stereochemistry.
This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, grounding the predictions in fundamental principles and data from analogous structures. This approach is designed to equip researchers with the ability to not only identify the target molecule but also to interpret the spectra of related compounds with greater confidence.
Molecular Structure and Key Spectroscopic Features
The unique arrangement of functional groups on the cyclopropane ring dictates a complex and informative spectroscopic profile. The following sections will deconstruct the predicted data for each major analytical technique.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule. The strained nature of the cyclopropane ring leads to characteristic upfield shifts for its protons and carbons.
Experimental Protocol: NMR Sample Preparation and Acquisition
Rationale: The choice of solvent is critical to avoid peak overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of -10 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 or more scans to achieve adequate signal intensity for all carbon atoms.
-
Diagram 2: NMR Acquisition Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to be complex due to the diastereotopic nature of the cyclopropane methylene protons and the various coupling interactions.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment | Rationale |
| ~ 5.8 - 5.6 | ddd | 1H | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 8 | Vinyl CH | The vinylic proton α to the cyclopropane ring will be a doublet of doublets of doublets due to coupling with the two geminal vinyl protons and the adjacent cyclopropyl proton.[2][3][4] |
| ~ 5.2 - 5.0 | m | 2H | J_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 2 | Vinyl CH₂ | The two terminal vinylic protons will appear as a complex multiplet, each being a doublet of doublets due to geminal and cis/trans coupling. |
| ~ 4.2 | q | 2H | J ≈ 7.1 | O-CH₂-CH₃ | Standard chemical shift for a methylene group in an ethyl ester. |
| ~ 2.0 | br s | 2H | - | NH₂ | The amino protons are typically broad and may not show coupling. Their chemical shift is concentration-dependent. |
| ~ 1.8 - 1.6 | m | 1H | - | Cyclopropyl CH (C2) | This proton is coupled to the adjacent cyclopropyl methylene protons and the vinylic proton. |
| ~ 1.3 | t | 3H | J ≈ 7.1 | O-CH₂-CH₃ | Standard chemical shift for a methyl group in an ethyl ester. |
| ~ 1.2 - 1.0 | m | 1H | - | Cyclopropyl CH₂ (C3) | One of the diastereotopic methylene protons of the cyclopropane ring. |
| ~ 0.9 - 0.7 | m | 1H | - | Cyclopropyl CH₂ (C3) | The other diastereotopic methylene proton, shifted upfield due to the ring's magnetic anisotropy.[5][6][7] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum will be simpler due to proton decoupling but will still show distinct signals for each carbon environment.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~ 138 | Vinyl CH | Deshielded due to sp² hybridization. |
| ~ 115 | Vinyl CH₂ | Shielded relative to the substituted vinyl carbon. |
| ~ 61 | O-CH₂ | Standard chemical shift for the methylene carbon of an ethyl ester. |
| ~ 40 | Quaternary C (C1) | The carbon bearing the amino and ester groups will be significantly downfield. |
| ~ 30 | Cyclopropyl CH (C2) | Aliphatic carbon of the cyclopropane ring. |
| ~ 18 | Cyclopropyl CH₂ (C3) | Shielded aliphatic carbon of the cyclopropane ring.[8] |
| ~ 14 | CH₃ | Standard chemical shift for the methyl carbon of an ethyl ester. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Spectrum Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra of liquids and solids.
Step-by-Step Protocol:
-
Sample Preparation: Place a small drop of neat this compound onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal before running the sample.
-
Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3250 | Medium, broad | N-H stretch | Primary Amine (NH₂) |
| 3100-3000 | Medium | =C-H stretch | Vinyl |
| 2980-2850 | Medium | C-H stretch | Alkyl (Ethyl, Cyclopropyl) |
| ~ 1735 | Strong | C=O stretch | Ester |
| ~ 1640 | Medium | C=C stretch | Vinyl |
| 1650-1580 | Medium | N-H bend | Primary Amine (NH₂) |
| 1250-1020 | Strong | C-O stretch | Ester |
| 990 and 910 | Strong | =C-H bend | Vinyl (out-of-plane) |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
Experimental Protocol: Mass Spectrum Acquisition
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which will likely protonate the amino group to form [M+H]⁺, allowing for clear determination of the molecular weight.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a mixture of methanol and water with 0.1% formic acid.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Predicted Ion | Rationale |
| 156.1 | [M+H]⁺ | Protonated molecular ion. The molecular formula is C₈H₁₃NO₂, with a monoisotopic mass of 155.09 g/mol . |
| 110.1 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester. |
| 83.1 | [M+H - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |
Diagram 3: Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI+ Fragmentation of the Target Compound.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers. The unique upfield signals in the NMR spectra confirm the presence of the strained cyclopropane ring, while the characteristic coupling patterns and chemical shifts of the vinyl and ethyl groups allow for unambiguous assignment of the entire structure. IR spectroscopy provides rapid confirmation of the key amine and ester functional groups, and mass spectrometry verifies the molecular weight and primary fragmentation pathways. This unified spectroscopic blueprint is an essential tool for any scientist working with this important pharmaceutical intermediate.
References
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Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Sproviero, E. M., Ferrara, A., Contreras, R. H., & Burton, G. (1996). H-1-H-1 long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Retrieved from [Link]
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Royal Society of Chemistry. (1996). H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]
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PubChem. Ethyl cyclopropanecarboxylate. Retrieved from [Link]
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Belyk, K. M., et al. (2012). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 16(5), 1045-1050. Retrieved from [Link]
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Abraham, R. J., et al. (2012). 1H NMR spectra. Part 28: proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3)J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. Retrieved from [Link]
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Chegg. (2021). Solved 5. Calculate the coupling constants for the vinyl. Retrieved from [Link]
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Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1970). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 48(5), 729-736. Retrieved from [Link]
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ResearchGate. Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. Retrieved from [Link]
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ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]
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K. L. Williamson, et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]
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ResearchGate. Synthetic Applications of Vinyl Cyclopropane Opening. Retrieved from [Link]
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Sidera, M., & Fletcher, S. P. (2015). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 137(42), 13462–13465. Retrieved from [Link]
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Jiang, Z.-T., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. Retrieved from [Link]
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Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Retrieved from [Link]
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A Technical Guide to the Stereoselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester
Introduction: The Significance of a Strained Scaffold
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) and its derivatives, such as the ethyl ester, are highly valuable, sterically constrained α-amino acids. Their rigid cyclopropane backbone, combined with the reactive vinyl group, makes them crucial building blocks in medicinal chemistry. Notably, vinyl-ACCA is a key component in several potent inhibitors of the hepatitis C virus (HCV) NS3 protease, including BILN 2061, grazoprevir, and vaniprevir. The precise stereochemistry of the (1R,2S) configuration is paramount for biological activity, demanding synthetic strategies that offer exceptional control over stereoselectivity. This guide provides an in-depth analysis of the core methodologies for synthesizing the ethyl ester of this vital chiral intermediate, focusing on the underlying principles and practical considerations for researchers in drug discovery and development.
Strategic Approaches to Stereocontrol
The synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester presents a significant stereochemical challenge. The two main strategies employed to achieve the desired enantiopurity are:
-
Asymmetric Cyclopropanation: This approach aims to establish the desired stereocenters during the formation of the cyclopropane ring.
-
Resolution of a Racemic Mixture: This strategy involves the non-stereoselective synthesis of the cyclopropane core, followed by the separation of the desired enantiomer from its mirror image.
This guide will delve into both approaches, highlighting their respective advantages and limitations.
Part 1: Asymmetric Synthesis via Phase-Transfer Catalyzed Cyclopropanation
A concise and effective method for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester involves the stereoselective cyclopropanation of an achiral glycine equivalent under phase-transfer catalysis (PTC) conditions.[1] This approach offers the advantage of directly generating the desired enantiomer, potentially reducing the number of synthetic steps.
Causality Behind Experimental Choices
The success of this strategy hinges on the careful selection of the starting materials, catalyst, and reaction conditions.
-
The Glycine Synthon: (E)-N-phenylmethyleneglycine ethyl ester (a Schiff base of glycine ethyl ester) is an ideal substrate. The imine functionality serves a dual purpose: it protects the amino group and activates the α-carbon for deprotonation, facilitating the subsequent cyclopropanation.[2]
-
The Cyclopropanating Agent: trans-1,4-dibromo-2-butene is employed as the C2 source for the cyclopropane ring. Its bifunctional nature allows for a sequential dialkylation of the glycine enolate.[3]
-
The Chiral Catalyst: A cinchonidine-derived phase-transfer catalyst is crucial for inducing asymmetry. These catalysts possess a rigid chiral backbone that creates a chiral environment around the reacting species, directing the approach of the electrophile to one face of the nucleophile.
Reaction Mechanism and Stereochemical Control
The reaction proceeds via a diastereo- and enantioselective dialkylation under solid-liquid phase-transfer conditions.[4][1] The chiral catalyst facilitates the transfer of the deprotonated glycine derivative from the solid phase (or an aqueous phase in liquid-liquid PTC) to the organic phase where the reaction with trans-1,4-dibromo-2-butene occurs. The stereochemical outcome is dictated by the catalyst's ability to form a tight, ordered ion pair with the enolate, thereby shielding one face and directing the alkylation to achieve the desired (1R,2S) configuration.
Caption: Asymmetric synthesis workflow via phase-transfer catalysis.
Experimental Protocol: Asymmetric Phase-Transfer Cyclopropanation
Materials:
-
(E)-N-phenylmethyleneglycine ethyl ester
-
trans-1,4-dibromo-2-butene
-
Cinchonidine-derived phase-transfer catalyst
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in toluene, add (E)-N-phenylmethyleneglycine ethyl ester and the chiral phase-transfer catalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of trans-1,4-dibromo-2-butene in toluene over several hours.
-
Maintain the reaction at the specified temperature until completion (monitor by TLC or HPLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester, is then hydrolyzed with aqueous HCl to remove the benzaldehyde protecting group.
-
The final product, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, can be purified by crystallization of its salt (e.g., tosylate salt) or by chromatography.[1]
Data Presentation: Performance of Asymmetric Cyclopropanation
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | Up to 84% | |
| Yield | 78% (lab scale) | [1] |
Note: The enantiomeric excess can be further enhanced through crystallization or chromatographic techniques.[1]
Part 2: Chemoenzymatic Synthesis via Enzymatic Resolution
An alternative and highly efficient strategy involves the synthesis of a racemic mixture of 1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, followed by an enantioselective enzymatic resolution.[4] This method leverages the high stereoselectivity of enzymes to separate the desired enantiomer.
Causality Behind Experimental Choices
-
Racemic Synthesis: The initial synthesis of the racemic ester can be achieved through the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene, similar to the asymmetric approach but without a chiral catalyst.[3] This provides a cost-effective route to the racemic intermediate.
-
Enzymatic Resolution: The key to this strategy is the choice of enzyme. Esterases, such as Alcalase 2.4 L, have been shown to be highly effective in selectively hydrolyzing one enantiomer of the ester, leaving the other unreacted.[4] This kinetic resolution is a robust and scalable method for obtaining high enantiopurity.[5]
Reaction Mechanism and Stereochemical Control
The process begins with the formation of a racemic mixture of the N-protected amino ester. This mixture is then subjected to enzymatic hydrolysis. The enzyme, acting as a chiral catalyst, preferentially binds to and hydrolyzes one enantiomer (typically the (1S,2R)-ester) to the corresponding carboxylic acid. The desired (1R,2S)-ester remains largely unreacted and can be separated from the hydrolyzed acid.
Caption: Workflow for chemoenzymatic synthesis via enzymatic resolution.
Experimental Protocol: Enzymatic Resolution
Materials:
-
Racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester
-
Alcalase 2.4 L (or another suitable esterase)
-
Phosphate buffer (pH ~7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid and base for pH adjustment
Procedure:
-
Prepare a buffered aqueous solution and add the racemic N-Boc protected ester.
-
Add the Alcalase 2.4 L enzyme preparation.
-
Maintain the pH of the reaction mixture at the optimal level for the enzyme (e.g., 7.5) by the controlled addition of a base (e.g., NaOH solution) to neutralize the carboxylic acid formed.
-
Monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is reached.
-
Stop the reaction by adjusting the pH or adding a solvent to denature the enzyme.
-
Extract the unreacted (1R,2S)-ester with an organic solvent.
-
The aqueous layer, containing the (1S,2R)-carboxylic acid, can be acidified and extracted separately if desired.
-
The organic layer containing the desired (1R,2S)-ester is washed, dried, and concentrated.
-
The Boc protecting group can be removed under acidic conditions to yield the final product.
Data Presentation: Performance of Enzymatic Resolution
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | > 97% | [2] |
| Scalability | Multikilogram quantities | [3] |
Alternative Synthetic Approaches
While the two methods detailed above are prominent, other strategies for the synthesis of cyclopropylamines and their derivatives exist and are worth noting for their chemical ingenuity.
-
Kulinkovich-de Meijere Reaction: This reaction allows for the preparation of cyclopropylamines from N,N-dialkylamides and Grignard reagents in the presence of a titanium(IV) alkoxide.[6] While powerful for general cyclopropylamine synthesis, achieving the specific stereochemistry of vinyl-ACCA ethyl ester via this route can be challenging.
-
Palladium-Catalyzed Reactions: Stereoselective synthesis of vinylcyclopropanes can be achieved through palladium-catalyzed reactions, offering another avenue for constructing the core ring system.[7]
-
N-Sulfinyl α-Chloro Ketimines: Asymmetric synthesis of cyclopropylamines has been demonstrated starting from chiral N-sulfinyl α-chloro ketimines and Grignard reagents.[8]
These alternative methods, while not as commonly reported for this specific target, contribute to the broader toolbox available to synthetic chemists.[9]
Conclusion and Future Outlook
The synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester is a testament to the advancements in stereoselective synthesis. Both the asymmetric phase-transfer catalyzed cyclopropanation and the chemoenzymatic resolution of a racemic mixture offer viable and scalable routes to this crucial pharmaceutical intermediate. The choice between these methods will often depend on factors such as the desired scale, cost of reagents and catalysts, and the available expertise and equipment.
The asymmetric PTC approach offers a more direct route, while the chemoenzymatic method can provide exceptionally high enantiopurity and has been proven on a large scale.[3] As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of complex chiral building blocks like vinyl-ACCA ethyl ester will remain a key focus of research in the field of organic synthesis and drug development.
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Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 69(18), 5972–5980. [Link]
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Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 657–663. [Link]
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Leonard, Jr., W. R., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 657-663. [Link]
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D'hooghe, M., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. Organic Letters, 9(2), 187–190. [Link]
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Bäckvall, J. E., et al. (1987). Stereoselective synthesis of vinylcyclopropanes via palladium-catalyzed reactions. The Journal of Organic Chemistry, 52(24), 5430–5435. [Link]
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de Meijere, A., et al. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]
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Wu, J., et al. (2018). Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. Molecules, 23(6), 1435. [Link]
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Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]
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Reddy, K. L., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 6(3), 2139–2146. [Link]
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Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(5), 2363–2450. [Link]
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Wang, Y., et al. (2018). Stereoselective Synthesis of Fused Vinylcyclopropanes by Intramolecular Tsuji–Trost Cascade Cyclization. Organic Letters, 20(21), 6932–6936. [Link]
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de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 142. [Link]
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Gotor, V., et al. (2008). Enzymatic synthesis of the acrylic esters: A comparative study. Journal of Molecular Catalysis B: Enzymatic, 52-53, 68-75. [Link]
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Dai, Y., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(12), 3436–3442. [Link]
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Chen, Y., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Beilstein Journal of Organic Chemistry, 9, 2263–2270. [Link]
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Organic Chemistry Portal. Kulinkovich Reaction. [Link]
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ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. [Link]
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Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 69(18), 5972-5980. [Link]
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Skouridou, V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253. [Link]
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Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(5), 2363-2450. [Link]
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Ueji, S., et al. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 554-560. [Link]
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Bäckvall, J. E., et al. (1987). Stereoselective synthesis of vinylcyclopropanes via palladium-catalyzed reactions. The Journal of Organic Chemistry, 52(24), 5430-5435. [Link]
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Tiecco, M., et al. (2016). Stereoselective synthesis of cyclopropanes from vinyl selenones via a Michael-initiated ring closure reaction. Tetrahedron, 72(49), 8027-8034. [Link]
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Ghorbanpour, A., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
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The Discovery and Application of Novel Constrained Amino Acids: A Technical Guide for Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation. The incorporation of constrained amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth technical overview of the discovery and application of novel constrained amino acids for researchers, scientists, and drug development professionals. We will explore the entire workflow, from the rational design principles and synthetic methodologies to the analytical techniques for characterization and their ultimate application in creating more potent, selective, and stable peptide-based therapeutics. This document is designed to serve as a practical resource, offering not only theoretical grounding but also actionable protocols and workflows to empower innovation in peptide drug discovery.
Introduction: The Rationale for Conformational Constraint in Peptide Drug Discovery
Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic intervention.[1] However, the translation of native peptides into effective drugs is often challenging.
The Limitations of Native Peptides as Therapeutics
Simple linear peptides typically lack a defined conformation in solution, which can lead to a high entropic penalty upon binding to their target, thereby reducing affinity.[2] Furthermore, their susceptibility to enzymatic degradation results in poor pharmacokinetic profiles, limiting their therapeutic utility.[2][3]
The Concept of Conformational Constraint
Introducing conformational constraints into a peptide's structure "locks" it into a specific, biologically active conformation.[1][3] This pre-organization reduces the entropic cost of binding, potentially leading to a significant increase in affinity and potency.[3] Constraints can be introduced through various strategies, including cyclization and the incorporation of non-natural amino acids that restrict torsional freedom.[2][4]
Advantages of Incorporating Constrained Amino Acids
The use of constrained amino acids offers several key advantages in drug design:
-
Enhanced Binding Affinity: By reducing conformational flexibility, the entropic penalty of binding is minimized, leading to higher potency.[3]
-
Increased Proteolytic Stability: The modified backbone or side-chain structures can block access by proteases, extending the peptide's half-life in vivo.[1]
-
Improved Selectivity: A rigid conformation can lead to more specific interactions with the intended target, reducing off-target effects.
-
Better Cell Permeability: In some cases, constraining a peptide can favor a conformation that is more amenable to crossing cell membranes.[1][5]
Design Strategies for Novel Constrained Amino Acids
The design of effective constrained amino acids is a multi-faceted process that often begins with computational modeling before moving to chemical synthesis.
Computational Design Approaches
Computational protein design is a powerful tool for understanding and engineering the structural constraints on amino acid interactions.[6][7] These methods can quantify how protein architecture shapes amino acid covariation, providing insights that guide the design of novel constrained residues.[8]
Computational models that account for backbone flexibility are crucial for accurately predicting the effects of amino acid substitutions.[6][8] By simulating how the protein backbone can adapt, researchers can better design constrained amino acids that stabilize a desired conformation without introducing strain.[9]
Advanced computational algorithms now allow for the de novo design of constrained peptides with novel structures.[9] These methods can incorporate noncanonical backbones and unnatural amino acids, including D-amino acids, to access a wider range of conformational space.[9][10]
Mimicry of Secondary Structures
A primary goal in designing constrained amino acids is to mimic the secondary structures of peptides, such as α-helices and β-turns, which are often involved in biological recognition events.[11][12] For example, "stapled" peptides use synthetic crosslinks to enforce a helical conformation, which can be crucial for inhibiting protein-protein interactions (PPIs).[2] Azacycloalkane amino acids have also been successfully designed and synthesized to act as rigid surrogates for specific peptide secondary structures.[11]
Synthetic Methodologies
The successful synthesis of peptides containing novel constrained amino acids relies on robust chemical methods, both for creating the amino acid building blocks themselves and for incorporating them into a peptide chain.
Synthesis of Constrained Amino Acid Building Blocks
A variety of synthetic routes have been developed to produce enantiomerically pure constrained amino acids from readily available starting materials.[11] These methods are designed to be versatile, allowing for the creation of a diverse range of structures, such as 6-benzylpiperazine-2,3,5-trione, which can be selectively alkylated to generate various conformationally constrained phenylalanine mimetics.[13]
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptides, including those containing unnatural amino acids.[14][15][16] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[16]
The incorporation of unnatural amino acids via SPPS follows the same fundamental cycle as for natural amino acids: anchoring, deprotection, coupling, and washing.[17] However, challenges such as steric hindrance from bulky side chains may require the use of stronger coupling reagents or optimized reaction conditions.[17]
The following protocol outlines a typical manual SPPS cycle for incorporating a novel constrained amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids (natural and constrained)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[17]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base, then add it to the resin to form a new peptide bond.
-
Washing: Wash the resin again with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[17]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using techniques such as reverse-phase HPLC.[17]
Characterization and Conformational Analysis
Once a novel constrained peptide has been synthesized, its structure and conformation must be rigorously characterized.
Spectroscopic Techniques
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[18] Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to assign resonances and provide information about the connectivity of atoms within the peptide.[18] For peptides containing non-canonical amino acids, generating the necessary atomic descriptions for NMR structure determination software is a crucial step.[19][20]
CD spectroscopy is used to analyze the secondary structure of peptides.[21] By measuring the differential absorption of left and right circularly polarized light, one can determine the presence of α-helices, β-sheets, or random coil structures.
Mass Spectrometry (MS)
Mass spectrometry is essential for verifying the molecular weight and sequence of a synthesized peptide.[22]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of amino acids, including novel and non-standard ones.[23][24] Derivatization of the amino acids is often employed to improve their separation and detection.[23][25][26]
A Workflow for Characterization of a Novel Constrained Peptide
The following diagram illustrates a typical workflow for the characterization of a newly synthesized constrained peptide.
Caption: Workflow for the synthesis, purification, and characterization of a novel constrained peptide.
Applications in Drug Discovery and Development
The incorporation of constrained amino acids has proven to be a highly effective strategy in the development of new therapeutics across various disease areas.[3][27]
Inhibition of Protein-Protein Interactions (PPIs)
PPIs represent a large and challenging class of drug targets.[1][28] Constrained peptides are well-suited to mimic the secondary structures often found at the interface of PPIs, allowing them to disrupt these interactions with high specificity and affinity.[2][5]
Enhancing Stability and Bioavailability
By resisting proteolytic degradation, constrained peptides exhibit improved pharmacokinetic properties, making them more viable as drug candidates.[2][3]
Case Studies of Drugs Incorporating Constrained Amino Acids
Several FDA-approved drugs contain unnatural or constrained amino acids, demonstrating their clinical utility.[27] For example, the replacement of proline with conformationally restricted analogs has led to the development of drugs like the anticoagulant Ximelagatran and the ACE inhibitor Zabicipril.[29]
Future Perspectives
The field of constrained amino acids continues to evolve, with ongoing research focused on developing novel synthetic methodologies, more accurate computational design tools, and new strategies for improving cell permeability and oral bioavailability. The synergy between computational design and advanced synthetic chemistry will undoubtedly lead to the discovery of a new generation of highly potent and specific peptide-based drugs.
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Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed. National Center for Biotechnology Information. [Link]
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The Cyclopropane Ring: A Cornerstone of Modern Amino Acid Analog Design for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of unique chemical motifs is a paramount concern in the development of next-generation therapeutics. Among these, the cyclopropane ring has emerged as a uniquely powerful tool in the medicinal chemist's arsenal, particularly in the design of amino acid analogs. Its inherent structural and electronic properties offer a trifecta of advantages: rigid conformational constraint, enhanced metabolic stability, and versatile bioisosterism. This guide provides a comprehensive technical overview of the role of the cyclopropane ring in amino acid analogs, from fundamental principles to practical applications in drug discovery and peptide science. We will delve into the causality behind its profound impact on molecular properties, provide detailed experimental protocols for its incorporation, and examine case studies of its successful application in clinical candidates.
Part 1: The Strategic Imperative of the Cyclopropane Moiety in Amino Acid Analog Design
The seemingly simple three-membered carbocycle of a cyclopropane ring belies a complex interplay of strain and electronic character that can be leveraged to overcome common challenges in drug design. Its utility stems from a predictable and potent influence on the three-dimensional structure and metabolic fate of a molecule.
The Power of Conformational Constraint: Pre-organizing for Potency and Selectivity
A fundamental principle in drug design is that a molecule's biological activity is intrinsically linked to its three-dimensional conformation. Flexible molecules must adopt a specific "bioactive" conformation to bind effectively to their biological target, a process that is entropically unfavorable. The introduction of a cyclopropane ring can "lock" a molecule into or near this bioactive conformation, thereby reducing the entropic penalty of binding and often leading to a significant increase in potency.
The rigidity of the cyclopropane ring restricts the rotation of adjacent chemical bonds, providing precise control over the spatial arrangement of functional groups. This is particularly valuable in the design of amino acid analogs, where the orientation of the side chain and the peptide backbone can be critical for receptor interaction or enzymatic inhibition. By fixing the side-chain orientation, the cyclopropane ring can enhance selectivity for a specific biological target, minimizing off-target effects that can lead to adverse drug reactions. This conformational locking can be a key strategy in developing highly specific enzyme inhibitors or receptor ligands.
Caption: Conformational constraint by a cyclopropane ring reduces the entropic penalty of binding.
A Shield Against Metabolism: Enhancing In Vivo Half-Life
A major hurdle in drug development is ensuring that a candidate molecule has sufficient metabolic stability to remain in the body long enough to exert its therapeutic effect. Many drug molecules are susceptible to enzymatic degradation, often through oxidation or hydrolysis of flexible aliphatic chains. The cyclopropane ring is generally resistant to these common metabolic pathways. This enhanced metabolic stability can translate to a longer in vivo half-life for the drug, allowing for less frequent dosing and potentially improving patient compliance, a critical consideration for chronic conditions.
The carbon-carbon bonds within the cyclopropane ring are stronger and less accessible to metabolic enzymes compared to their linear counterparts. This inherent stability makes the cyclopropyl group an excellent choice for replacing metabolically vulnerable moieties in a drug candidate.
The Cyclopropane Ring as a Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The cyclopropane ring can serve as a bioisostere for several common functional groups, offering a way to fine-tune a molecule's properties while maintaining or improving its biological activity. For instance, a cyclopropyl group can be used as a rigid replacement for a gem-dimethyl group or an alkene. Its unique electronic properties, with "bent" bonds possessing a higher degree of p-character, can also influence interactions with biological targets.
Part 2: Synthesis and Characterization of Cyclopropane-Containing Amino Acid Analogs
The successful application of cyclopropane-containing amino acid analogs in drug discovery is underpinned by robust and efficient synthetic methodologies. A variety of approaches have been developed to introduce the cyclopropane ring with high stereocontrol.
Key Synthetic Strategies
2.1.1. Simmons-Smith Cyclopropanation
A classic and reliable method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which typically involves the reaction of an alkene with a carbenoid, usually generated from diiodomethane and a zinc-copper couple. For the synthesis of cyclopropane amino acid analogs, dehydroamino acids are common starting materials.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Dehydroamino Acid Derivative
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 equivalents) and an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until it turns a dull gray color. Allow to cool to room temperature.
-
Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.
-
Substrate Addition: Dissolve the dehydroamino acid derivative (1.0 equivalent) in anhydrous diethyl ether and add it to the reaction mixture.
-
Carbenoid Formation and Cyclopropanation: Add diiodomethane (1.5 equivalents) dropwise to the stirred suspension. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the inorganic salts. Wash the celite pad with diethyl ether.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclopropane amino acid derivative.
2.1.2. Transition Metal-Catalyzed Cyclopropanation
More modern approaches often employ transition metal catalysts, such as those based on rhodium, copper, or cobalt, to catalyze the cyclopropanation reaction. These methods often utilize diazo compounds as the carbene source and can offer high levels of diastereoselectivity and enantioselectivity, which is crucial for the synthesis of chiral amino acid analogs. A one-pot cyclopropanation of dehydroamino acids using in situ generated aryl and unsaturated diazo compounds has been described.
Caption: A generalized workflow for the synthesis of cyclopropane amino acid analogs.
Spectroscopic and Crystallographic Characterization
The unambiguous determination of the structure and stereochemistry of synthesized cyclopropane amino acid analogs is critical. A combination of spectroscopic and crystallographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the presence of the cyclopropane ring, which exhibits characteristic chemical shifts in the upfield region (typically 0-2 ppm for protons and 0-30 ppm for carbons). 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity, and NOESY can provide information about the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition of the synthesized compounds. Tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional structure and absolute stereochemistry of the molecule.
Part 3: Applications in Drug Discovery and Peptide Science
The unique properties of cyclopropane-containing amino acid analogs have led to their incorporation into a variety of drug candidates and research compounds targeting a range of diseases.
Case Study: Glutamate Receptor Agonists
Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are important targets for the treatment of neurological and psychiatric disorders. The conformational flexibility of glutamate allows it to bind to multiple receptor subtypes. The synthesis of conformationally restricted analogs of glutamate using a cyclopropane scaffold has been a successful strategy to develop subtype-selective agonists and antagonists. For example, specific isomers of 2-(2-carboxycyclopropyl)glycine (CCG) have been shown to be potent and selective agonists for different metabotropic glutamate receptors.
Table 1: Biological Activity of Cyclopentenyl-Glutamate Analogues
| Compound | Receptor | Activity (EC50 in µM) |
| (S)-2 | mGlu5 | 18 |
| (S)-2 | mGlu2 | 45 |
Constraining Peptides for Enhanced Therapeutic Potential
Peptides are attractive therapeutic agents due to their high potency and selectivity. However, their clinical use is often limited by poor metabolic stability (due to proteolytic degradation) and low oral bioavailability. Incorporating non-proteinogenic amino acids, such as those containing a cyclopropane ring, into peptide sequences is a proven strategy to overcome these limitations. The cyclopropane moiety can sterically hinder the approach of proteases, thereby enhancing the peptide's resistance to degradation. Furthermore, the conformational constraint imposed by the cyclopropane ring can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding affinity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Cyclopropane Amino Acid Analog
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink amide resin) pre-loaded with the first amino acid.
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected cyclopropane amino acid analog (3-5 equivalents) using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by LC-MS and MALDI-TOF mass spectrometry.
Part 4: Future Perspectives and Conclusion
The cyclopropane ring continues to be a valuable and versatile tool in the design of novel therapeutics. Advances in synthetic chemistry are providing ever more efficient and stereoselective methods for the construction of complex cyclopropane-containing molecules. The continued exploration of cyclopropane chemistry promises to yield significant advancements in the treatment of a wide array of human diseases. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic application of conformational constraints through motifs like the cyclopropane ring will undoubtedly play an increasingly important role in the future of drug discovery. By offering enhanced stability, improved target interaction, and novel biological activities, these unique amino acid analogs are paving the way for more effective and safer pharmaceuticals.
References
- The Crucial Role of Cyclopropane Deriv
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic
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Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed. (URL: [Link])
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Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry - PubMed. (URL: [Link])
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Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed. (URL: [Link])
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Insights Into the Structural Determinants Required for High-Affinity Binding of Chiral Cyclopropane-Containing Ligands to α4β2-nicotinic Acetylcholine Receptors - PubMed. (URL: [Link])
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Three-step synthesis of cyclopropyl peptidomimetics - PubMed. (URL: [Link])
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An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines - PubMed. (URL: [Link])
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Insights Into The Structural Determinants Required For High- Affinity Binding Of Chiral Cyclopropane-Containing Ligands To - CORE. (URL: [Link])
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Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed. (URL: [Link])
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Stable Cyclopropene-Containing Analogs of the Amino Acid Neurotransmitter Glutamate. (URL: [Link])
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Insights into the Structural Determinants Required for High-Affinity Binding of Chiral Cyclopropane-Containing Ligands to α4β2-Nicotinic Acetylcholine Receptors - ACS Publications. (URL: [Link])
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A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. (URL: [Link])
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. (URL: [Link])
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Synthesis of Amino Acids of Cyclopropylglycine Series - ResearchGate. (URL: [Link])
- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google P
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Utilization of a cyclopentane analog of glutamate (cis-1-amino-1,3-dicarboxycyclopentane) by glutamine synthetase - PubMed. (URL: [Link])
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Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs - PMC. (URL: [Link])
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Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area - PMC - NIH. (URL: [Link])
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Synthesis and Properties of Cyclopropane-Derived Peptidomimetics - ACS Publications. (URL: [Link])
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Pharmacokinetics and Optimization of Cyclic Peptide Drugs. (URL: [Link])
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation | bioRxiv. (URL: [Link])
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Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors - PubMed. (URL: [Link])
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Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF - ResearchGate. (URL: [Link])
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Where can I get data on the metal complex strengths of cyclopropane carboxylic acid as a ligand? | ResearchGate. (URL: [Link])
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The biosynthesis of cyclopropane fatty acids. II. Mechanistic studies using methionine labelled with one, two, and three deuterium atoms in the methyl group - ResearchGate. (URL: [Link])
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A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - NIH. (URL: [Link])
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Aminofluorination of Cyclopropanes: A Multifold Approach through a Common, Catalytically Generated Intermediate | Journal of the American Chemical Society. (URL: [Link])
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Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])
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A-Z Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate: A Keystone Intermediate in Modern Pharmaceuticals
For Immediate Release
This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals on Ethyl 1-amino-2-vinylcyclopropanecarboxylate. This document provides a comprehensive overview of its synthesis, stereochemistry, and critical role as a pharmaceutical intermediate, particularly in the development of Hepatitis C virus (HCV) inhibitors.
Introduction: The Significance of a Constrained Amino Acid
This compound, often abbreviated as vinyl-ACCA-OEt, is a synthetic, sterically constrained α-amino acid derivative. Its rigid cyclopropane backbone and reactive vinyl group make it a highly valuable building block in medicinal chemistry. The unique three-dimensional structure of this molecule allows it to be incorporated into peptide-like molecules, where it can enforce a specific conformation. This conformational rigidity is crucial for enhancing binding affinity to biological targets and improving metabolic stability, both highly desirable properties in drug candidates.
The most significant application of this intermediate is in the synthesis of a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1][2] The HCV NS3/4A protease is an enzyme essential for viral replication, making it a prime target for antiviral therapies.[2][3] Several drugs in development utilize the vinyl-ACCA scaffold to achieve high efficacy against the virus.[1][4]
Physicochemical Properties and Stereochemistry
The specific stereoisomer of vinyl-ACCA-OEt that is predominantly used in pharmaceutical synthesis is the (1R, 2S) configuration. The precise arrangement of the amino and vinyl groups is critical for its pharmacological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [5][6] |
| Molecular Weight | 155.19 g/mol | [5][6] |
| Appearance | Typically a white crystalline powder or crystal (as hydrochloride salt) | [7] |
| Melting Point | ~155-160 °C (as hydrochloride salt) | [7] |
| Solubility | Soluble in water and some organic solvents (e.g., DMSO) | [6][7] |
| Storage Conditions | 4°C under nitrogen or -20°C for long-term storage | [5][8] |
Note: Properties may vary depending on the specific salt form and purity.
The stereochemistry of vinyl-ACCA-OEt is paramount. The cyclopropane ring introduces two stereocenters (C1 and C2). The desired (1R, 2S) diastereomer positions the vinyl group trans to the ester and cis to the amino group, a conformation that fits optimally into the active site of target enzymes like the HCV protease.
Synthesis of (1R, 2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate
The synthesis of enantiomerically pure (1R, 2S)-vinyl-ACCA-OEt is a significant challenge in process chemistry. The primary goal is to control the stereochemistry of the cyclopropane ring. Asymmetric phase-transfer catalysis has emerged as a highly effective method.[1]
Causality in Synthetic Strategy:
The chosen synthetic route must achieve high diastereoselectivity and enantioselectivity. A phase-transfer catalyzed cyclopropanation is often preferred because it allows for the construction of the strained cyclopropane ring with high stereocontrol, using readily available starting materials. The catalyst, typically a chiral cinchonidinium salt, creates a chiral environment that directs the approach of the reagents, favoring the formation of the desired (1R, 2S) isomer.
Workflow for Asymmetric Synthesis:
The following diagram outlines a typical workflow for the synthesis of (1R, 2S)-vinyl-ACCA-OEt via phase-transfer catalysis.
Detailed Experimental Protocol (Illustrative):
The following protocol is a conceptual illustration based on published methodologies.[1]
Step 1: Schiff Base Formation
-
To a solution of glycine ethyl ester hydrochloride in dichloromethane, add an equimolar amount of triethylamine at 0°C.
-
Add benzaldehyde and a drying agent (e.g., MgSO₄).
-
Stir the mixture at room temperature for 12-18 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield (E)-N-phenylmethyleneglycine ethyl ester.
Step 2: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
-
Combine the Schiff base from Step 1, trans-1,4-dibromo-2-butene, and a catalytic amount (1-5 mol%) of a cinchonidine-derived phase-transfer catalyst in a suitable organic solvent (e.g., toluene).
-
Cool the mixture to 0°C and add a concentrated aqueous solution of potassium hydroxide (50% w/w) dropwise.
-
Stir the biphasic mixture vigorously at 0°C for 24-48 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude protected intermediate.
Step 3: Hydrolysis and Isolation
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF).
-
Add aqueous hydrochloric acid (e.g., 1M HCl) and stir at room temperature for 2-4 hours to hydrolyze the imine.
-
Neutralize the mixture and extract the aqueous layer with an organic solvent to remove benzaldehyde.
-
The aqueous layer now contains the hydrochloride salt of the final product.
-
For further purification, the free base can be isolated and crystallized as a salt (e.g., with p-toluenesulfonic acid) to upgrade the chiral purity.[1]
Application in Pharmaceutical Synthesis: A Case Study in HCV Inhibitors
This compound is a key component of several HCV NS3/4A protease inhibitors, such as Voxilaprevir.[9] In these complex molecules, the vinyl-ACCA moiety serves as a covalent warhead.
Mechanism of Action:
The diagram below illustrates the role of the vinyl-ACCA unit within a protease inhibitor.
-
The inhibitor, containing the vinyl-ACCA core, first binds non-covalently to the active site of the HCV protease.
-
The nucleophilic serine residue in the protease's active site attacks the electrophilic carbonyl group of the amino acid backbone of the inhibitor.
-
This is followed by a Michael-type addition reaction where the serine residue attacks the vinyl group. This forms a stable, covalent bond between the drug and the enzyme.
-
The formation of this covalent bond irreversibly inactivates the protease, halting the viral replication cycle.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool in modern drug discovery. Its unique structural features provide a powerful scaffold for designing highly potent and selective enzyme inhibitors. The development of efficient and stereoselective synthetic routes has made this valuable building block more accessible, paving the way for its use in combating diseases like Hepatitis C.[1][4] As the demand for conformationally constrained molecules in drug design continues to grow, the importance of intermediates like vinyl-ACCA-OEt is set to increase, finding potential applications in other therapeutic areas such as oncology and neurology.
References
-
ChemBK. (2024). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Available at: [Link]
-
ResearchGate. (2014). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -. Available at: [Link]
-
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Methodological & Application
Asymmetric synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
The asymmetric synthesis of this compound is a well-studied but challenging endeavor, critical for the development of important antiviral therapeutics. This guide has detailed two of the most effective and scalable strategies: direct asymmetric phase-transfer catalysis and a racemic synthesis followed by enzymatic resolution. The choice between these methods will depend on factors such as scale, desired enantiopurity, and cost of goods. For process development, the robustness of the enzymatic resolution often makes it a preferred industrial route, capable of delivering material with >99% ee. [1][2]For discovery and early-stage development, the directness of the PTC method provides rapid access to the target molecule. Furthermore, the continuous development of novel transition-metal catalysts promises even more efficient and selective routes in the future. [15]
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Xu, X., et al. (2013). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. Angewandte Chemie International Edition, 52(45), 11951-11955. [Link]
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Kanchiku, S., et al. (2010). Highly stereoselective Ru(ii)–Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate. Chemical Communications, 46(38), 7121-7123. [Link]
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Xu, X., et al. (2013). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates. PMC. [Link]
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Wang, Y., et al. (2013). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 135(32), 12046-12049. [Link]
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Waser, J., et al. (2014). Dynamic Kinetic Asymmetric [3+2] Annulation Reactions of Aminocyclopropanes. Journal of the American Chemical Society, 136(17), 6239–6242. [Link]
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Gross, Z., et al. (2002). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics, 21(20), 4334-4340. [Link]
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Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 118(37), 8837-8846. [Link]
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Hashimoto, S., et al. (2016). Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research, 49(9), 1957-1967. [Link]
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Leonard, Jr., W. R., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 602-609. [Link]
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Leonard, Jr., W. R., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. ACS Publications. [Link]
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-79. [Link]
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Lou, S., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(38), 6549-57. [Link]
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Hu, W., et al. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 6(3), 1937-1941. [Link]
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Wang, Y., et al. (2024). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]
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Leonard, Jr., W. R., et al. (2010). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. ResearchGate. [Link]
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Lou, S., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(38), 6549-6557. [Link]
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Li, Y., et al. (2017). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. Organic Letters, 19(24), 6494-6497. [Link]
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Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
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Wang, J., et al. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. [Link]
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Beaulieu, P. L., et al. (2025). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]
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Various Authors. (N.D.). Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. ResearchGate. [Link]
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Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641–5645. [Link]
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Waser, J., et al. (2013). Catalytic Friedel–Crafts Reaction of Aminocyclopropanes. Organic Letters, 15(14), 3634–3637. [Link]
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Beaulieu, P. L., et al. (N.D.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. aws.amazon.com. [Link]
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Introduction: The Challenge of HCV and the Rise of Macrocyclic Protease Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in the design and synthesis of next-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
Hepatitis C virus (HCV) infection is a global health issue, causing chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma.[1][2] The treatment landscape for HCV has been revolutionized by the advent of direct-acting antivirals (DAAs), which target key viral proteins essential for replication.[3][4] Among the most critical targets is the NS3/4A serine protease, an enzyme responsible for cleaving the HCV polyprotein into functional non-structural proteins, a vital step for viral maturation.[3][5][6]
Early NS3/4A protease inhibitors (PIs), such as Telaprevir and Boceprevir, marked a significant therapeutic advance but were hampered by issues of drug resistance and genotype-specific activity.[3][4] Medicinal chemistry efforts quickly focused on developing more robust inhibitors. A key innovation was the introduction of macrocyclization, a strategy of tethering different parts of the peptidomimetic inhibitor together. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme's active site and often leading to a dramatic increase in potency.[1] However, the location of this macrocycle proved to be critically important for overcoming drug resistance.[1][7]
This is where (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), and its ethyl ester form, emerges as a cornerstone of modern HCV drug design. This highly constrained, tailor-made amino acid is not just a structural component but a strategic tool for creating inhibitors with superior potency and a high barrier to resistance.[8][9]
The Strategic Advantage of the Vinyl-ACCA Scaffold
Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate is the essential pharmacophoric unit in a new generation of highly potent HCV PIs, including Grazoprevir, Voxilaprevir, and Glecaprevir.[7][8][10] Its utility stems from several key properties:
-
Stereochemically Defined Rigidity : The cyclopropane ring introduces a high degree of conformational restraint. The specific (1R,2S) stereochemistry is crucial, as it precisely orients the vinyl group and the peptide backbone in three-dimensional space to optimize interactions within the protease active site.[11][12] This pre-organization minimizes the entropic loss upon binding, contributing to high affinity.[1]
-
Enabling P1-P3 Macrocyclization : The vinyl group serves as a chemical handle for ring-closing metathesis (RCM), allowing for the formation of a macrocycle between the P1 and P3 residues of the inhibitor. Research has shown that P1-P3 macrocyclic inhibitors are significantly less susceptible to common resistance-associated substitutions (RASs), particularly at position A156, compared to linear or P2-P4 macrocyclic analogues.[1][7][13]
-
Avoiding Resistance Hotspots : The most common RASs in the NS3/4A protease occur at residues R155, A156, and D168, which are located around the S2 and S4 subsites.[10][13] P2-P4 macrocycles can bind outside the primary substrate-binding region, leading to steric clashes when these residues mutate (e.g., A156T).[13] In contrast, the P1-P3 macrocycle enabled by vinyl-ACCA helps the inhibitor remain within the substrate envelope, maintaining critical interactions with the invariant catalytic triad (H57, D81, S139) while avoiding direct contact with the mutable resistance residues.[7]
Data Presentation: Potency of P1-P3 vs. P2-P4 Macrocycles
The table below summarizes representative data highlighting the improved resistance profile of a P1-P3 macrocyclic inhibitor (analogous to one built with vinyl-ACCA) compared to its P2-P4 macrocyclic parent compound against key HCV variants.
| Compound Type | Target Protease | Enzymatic Inhibition (Kᵢ, nM) | Antiviral Potency (IC₅₀, nM) |
| P2-P4 Macrocycle (e.g., Grazoprevir) | Wild-Type | 0.06 | 0.29 |
| A156T Variant | 251.3 | 46.6 | |
| D168A Variant | ~0.1 | ~0.4 | |
| P1-P3 Macrocycle (vinyl-ACCA based) | Wild-Type | ~0.2 | 0.26 |
| A156T Variant | 74.3 | 3.96 | |
| D168A Variant | ~0.2 | ~0.3 |
Data synthesized from comparative studies reported in the literature.[1] The ~3-fold improvement in enzymatic inhibition and ~12-fold improvement in cellular potency against the A156T variant underscore the strategic value of the P1-P3 macrocyclic design.[1]
Experimental Protocols and Methodologies
The successful application of this compound requires robust synthetic and peptide coupling methodologies. The following protocols provide a detailed guide.
Protocol 1: Asymmetric Synthesis of Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate
The stereoselective synthesis of the vinyl-ACCA core is paramount. Modern methods often employ phase-transfer catalysis to achieve high enantiomeric excess.[8] This protocol is based on the asymmetric cyclopropanation of a glycine equivalent.
Causality : This method is advantageous as it builds the chiral cyclopropane ring directly, using a catalytic amount of a chiral inducer, making it potentially more economical and scalable than methods requiring enzymatic resolution.[8]
Step-by-Step Methodology:
-
Schiff Base Formation : React glycine ethyl ester with benzaldehyde under dehydrating conditions to form the (E)-N-phenylmethyleneglycine ethyl ester Schiff base. This protects the amine and activates the α-carbon for deprotonation.
-
Reaction Setup : In a round-bottom flask, combine the Schiff base (1.0 eq.), trans-1,4-dibromo-2-butene (1.2 eq.), and a cinchonidine-derived chiral phase-transfer catalyst (0.05-0.1 eq.) in a biphasic solvent system (e.g., toluene and 50% aq. KOH).
-
Phase-Transfer Catalyzed Cyclopropanation : Cool the vigorously stirred mixture to 0°C. The hydroxide base deprotonates the glycine α-carbon in the aqueous phase. The chiral catalyst transports the resulting anion into the organic phase, where it undergoes a sequential Sₙ2 and Sₙ2' alkylation with the dibromobutene to form the cyclopropane ring stereoselectively. Maintain the reaction at low temperature for 12-24 hours.
-
Reaction Quench and Workup : Once the reaction is complete (monitored by TLC or LC-MS), carefully quench by adding water and extracting the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hydrolysis and Deprotection : The resulting N-phenylmethylene-protected cyclopropane ester is hydrolyzed under acidic conditions (e.g., 1N HCl) to cleave the Schiff base, yielding the primary amine.
-
Purification and Chiral Upgrade : The crude product, Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate hydrochloride, is purified by column chromatography.[14] To achieve >99% enantiomeric excess, a chiral purity upgrade may be necessary, often accomplished via preparative supercritical fluid chromatography (SFC) or by crystallization of a diastereomeric salt (e.g., with p-toluenesulfonic acid).[8]
Protocol 2: Incorporation of vinyl-ACCA into a Peptidomimetic Backbone
This protocol outlines the standard solid-phase peptide synthesis (SPPS) steps to incorporate the synthesized vinyl-ACCA unit into a growing inhibitor chain.
Causality : SPPS provides a streamlined and efficient method for building complex peptidomimetics, with simplified purification after each step. The choice of coupling reagents like HBTU or PyBOP is critical for ensuring efficient amide bond formation with the sterically hindered cyclopropane amino acid.[15]
Step-by-Step Methodology:
-
Resin Preparation : Start with a pre-loaded resin corresponding to the P2 residue (e.g., Fmoc-Pro-Wang resin). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group, liberating the free amine of the P2 residue. Wash the resin thoroughly with DMF and Dichloromethane (DCM).[16]
-
Amino Acid Activation & Coupling :
-
In a separate vessel, dissolve Fmoc-protected (1R,2S)-vinyl-ACCA (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction : Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Capping (Optional) : If the coupling is incomplete, cap any unreacted free amines by treating the resin with an acetic anhydride/DIPEA solution to prevent the formation of deletion sequences.
-
Chain Elongation : Repeat the deprotection and coupling cycle for the subsequent P3 residue and any P4 capping groups.
-
Cleavage from Resin : Once the linear sequence is assembled, cleave the peptide from the solid support using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to protect sensitive functional groups.
-
Purification : Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Macrocyclization (Ring-Closing Metathesis) :
-
Dissolve the purified linear peptide (containing the P1 vinyl group from vinyl-ACCA and a terminal alkene on the P3 residue) in a degassed solvent like anhydrous DCM or toluene.
-
Add a Grubbs or Hoveyda-Grubbs catalyst (1st or 2nd generation) and heat the reaction gently if required.
-
Monitor the reaction by LC-MS until all the starting material is consumed.
-
Quench the reaction and purify the final macrocyclic inhibitor by RP-HPLC.
-
Visualizations: Workflows and Mechanisms
Diagram 1: Synthetic and Incorporation Workflow
Caption: High-level workflow for vinyl-ACCA synthesis and drug incorporation.
Diagram 2: Mechanism of Resistance Evasion
Caption: P1-P3 macrocycle avoids clashes with resistance-prone residues.
References
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Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. ChemBK. [Link]
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Evaluating the Role of Macrocycles in the Susceptibility of Hepatitis C Virus NS3/4A Protease Inhibitors to Drug Resistance. National Institutes of Health (PMC). [Link]
-
Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - Phenylmethyleneglycine Ethyl Ester. ResearchGate. [Link]
-
Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. National Institutes of Health (PMC). [Link]
-
Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. National Institutes of Health (PMC). [Link]
-
Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. ACS Publications. [Link]
-
Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. National Institutes of Health (PMC). [Link]
-
A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed. [Link]
-
What are NS3 inhibitors and how do they work? Patsnap Synapse. [Link]
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HCV-NS3/4A-Proteaseinhibitor. DocCheck Flexikon. [Link]
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Preparation of 2-Aminocyclopropanecarboxylic Acid-Derived Peptides. R Discovery. [Link]
-
Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. PubMed. [Link]
-
High-quality Ethyl (1r,2s)-1-amino-2-vinylcyclopropane-1-carboxylate Hydrochloride. Alibaba. [Link]
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Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. National Institutes of Health (PMC). [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). National Institutes of Health. [Link]
-
Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. [Link]
-
Stereochemistry in Drug Action. National Institutes of Health (PMC). [Link]
-
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Application Notes & Protocols: Synthesis of Novel Antiepileptic Compounds from Cyclopropane Amino Acid Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Case for Conformationally Restricted Scaffolds in Antiepileptic Drug Discovery
Epilepsy is a complex neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1] This therapeutic gap necessitates the exploration of novel chemical scaffolds that can offer improved efficacy, better safety profiles, and new mechanisms of action.[1][2] The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its distinct stereochemical and physical properties.[3] Its rigid structure introduces conformational constraints on molecules, which can lock a drug candidate into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[4][5]
Cyclopropane amino acids, therefore, serve as powerful building blocks for designing new AEDs. By acting as conformationally restricted analogues of key neurotransmitters like GABA and glutamate, these scaffolds can be used to develop potent modulators of critical neuronal targets, including N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in excitatory neurotransmission and seizure propagation.[4][6][7][8] This guide provides an in-depth overview of the rationale, synthetic strategies, and evaluation protocols for developing novel antiepileptic compounds derived from cyclopropane amino acids.
Section 1: Foundational Synthesis — Preparation of the Core Scaffold
The cornerstone of this drug discovery workflow is the efficient synthesis of the 1-aminocyclopropane-1-carboxylic acid (ACC) core. While numerous methods exist, a robust and scalable approach involves the alkylated cyclization of a nitroacetate precursor with a 1,2-dihaloethane, followed by reduction and hydrolysis.[9] This method is advantageous due to its high atom economy and environmentally conscious reaction procedure.[9]
Protocol 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
Rationale: This protocol outlines a three-step synthesis starting from readily available materials. The initial step forms the cyclopropane ring through a base-catalyzed alkylation/cyclization. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of the ester, yields the final amino acid product.
Materials:
-
Nitroacetate (e.g., Ethyl nitroacetate)
-
1,2-dihaloethane (e.g., 1,2-dibromoethane)
-
Inorganic weak base (e.g., Potassium carbonate)
-
Solvent (e.g., DMF or Acetonitrile)
-
Reducing agent (e.g., H₂ gas with a catalyst like Pd/C, or a chemical reductant like zinc dust in acetic acid)
-
Acid/Base for hydrolysis (e.g., HCl, NaOH)
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Step 1: Alkylated Cyclization.
-
To a solution of ethyl nitroacetate in DMF, add a stoichiometric amount of a weak inorganic base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to form the nitronate anion.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product (ethyl 1-nitrocyclopropane-1-carboxylate) with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography.
-
-
Step 2: Nitro Group Reduction.
-
Dissolve the purified ethyl 1-nitrocyclopropane-1-carboxylate in a suitable solvent like ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas, balloon or Parr shaker) until the nitro group is fully reduced to an amine.
-
Alternative: In a flask, dissolve the nitro compound in acetic acid and add zinc dust portion-wise while controlling the temperature.
-
Filter the reaction mixture through Celite to remove the catalyst (if used) and concentrate the filtrate to obtain ethyl 1-aminocyclopropane-1-carboxylate.
-
-
Step 3: Carboxyl Hydrolysis.
-
Treat the amino ester from the previous step with an aqueous acid solution (e.g., 6M HCl) and heat to reflux for several hours.
-
Monitor the reaction for the disappearance of the ester.
-
Cool the solution and neutralize with a base (e.g., NaOH) to the isoelectric point of ACC to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield 1-aminocyclopropane-1-carboxylic acid as a white solid.[9]
-
Self-Validation:
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Assess purity by HPLC. The melting point should be sharp and consistent with literature values (approx. 198–201 °C).[10]
Caption: Workflow for the synthesis of the ACC core scaffold.
Section 2: Derivatization into Potent Anticonvulsant Agents
With the core ACC scaffold in hand, the next stage involves derivatization to synthesize compounds with potential antiepileptic activity. Two promising strategies are highlighted below: the synthesis of cyclopropane carboxamides and the development of NMDA receptor antagonists.
Protocol 2A: Synthesis of Tetramethylcyclopropane Carboxamide Derivatives
Rationale: Valproic acid is a widely used AED, but its use is associated with significant side effects. Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), a related cyclopropane structure, have been shown to possess potent anticonvulsant activity with a potentially wider safety margin.[11][12] This protocol adapts the general principle of amide bond formation to ACC derivatives.
Step-by-Step Procedure:
-
Step 1: N-Protection of ACC.
-
Protect the amino group of ACC with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions. This yields N-Boc-1-aminocyclopropane-1-carboxylic acid.
-
-
Step 2: Amide Coupling.
-
Activate the carboxylic acid of N-Boc-ACC using a coupling agent (e.g., HBTU, HATU, or conversion to an acid chloride with SOCl₂).
-
In a separate flask, prepare a solution of the desired amine (e.g., a substituted aniline or alkylamine).
-
Slowly add the activated N-Boc-ACC solution to the amine solution in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. Purify the N-protected amide by column chromatography.
-
-
Step 3: Deprotection.
-
Remove the N-protecting group. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
After deprotection, neutralize the reaction and purify the final cyclopropane carboxamide derivative.
-
Caption: General scheme for synthesizing ACC-carboxamide derivatives.
Protocol 2B: Synthesis of NMDA Receptor Antagonists based on Milnacipran Analogs
Rationale: The antidepressant milnacipran, a cyclopropanecarboxamide derivative, and its analogs have been identified as a novel prototype of NMDA receptor antagonists.[6][8] Conformational restriction of these structures can lead to potent antagonistic activity.[4] This protocol describes the synthesis of a key intermediate for this class of compounds.
Step-by-Step Procedure:
-
Step 1: Phenylcyclopropane Carboxylic Acid Synthesis.
-
Start with a substituted cinnamic acid ester (e.g., ethyl cinnamate).
-
Perform a cyclopropanation reaction. A common method is the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or by using a diazo compound with a suitable catalyst. This creates the phenyl-substituted cyclopropane ring.
-
Hydrolyze the resulting ester to yield the corresponding 2-phenylcyclopropane-1-carboxylic acid.
-
-
Step 2: Amide Formation.
-
Couple the synthesized carboxylic acid with a desired amine (e.g., N,N-diethylamine) using standard peptide coupling reagents as described in Protocol 2A, Step 2. This forms the carboxamide moiety.
-
-
Step 3: Introduction of the Aminomethyl Group.
-
This step often requires functionalization of the cyclopropane ring, which can be complex and may involve multi-step sequences like Curtius or Hofmann rearrangement from a carboxylic acid precursor at the C2 position to install the aminomethyl group.
-
The specific stereochemistry is critical for activity and often requires chiral synthesis or separation of diastereomers.[4][8]
-
Self-Validation for Derivatization Protocols:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track reaction progress.
-
Structural Confirmation: Full characterization of the final compounds is mandatory using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.
-
Stereochemistry: For chiral compounds, confirm stereoisomeric purity using chiral HPLC or by analyzing NMR data with chiral shift reagents.
Section 3: Biological Evaluation and Data Interpretation
Once synthesized, the novel compounds must be evaluated for their anticonvulsant activity and potential neurotoxicity. Standard preclinical screening models are essential for identifying promising candidates.
Primary Anticonvulsant Screening
Two of the most widely employed seizure models for the initial identification of candidate anticonvulsants are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests.[13]
-
Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazole, suggesting efficacy against absence seizures.
Neurotoxicity Screening
The Rotorod Test is a common method to assess motor impairment and neurotoxicity.[13] Mice or rats are placed on a rotating rod, and the time they can remain on the rod is measured. A reduced performance time indicates potential neurological deficits.
Data Presentation: Efficacy and Safety Profile
The results from these tests are used to determine key quantitative metrics, including the median effective dose (ED₅₀) and the median toxic dose (TD₅₀). The ratio of these two values provides the Protective Index (PI = TD₅₀ / ED₅₀), a critical measure of a drug's safety margin. A higher PI value is desirable.
Table 1: Comparative Anticonvulsant Activity of Selected Cyclopropane Derivatives
| Compound ID | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 6k | MES (mice) | 9.2 | 387.5 | 42.1 | [13] |
| TMCA-Amide (21) | scMet (rats) | 35 | >300 | >8.6 | [11] |
| TMCA-Urea (25) | MES (rats) | 29 | 538 | 18.5 | [11] |
| TMCA-Sulfonamide (21) | MES (rats) | 26 | >500 | >19 | [12] |
| Compound III-10b | MES (mice) | 16.4 | 407.2 | 24.8 | [2] |
| Valproic Acid (VPA) | MES (rats) | 272 | 403 | 1.5 | [11] |
Data compiled from multiple sources for illustrative purposes. scMet is a variation of the scPTZ test.
Conclusion and Future Outlook
The use of cyclopropane amino acids as a foundational scaffold offers a compelling strategy for the design of novel antiepileptic drugs. The inherent conformational rigidity of the cyclopropane ring allows for the precise design of molecules that can selectively interact with key neuronal targets like the NMDA receptor. The synthetic protocols outlined here provide a framework for generating diverse libraries of these compounds. As demonstrated by the promising preclinical data, particularly the high Protective Index of several candidates compared to established drugs like Valproic Acid, this class of compounds holds significant potential for development into safer and more effective therapies for epilepsy. Future work should focus on optimizing structure-activity relationships (SAR) to further enhance potency and reduce off-target effects, as well as exploring their efficacy in drug-resistant epilepsy models.
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Ho, D. M., & Silverman, R. B. (2004). Synthesis of cyclopropane isosteres of the antiepilepsy drug vigabatrin and evaluation of their inhibition of GABA aminotransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 293-301. Retrieved from [Link]
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Shuto, S., Takada, H., Mochizuki, D., Tsujita, R., Hase, Y., Ono, S., Shibuya, N., & Matsuda, A. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(15), 2964-2968. Retrieved from [Link]
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Ono, S., Ogawa, K., Yamashita, K., Yamamoto, T., Kazuta, Y., Matsuda, A., & Shuto, S. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin, 50(7), 966-968. Retrieved from [Link]
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Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. Retrieved from [Link]
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Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical Biology & Drug Design, 84(2), 234-241. Retrieved from [Link]
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Bialer, M., Yagen, B., Sussan, S., & Shimshoni, J. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of Medicinal Chemistry, 47(17), 4316-4326. Retrieved from [Link]
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Shimshoni, J. A., Yagen, B., & Bialer, M. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 6066-6076. Retrieved from [Link]
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Selected cyclopropane-containing natural products and pharmaceutical compounds. (Year). ResearchGate. Retrieved from [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. Retrieved from [Link]
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Upadhyay, A., & Muthusamy, K. (2016). Structure activity relationships of novel antiepileptic drugs. Expert Opinion on Drug Discovery, 11(11), 1047-1058. Retrieved from [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved from [Link]
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Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022). ACS Omega. Retrieved from [Link]
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Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2025). ResearchGate. Retrieved from [Link]
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1-Aminocyclopropane-1-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Research Status, Synthesis and Clinical Application of Antiepileptic Drugs. (Year). MDPI. Retrieved from [Link]
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The Strategic Incorporation of Ethyl 1-amino-2-vinylcyclopropanecarboxylate in Modern Medicinal Chemistry
Introduction: The Value of Conformational Constraint in Drug Design
In the intricate dance of drug-receptor interactions, the conformational flexibility of a molecule can be both a blessing and a curse. While flexibility allows a molecule to adapt to its binding site, it often comes at an entropic cost, potentially leading to weaker binding affinity and reduced selectivity. Medicinal chemists frequently employ the strategy of introducing rigid structural elements to lock a molecule into its bioactive conformation. Ethyl 1-amino-2-vinylcyclopropanecarboxylate, particularly the (1R,2S)-stereoisomer, has emerged as a quintessential example of such a "constrained amino acid" analogue, proving to be a cornerstone in the development of a new generation of antiviral therapeutics.[1][2]
The cyclopropane ring, with its inherent rigidity and unique electronic properties, restricts the rotational freedom of the amino acid backbone, pre-organizing the pharmacophoric groups for optimal interaction with the target protein.[3][4][5] This conformational locking can lead to a significant enhancement in binding affinity and, consequently, potency.[5] Furthermore, the steric bulk and defined three-dimensional structure of the cyclopropyl group can improve metabolic stability by shielding susceptible bonds from enzymatic degradation.[5][6] The vinyl substituent provides an additional vector for interaction and a potential site for further chemical modification.[7] This application note will delve into the paramount application of this compound in medicinal chemistry, focusing on its role in the design of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, and provide detailed protocols for its synthesis.
Core Application: A Key Building Block for Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The Hepatitis C virus (HCV) is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[8][9] One of the most critical viral targets is the NS3/4A protease, an enzyme essential for viral replication.[9][10] this compound, often referred to as vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid), is a central pharmacophoric unit in a number of potent HCV NS3/4A protease inhibitors, including Simeprevir and Danoprevir.[1][7]
The Rationale for Incorporation: Structure-Activity Relationship (SAR) Insights
The incorporation of the vinyl-ACCA moiety into HCV protease inhibitors is a direct result of extensive structure-activity relationship (SAR) studies. These studies have revealed several key advantages conferred by this unique structural motif:
-
Optimal Conformation for Binding: The rigid cyclopropane scaffold orients the amino and carboxyl groups in a specific spatial arrangement that mimics the transition state of the peptide bond cleavage catalyzed by the NS3/4A protease. This pre-organized conformation leads to a highly favorable interaction with the enzyme's active site, resulting in potent inhibition.
-
Enhanced Potency: The conformational constraint reduces the entropic penalty upon binding, leading to a significant increase in binding affinity and, consequently, higher inhibitory potency.[5]
-
Increased Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, protecting the drug molecule from rapid clearance and prolonging its therapeutic effect.[6]
-
Improved Pharmacokinetic Profile: The overall structural rigidity and modified physicochemical properties can contribute to better oral bioavailability and a more favorable pharmacokinetic profile.[11]
The vinyl group, in particular, has been shown to be crucial for activity, likely engaging in specific interactions within a hydrophobic pocket of the protease active site.
Experimental Protocols
The asymmetric synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is a critical step in the production of HCV protease inhibitors.[1] Several methods have been developed, with phase-transfer catalyzed cyclopropanation being a prominent and scalable approach.[1][12]
Protocol 1: Asymmetric Phase-Transfer Catalyzed Cyclopropanation
This protocol is based on the stereoselective cyclopropanation of an (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst.[1]
Materials:
-
(E)-N-phenylmethyleneglycine ethyl ester
-
trans-1,4-dibromo-2-butene
-
Chiral phase-transfer catalyst (e.g., a cinchonidine-derived catalyst)[1]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of (E)-N-phenylmethyleneglycine ethyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in anhydrous toluene, add anhydrous potassium carbonate (5.0 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add a solution of trans-1,4-dibromo-2-butene (1.2 eq) in anhydrous toluene dropwise over 1 hour.
-
Heat the reaction mixture to 50 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with toluene and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester.
-
For deprotection of the imine, dissolve the purified product in dichloromethane and treat with 1 M HCl solution at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the desired (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.
Data Summary Table:
| Parameter | Value | Reference |
| Typical Yield | 70-80% | [1] |
| Enantiomeric Excess (ee) | Up to 84% (before chiral purity upgrade) | [1] |
Workflow Diagram:
Caption: Logical flow of the Ni(II) complex-mediated asymmetric synthesis.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its role as a conformationally constrained amino acid analogue has been pivotal in the development of highly potent and effective HCV NS3/4A protease inhibitors. The rigid cyclopropane scaffold and the vinyl substituent provide a unique combination of properties that enhance binding affinity, metabolic stability, and overall drug-like characteristics. While its application has been most prominently demonstrated in the context of HCV, the underlying principles of conformational constraint suggest that this versatile building block may find utility in the design of inhibitors for other proteases or as a component of peptidomimetics targeting a range of biological systems. The continued development of efficient and scalable synthetic routes to this and similar constrained amino acids will undoubtedly fuel further innovation in drug discovery.
References
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Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]
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Belyk, K. M., et al. (2014). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 12(36), 7159-7170. [Link]
-
Belyk, K., et al. (2014). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. ResearchGate. [Link]
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
Verma, A., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
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Szlachcic, A., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
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Schmalzbauer, B., et al. (2023). Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. National Institutes of Health. [Link]
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Soloshonok, V. A., et al. (2016). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. ResearchGate. [Link]
-
Gellman, S. H., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Soloshonok, V. A., et al. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2' dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. ResearchGate. [Link]
-
ChemBK. (2024). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. [Link]
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Tali, F., et al. (2015). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PubMed Central. [Link]
-
Novakov, I. A., et al. (2017). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
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Karle, A., et al. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
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He, S., et al. (2010). HCV drug discovery aimed at viral eradication. PubMed Central. [Link]
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Reddy, B. U., et al. (2020). A review on HCV inhibitors: Significance of non-structural polyproteins. PubMed Central. [Link]
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Fernandes, C., et al. (2020). Amino Acids in the Development of Prodrugs. PubMed Central. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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de Lera Ruiz, M., et al. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Link]
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Calderon, S. N., et al. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]
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Application Note: Protocols for the N-Boc Protection of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Introduction: The Strategic Importance of N-Boc Protected Vinyl-ACCA
Ethyl 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA ethyl ester) is a conformationally constrained, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its unique three-dimensional structure makes it an invaluable building block, or pharmacophore, for designing potent enzyme inhibitors. Notably, the N-Boc protected form of (1R, 2S)-vinyl-ACCA ethyl ester is a critical chiral intermediate in the synthesis of several high-profile Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including the FDA-approved drug Asunaprevir.[1] The N-protection is a pivotal step, transforming the nucleophilic primary amine into a stable carbamate, thereby preventing unwanted side reactions in subsequent synthetic transformations.[2][3]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust stability across a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, and organometallic reactions) and its clean, quantitative removal under mild acidic conditions.[4][5][6] This application note provides detailed, field-proven protocols for the efficient N-Boc protection of this compound using di-tert-butyl dicarbonate (Boc₂O), addressing common procedural variations and the rationale behind them.
Reaction Mechanism and Core Principles
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The primary amine of the vinyl-ACCA ethyl ester acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a tert-butoxycarbonate anion as a leaving group. This unstable anion subsequently decomposes into carbon dioxide and a tert-butoxide anion. The presence of a base is crucial to deprotonate the ammonium intermediate, driving the reaction to completion and neutralizing any acidic byproducts.[6][7]
Caption: General scheme for N-Boc protection.
Comparative Protocols for N-Boc Protection
Two primary protocols are presented, reflecting common laboratory conditions: a standard biphasic aqueous system and an anhydrous organic system. The choice depends on the stability of the starting material (e.g., if it is a hydrochloride salt) and compatibility with other functional groups.
Table 1: Comparison of Key Reaction Parameters
| Parameter | Protocol 1: Biphasic (Aqueous) | Protocol 2: Anhydrous (Organic) | Rationale & Causality |
| Solvent System | Dichloromethane (DCM) / Water or THF / Water | Dichloromethane (DCM) or Acetonitrile (MeCN) | Biphasic systems are excellent for amine salts (e.g., hydrochlorides), as the free amine is generated in situ. Anhydrous conditions are preferred when the substrate is sensitive to water. |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Triethylamine (TEA) and cat. 4-Dimethylaminopyridine (DMAP) | Inorganic bases are inexpensive and easily removed during aqueous workup. TEA is a soluble organic base, while DMAP serves as a highly effective acylation catalyst to accelerate the reaction.[8] |
| Stoichiometry | Amine:Boc₂O:Base ≈ 1 : 1.1 : 2.0 | Amine:Boc₂O:TEA:DMAP ≈ 1 : 1.1 : 1.5 : 0.05 | A slight excess of Boc₂O ensures complete consumption of the starting amine. Excess base neutralizes the generated acid and drives the equilibrium forward. |
| Temperature | 0 °C to Room Temperature (RT) | 0 °C to Room Temperature (RT) | The reaction is initiated at 0 °C to control the initial exotherm upon addition of Boc₂O, then allowed to warm to ensure completion.[9] |
| Typical Time | 4 - 16 hours | 2 - 12 hours | DMAP catalysis in Protocol 2 typically leads to faster reaction times compared to the uncatalyzed biphasic method. |
| Purification | Extractive Work-up; Chromatography if needed | Extractive Work-up & Column Chromatography | The primary purification for both is a liquid-liquid extraction. Chromatography is employed if byproducts (like di-protected amine) or unreacted starting material are present. |
Detailed Experimental Methodologies
Protocol 1: Standard Biphasic N-Boc Protection
This method is robust, cost-effective, and particularly suitable if the starting amine is in the form of a salt.
Step-by-Step Procedure:
-
Dissolution: To a round-bottom flask, add this compound (1.0 eq, e.g., 1.55 g, 10 mmol). Dissolve it in a mixture of dichloromethane (DCM, 50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL).
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, e.g., 2.40 g, 11 mmol) in a minimal amount of DCM (10 mL). Add this solution dropwise to the stirring biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously overnight (or for 4-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible. (Typical mobile phase: 30% Ethyl Acetate in Hexanes).
-
Work-up - Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.
-
Work-up - Extraction: Extract the aqueous layer twice with DCM (2 x 25 mL). Combine all organic layers.
-
Work-up - Washing: Wash the combined organic phase sequentially with 1 M HCl (2 x 25 mL) to remove any remaining base, followed by saturated aqueous NaHCO₃ solution (1 x 25 mL), and finally with saturated brine (1 x 25 mL) to facilitate drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.
-
Purification: The product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography on silica gel.
Protocol 2: Anhydrous N-Boc Protection with DMAP Catalysis
This method is ideal for substrates that are sensitive to water and benefits from faster reaction kinetics.
Step-by-Step Procedure:
-
Setup: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq, e.g., 1.55 g, 10 mmol) and dissolve in anhydrous DCM (50 mL).
-
Base Addition: Add triethylamine (TEA, 1.5 eq, e.g., 2.1 mL, 15 mmol) followed by 4-dimethylaminopyridine (DMAP, 0.05 eq, e.g., 61 mg, 0.5 mmol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, e.g., 2.40 g, 11 mmol) in anhydrous DCM (10 mL) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up - Quenching: Once complete, cool the mixture to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (25 mL).
-
Work-up - Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL).
-
Work-up - Washing: Wash the combined organic layers sequentially with 1 M citric acid solution (2 x 25 mL) to thoroughly remove TEA and DMAP, followed by saturated aqueous NaHCO₃ (1 x 25 mL) and brine (1 x 25 mL).[10]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may require purification by flash column chromatography to remove any residual reagents or byproducts.
Experimental Workflow Visualization
The following diagram illustrates the generalized laboratory workflow for the N-Boc protection process.
Caption: Step-by-step experimental workflow.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Retrieved from [Link]
-
Lumb, J. P., & Trauner, D. (2005). Synthesis of Boc-protected bicycloproline. Organic letters, 7(25), 5573–5575. Retrieved from [Link]
-
ResearchGate. (2015). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Boc-1-amino-2-vinyl cyclopropane carboxylic acid butyl ester. Retrieved from [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-1-aminocyclopropane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ChemBK. (2024). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Application Note: Stereoselective Synthesis of Ethyl (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylate
A Guide for Medicinal Chemists and Process Development Scientists
Introduction
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) and its esters are highly valuable, sterically constrained amino acid derivatives. Their true significance lies in their role as a critical pharmacophoric unit in a new generation of potent pharmaceuticals.[1] Specifically, the ethyl ester of vinyl-ACCA is a key building block for several Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including asunaprevir and simeprevir.[2] The rigid cyclopropane ring, combined with the vinyl substituent, imparts a unique conformational constraint that is crucial for high-affinity binding to the enzyme's active site.
The primary synthetic challenge is the precise and reliable installation of the two adjacent stereocenters on the cyclopropane ring to achieve the desired (1R,2S) absolute configuration. This guide provides a detailed overview and actionable protocols for the two most robust and scalable strategies for achieving this: Asymmetric Phase-Transfer Catalyzed (PTC) Cyclopropanation and Chemoenzymatic Resolution .
Strategy 1: Asymmetric Phase-Transfer Catalyzed (PTC) Cyclopropanation
This approach introduces stereocontrol at the point of cyclopropane ring formation. It is an elegant method that leverages a chiral catalyst to direct the stereochemical outcome of a dialkylation reaction, building the chiral centers de novo.
Scientific Principle & Rationale
The core of this strategy is the reaction between a glycine equivalent, typically an N-protected glycine ethyl ester Schiff base, and trans-1,4-dibromo-2-butene.[3] The reaction is performed under solid-liquid phase-transfer conditions. A chiral catalyst, usually derived from a cinchona alkaloid, forms a tight, chiral ion pair with the enolate of the glycine derivative in the organic phase.[1] This chiral environment dictates the facial selectivity of the subsequent alkylation steps with the dibromo-butene, leading to the preferential formation of one enantiomer of the cyclopropane product.[3][4] The use of a Schiff base, such as one derived from benzaldehyde ((E)-N-phenylmethylidene), serves the dual purpose of protecting the amine and activating the α-proton for enolization.
Experimental Workflow: PTC Synthesis
Caption: Workflow for PTC synthesis of vinyl-ACCA ethyl ester.
Detailed Protocol: PTC Cyclopropanation and Chiral Enrichment
This protocol is adapted from methodologies developed by Merck Research Laboratories.[3][4]
Part A: Asymmetric Cyclopropanation
-
Reactor Setup: To a jacketed reactor under a nitrogen atmosphere, add (E)-N-phenylmethyleneglycine ethyl ester (1.0 equiv), powdered potassium carbonate (K₂CO₃, 4.0 equiv), and the cinchonidine-derived chiral phase-transfer catalyst (e.g., 0.02-0.05 equiv).
-
Solvent Addition: Charge the reactor with toluene (approx. 10 volumes). Begin vigorous stirring to create a fine suspension.
-
Reactant Addition: Cool the mixture to 0-5 °C. Slowly add a solution of trans-1,4-dibromo-2-butene (1.1 equiv) in toluene over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Causality Note: Slow addition is critical to control the exotherm and prevent side reactions. The solid base (K₂CO₃) and PTC catalyst system allows the reaction to proceed efficiently at low temperatures, which enhances stereoselectivity.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for completion by HPLC or TLC.
-
Work-up: Upon completion, filter the mixture to remove inorganic salts. Wash the filter cake with toluene. The combined filtrate contains the N-phenylmethylene-protected cyclopropane product.
Part B: Imine Hydrolysis and Chiral Purity Upgrade
-
Hydrolysis: Transfer the toluene solution to a separate reactor. Add water (5 volumes) and cool to 10-15 °C. Adjust the pH to 1.5-2.0 with aqueous hydrochloric acid (e.g., 2M HCl). Stir for 1-2 hours to effect complete hydrolysis of the imine.
-
Phase Separation: Separate the aqueous phase, which now contains the vinyl-ACCA ethyl ester hydrochloride salt. Wash the organic phase with water and combine the aqueous layers.
-
Enrichment via Diastereomeric Salt Crystallization: a. To the combined aqueous solution of the crude product (typically 75-80% ee), add a suitable organic solvent like ethanol (SD3A EtOH is cited).[5] b. Add a warm solution of di-p-toluoyl-(D)-tartaric acid (0.7-0.8 equiv relative to the desired (1R,2S)-isomer) in the same solvent.[6]
-
Causality Note: The optically pure tartaric acid derivative will selectively form a less soluble diastereomeric salt with the desired (1R,2S)-enantiomer of the amino ester. The other enantiomer remains preferentially in the solution. c. Allow the solution to cool slowly to room temperature over several hours, followed by further cooling to 0-5 °C to maximize precipitation. d. Isolate the crystalline salt by filtration. Wash the cake with a cold solvent (e.g., MTBE or ethanol).
-
-
Salt Breaking (Liberation of Free Amine): Suspend the isolated salt in a biphasic system (e.g., ethyl acetate and water) and adjust the pH to 9-10 with a base (e.g., Na₂CO₃ solution) to liberate the free amino ester into the organic phase.
-
Final Isolation: Separate the organic phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate ethyl ester, with high enantiomeric purity (>99% ee).
Data Summary: PTC Method
| Parameter | Typical Value | Source(s) |
| Catalyst Loading | 2-5 mol % | [3] |
| Initial Yield (crude) | 75-85% | [4] |
| Initial Enantiomeric Excess (ee) | 77-84% | [3][7] |
| Final Enantiomeric Excess (ee) | >99% | [4][6] |
| Overall Yield (after enrichment) | 40-50% | [5] |
Strategy 2: Chemoenzymatic Resolution
This strategy involves the non-stereoselective synthesis of the racemic vinyl-ACCA ethyl ester, followed by a highly selective enzymatic kinetic resolution to separate the enantiomers. This is a powerful method, particularly for large-scale synthesis, leveraging the exquisite stereodiscrimination of enzymes.
Scientific Principle & Rationale
A racemic mixture of N-protected vinyl-ACCA ethyl ester is prepared via standard chemical methods. This mixture is then subjected to hydrolysis catalyzed by an esterase or protease, such as Alcalase 2.4L (Subtilisin A from Bacillus licheniformis).[8][9] The enzyme's chiral active site preferentially accommodates and hydrolyzes one enantiomer—in this case, the undesired (1S,2R)-ester—to its corresponding carboxylic acid. The desired (1R,2S)-ester is a poor substrate for the enzyme and remains largely unreacted. The reaction is stopped at or near 50% conversion, at which point the unreacted (1R,2S)-ester can be easily separated from the (1S,2R)-acid based on their different physical properties (e.g., solubility in aqueous base).
Experimental Workflow: Chemoenzymatic Resolution
Caption: Workflow for chemoenzymatic resolution of vinyl-ACCA ethyl ester.
Detailed Protocol: Racemic Synthesis and Enzymatic Resolution
This protocol is based on work by Beaulieu et al. and further developments.[8][9]
Part A: Synthesis of Racemic N-Boc-vinyl-ACCA Ethyl Ester
-
Reaction Setup: In a suitable reactor, dissolve N-Boc-glycine ethyl ester (1.0 equiv) in a solvent such as THF or toluene.
-
Base Addition: Cool the solution to -78 °C and add a strong base like lithium diisopropylamide (LDA) or lithium tert-butoxide (2.2 equiv) to generate the dianion.
-
Cyclopropanation: Slowly add trans-1,4-dibromo-2-butene (1.1 equiv) and allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Protection: Quench the reaction with aqueous ammonium chloride. Extract the product into an organic solvent. After a standard work-up, the crude amino ester is protected (e.g., with a Boc group using di-tert-butyl dicarbonate) to yield racemic N-Boc-vinyl-ACCA ethyl ester.[5] Purify by chromatography if necessary.
Part B: Enzymatic Resolution
-
Reactor Setup: To a pH-statted reactor or a vessel with a pH probe, add a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Substrate Addition: Add the racemic N-Boc-vinyl-ACCA ethyl ester (1.0 equiv), often dissolved in a minimal amount of a co-solvent like acetone or DMSO to aid solubility.
-
Enzyme Addition: Gently warm the mixture to 30-35 °C. Add the esterase enzyme (e.g., Alcalase 2.4L).
-
Reaction Monitoring: Maintain the pH at 7.5 by the controlled addition of a dilute base (e.g., 0.5M NaOH). The rate of base consumption is a direct measure of the hydrolysis rate. Continue the reaction until approximately 0.5 equivalents of base have been consumed (indicating ~50% conversion).
-
Causality Note: Maintaining a constant pH is crucial for optimal enzyme activity and stability. Stopping at 50% conversion provides the theoretical maximum yield of 50% for the desired enantiomer with the highest possible enantiomeric excess.
-
-
Product Separation: a. Once 50% conversion is reached, extract the mixture with an organic solvent (e.g., ethyl acetate or MTBE). The unreacted (1R,2S)-ester will move into the organic phase. b. The aqueous phase contains the sodium salt of the hydrolyzed (1S,2R)-acid.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting N-Boc protected (1R,2S)-ester can be deprotected if desired to yield the final product.
Data Summary: Chemoenzymatic Method
| Parameter | Typical Value | Source(s) |
| Theoretical Max. Yield | 50% | [8][9] |
| Typical Achieved Yield | 40-45% | [8] |
| Enantiomeric Excess (ee) of Ester | >99% | [9] |
| Enantiomeric Ratio (E-value) | High (>100) | [2] |
Conclusion
The stereoselective synthesis of vinyl-ACCA ethyl ester is a well-addressed challenge in modern organic synthesis, driven by its importance in antiviral drug development. Both Asymmetric Phase-Transfer Catalysis and Chemoenzymatic Resolution represent mature, scalable, and reliable platforms for producing this key intermediate in high enantiomeric purity.
-
The PTC approach is elegant for its direct asymmetric synthesis but requires a subsequent and crucial chiral purity enhancement step, as the initial enantioselectivity is often moderate.
-
The chemoenzymatic approach is lauded for its exceptional selectivity, typically yielding >99% ee product directly from the resolution. However, its primary drawback is a theoretical maximum yield of 50%.
The choice between these methods depends on factors such as raw material costs, catalyst/enzyme availability and cost, and the specific throughput requirements of the development campaign. Both protocols, when executed with care, provide robust pathways to a critical building block for life-saving medicines.
References
-
Belyk, K. M., Xiang, B., Bulger, P. G., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 692–700. [Link]
-
Zhu, S., Shi, Y., Zhang, X., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology, 184(2), 529-543. [Link]
- Jörres, M., et al. (2016). Asymmetric Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA): A Comprehensive Overview. This is a review often cited in other papers, though a direct link to a single comprehensive review article with this exact title was not found in the search, the concept is well-established in sources like ResearchGate overviews.
-
Zhu, S., Shi, Y., Zhang, X., & Zheng, G. (2021). Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. Journal of Bioscience and Bioengineering. The diagram from this paper is available on ResearchGate, referencing the biocatalytic approach. [Link]
-
Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development. [Link]
-
Gale, P. A., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(43), 7436-7443. [Link]
-
ACS Publications. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. [Link]
-
Venkatraman, S., et al. (2006). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Boehringer Ingelheim internal publication/presentation slide deck. While not a peer-reviewed journal, this source provides practical, kilo-lab scale data. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-5879. [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Sedative Compounds Using Cyclopropane Derivatives
Abstract
The cyclopropane ring, a motif of enduring fascination in organic chemistry, has proven to be a uniquely powerful tool in modern medicinal chemistry.[1][2][3] Its inherent structural rigidity, unique electronic properties, and significant metabolic stability make it an attractive component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2][4] By introducing a cyclopropane moiety, medicinal chemists can conformationally lock flexible molecules into bioactive forms, potentially enhancing binding potency and selectivity for specific neurological receptors.[2] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation than linear alkyl chains, which can lead to an improved pharmacokinetic profile, a critical attribute for CNS-acting drugs.[1][2] This guide provides a detailed exploration of established and contemporary synthetic strategies for creating cyclopropane-containing scaffolds, intended as precursors for libraries of potential sedative compounds. We will delve into the mechanistic rationale behind key cyclopropanation reactions and provide detailed, field-proven protocols for their execution and subsequent derivatization.
The Strategic Value of the Cyclopropyl Moiety in CNS Drug Discovery
The design of effective sedatives and other CNS-acting agents requires a delicate balance of molecular properties. The molecule must not only interact with its biological target with high affinity but also possess the physicochemical characteristics necessary to cross the blood-brain barrier and resist rapid metabolic clearance. The cyclopropyl group favorably influences several of these parameters:
-
Conformational Rigidity: The three-membered ring locks adjacent substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher potency.[2][5]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, and the ring itself is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[1][2][6] This can increase the drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: The cyclopropane ring is lipophilic and can be used to fine-tune a molecule's overall lipophilicity (LogP), which is a key factor in CNS penetration. Its unique electronic nature, with C-C bonds having significant p-character, can also influence interactions with biological targets.[4]
The overall workflow for developing novel sedative candidates using these principles is outlined below.
Caption: General workflow for sedative drug discovery using cyclopropane scaffolds.
Core Synthetic Protocols: Constructing the Cyclopropane Ring
The key to accessing these valuable compounds is the efficient and often stereoselective synthesis of the cyclopropane ring itself. Below are two robust protocols for achieving this transformation.
Protocol 1: Directed Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[7][8] It involves an organozinc carbenoid, typically iodomethylzinc iodide, which adds to an alkene in a concerted fashion.[7] A significant advantage is its compatibility with directing groups, such as hydroxyls, which allows for high diastereoselectivity.[9]
Causality & Mechanistic Insight: The reaction proceeds through a "butterfly-shaped" transition state where the zinc atom coordinates to both the olefin and a Lewis basic directing group (like an allylic alcohol). This coordination delivers the methylene group to one face of the double bond, ensuring high stereocontrol.[7][9] The use of the Furukawa reagent (Et₂Zn and CH₂I₂) often provides more reproducible results and higher yields than the traditional zinc-copper couple.[7][9]
Caption: Simplified transition state for a directed Simmons-Smith reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation & Safety: All glassware must be oven- or flame-dried and cooled under a dry, inert atmosphere (Nitrogen or Argon). Diethylzinc (Et₂Zn) is highly pyrophoric and must be handled with extreme care using proper syringe techniques in a fume hood. Dichloromethane (DCM) should be dried over CaH₂ and distilled prior to use.
-
Reaction Setup: To a stirred solution of the allylic alcohol substrate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add a solution of diethylzinc (1.5 eq, e.g., 1.0 M in hexanes) dropwise over 10 minutes.
-
Stirring: Allow the resulting solution to stir at 0 °C for 20 minutes. A white precipitate of the zinc alkoxide may form.
-
Carbenoid Addition: Add diiodomethane (CH₂I₂) (2.0 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of water and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove residual iodine) and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Cobalt-Catalyzed Cyclopropanation
Transition metal catalysis offers a powerful alternative, particularly for large-scale synthesis.[10] Cobalt-salen complexes, for example, can effectively catalyze the cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate (EDA).[8][10] This method avoids the use of stoichiometric metals and can be more cost-effective.
Causality & Mechanistic Insight: The reaction is initiated by the reaction of the Co(II) catalyst with the diazo compound to form a cobalt-carbene intermediate. This highly reactive species then transfers the carbene moiety to the alkene. A key advantage of certain cobalt catalysts is their ability to suppress the common side reaction of diazo dimerization, which eliminates the need for slow, syringe-pump addition of the diazo reagent.[10]
Detailed Step-by-Step Methodology:
-
Reagent Preparation & Safety: Ethyl diazoacetate (EDA) is potentially explosive and toxic; handle with care in a well-ventilated fume hood and avoid contact with strong acids or metal surfaces that could catalyze its decomposition. Perform the reaction under an inert atmosphere.
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve the alkene substrate (e.g., phenyl vinyl sulfide, 1.0 eq) and the Co(II)-salen type catalyst (e.g., Co(salen), 5 mol%) in anhydrous DCM (0.2 M).
-
Initiation: Add ethyl diazoacetate (EDA) (1.2 eq) to the solution in a single portion at room temperature.
-
Heating & Monitoring: Seal the flask and heat the reaction mixture to 40 °C in an oil bath. Monitor the reaction progress by TLC, watching for the consumption of the starting alkene. Reactions are typically complete in 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product. The product is often a mixture of E/Z diastereomers, which may be separable by careful chromatography.[10]
Application: Divergent Synthesis of a Sedative-Focused Library
A single, bifunctional cyclopropane building block can be a gateway to a diverse library of compounds for screening.[10] For example, the product from the cobalt-catalyzed protocol, ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, contains both an ester and a sulfide, which can be modified orthogonally.
Protocol 3: Amidation for Bio-isosteric Modification
Amide bonds are ubiquitous in pharmaceuticals. Converting the ester to an amide allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
Detailed Step-by-Step Methodology:
-
Ester Hydrolysis: First, hydrolyze the ester. Dissolve the cyclopropyl ester (1.0 eq) in a mixture of THF/Methanol/Water (3:1:1). Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until TLC or LC-MS indicates complete conversion to the carboxylic acid (typically 2-4 hours).
-
Acidification & Extraction: Acidify the mixture to pH ~2 with 1 M HCl and extract the product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used without further purification.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DCM. Add a primary or secondary amine (1.1 eq), followed by a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction & Workup: Stir the reaction at room temperature for 4-16 hours. Upon completion, dilute with DCM, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final amide product by flash column chromatography.
Data Presentation & Characterization
All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The quantitative results from a library synthesis can be summarized for easy comparison.
Table 1: Representative Data for a Synthesized Cyclopropane Amide Library
| Compound ID | R-Group (Amine) | Yield (%) | Purity (LC-MS, %) | cLogP (Calculated) |
| CPA-001 | Benzylamine | 78 | >98 | 3.12 |
| CPA-002 | Morpholine | 85 | >99 | 1.54 |
| CPA-003 | Cyclopropylamine | 72 | >97 | 1.88 |
| CPA-004 | Aniline | 65 | >95 | 2.95 |
Conclusion
The strategic incorporation of cyclopropane rings represents a validated and powerful approach in the design of novel sedative compounds and other CNS agents. The synthetic protocols detailed herein, from classic Simmons-Smith reactions to modern cobalt-catalyzed methods, provide reliable pathways to key cyclopropyl building blocks. By employing a divergent synthetic strategy, research teams can efficiently generate diverse libraries of novel chemical entities for biological screening, accelerating the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Each protocol is a self-validating system when coupled with rigorous in-process monitoring and final product characterization, ensuring the scientific integrity of the drug discovery campaign.
References
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- Three-step synthesis of cyclopropyl peptidomimetics. PubMed.
- Stereoselective Cyclopropanation Reactions.
- Cyclopropan
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [Source Not Available].
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Source Not Available].
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Source Not Available].
- The Cyclopropyl Group in Medicinal Chemistry.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Source Not Available].
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids (α,α-AAs). These sterically hindered building blocks are of immense interest in medicinal chemistry and materials science, primarily for their ability to induce specific secondary structures in peptides and enhance resistance to enzymatic degradation.[1][2] However, the very feature that makes them valuable—the sterically congested quaternary α-carbon—also presents significant synthetic challenges.[1][3][4]
This guide is structured to address the common pitfalls and troubleshooting scenarios encountered in the lab. We will move from general strategic decisions to method-specific problems, providing not just solutions but the mechanistic reasoning behind them.
Part 1: Strategic Planning & General FAQs
Before embarking on a synthesis, selecting the right approach is critical. This section addresses high-level questions that can prevent downstream failures.
FAQ 1: How do I choose the best synthetic route for my target α,α-AA?
The optimal route depends on three main factors: the nature of the two α-substituents (R¹ and R²), the required stereochemistry (racemic or enantiopure), and available starting materials.
Decision Framework:
Caption: Decision tree for selecting a synthetic route.
-
For Racemic Products: The Strecker synthesis , starting from a ketone (R¹COR²), is often the most direct method.[5][6] It's a robust, one-pot, three-component reaction that is effective for a wide variety of substituents.[5][6][7]
-
For Enantiopure Products (with different R¹ and R²):
-
Asymmetric alkylation of a glycine enolate equivalent is the most common and versatile approach. This involves using a chiral auxiliary to direct the stereoselective introduction of one or both substituents.[8]
-
Catalytic Asymmetric Phase-Transfer Catalysis (PTC) is a powerful alternative that avoids stoichiometric chiral auxiliaries. It is particularly effective for alkylating glycine Schiff bases with activated electrophiles like benzyl or allyl halides.[9][10]
-
-
For Enantiopure Products (with identical R¹ and R²): Methods like dialkylation using "memory of chirality" can be highly effective, where the inherent chirality of a starting amino acid directs the outcome even after the initial chiral center is temporarily destroyed.[11][12][13]
FAQ 2: I'm struggling with the purification of my final α,α-AA. It's poorly soluble and difficult to handle. What can I do?
This is a common issue stemming from the zwitterionic nature and often high crystallinity of sterically hindered amino acids.
-
Problem: Poor solubility in both aqueous and common organic solvents.
-
Solution 1: Work with Protected Derivatives. Whenever possible, conduct reactions and purifications on N-protected and/or C-protected derivatives (e.g., Fmoc-AA-OtBu). These intermediates are typically much more soluble in standard organic solvents (DCM, EtOAc, etc.), making chromatography straightforward.
-
Solution 2: Ion-Exchange Chromatography. This is the gold-standard for purifying unprotected amino acids.
-
Protocol:
-
Dissolve the crude product in a minimal amount of acidic water (e.g., 0.1 M HCl) or basic water (e.g., 0.1 M NH₄OH), depending on the isoelectric point (pI).
-
Load onto a strong cation exchange resin (e.g., Dowex 50WX8) pre-washed with the same solvent.
-
Wash with deionized water to remove neutral and anionic impurities.
-
Elute the desired amino acid with an aqueous ammonia solution (e.g., 2-5% NH₄OH).
-
Lyophilize the collected fractions to obtain the pure, salt-free amino acid.
-
-
-
Solution 3: Derivatization for Characterization. For confirming the structure of a difficult-to-handle intermediate, convert a small sample into a more tractable derivative (e.g., methyl ester) for NMR and MS analysis.
Part 2: Troubleshooting Guide by Synthetic Method
This section dives into specific problems you might encounter during common synthetic procedures.
Method 1: Asymmetric Alkylation of Glycine Schiff Base Enolates
This is a cornerstone method where a glycine derivative, often as a benzophenone Schiff base, is deprotonated and sequentially alkylated.[10]
Workflow Overview:
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienmag.com [scienmag.com]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 11. princeton.edu [princeton.edu]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in the Strecker Synthesis of Amino Acid Esters
Welcome to the Technical Support Center for the Strecker synthesis of α-amino acid esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multicomponent reaction. Our goal is to provide you with in-depth technical guidance and field-proven insights to troubleshoot and mitigate common side reactions, ensuring the integrity and success of your synthetic endeavors. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating system of protocols and mechanistic understanding.
Overview of the Strecker Synthesis for Amino Acid Esters
The Strecker synthesis is a cornerstone method for the preparation of α-amino acids and their derivatives.[1] The classical approach involves a three-component reaction between an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[2] For the synthesis of α-amino acid esters, the α-aminonitrile intermediate is typically subjected to an alcoholysis reaction, often under acidic conditions, in a process known as the Pinner reaction.[3]
While robust, this synthetic route is not without its challenges. A number of competing side reactions can diminish yield, introduce impurities, and, in the case of asymmetric variants, compromise stereochemical purity. This guide will address the most common of these issues in a practical, question-and-answer format.
Visualizing the Synthetic Landscape: Main Reaction vs. Side Reactions
To effectively troubleshoot, it is crucial to understand the potential pathways your reaction can take. The following diagram illustrates the desired synthetic route to the α-amino acid ester and the primary competing side reactions.
Caption: Desired and competing pathways in Strecker synthesis of amino acid esters.
Troubleshooting Guide & FAQs
This section is structured to directly address common issues encountered during the synthesis of α-amino acid esters via the Strecker pathway.
FAQ 1: Low Yield of α-Aminonitrile
Question: I am getting a low yield of my desired α-aminonitrile, and I suspect other products are forming from my starting aldehyde. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields of the α-aminonitrile intermediate are often due to two primary side reactions involving the starting aldehyde: cyanohydrin formation and aldol condensation .
-
Cyanohydrin Formation: This occurs when the cyanide ion directly attacks the aldehyde's carbonyl carbon. This reaction is often kinetically favored over imine formation, especially at lower temperatures and in the absence of a pre-formed imine.[4]
-
Aldol Condensation: If your aldehyde has α-protons, it can undergo a base-catalyzed self-condensation to form an aldol adduct, which can further dehydrate.[5] This is particularly problematic if the reaction conditions are basic and the aldehyde is left to stand before the other components are effectively engaged.
Troubleshooting Strategies:
-
Order of Reagent Addition: To favor aminonitrile formation, it is crucial to generate the imine or iminium ion before the cyanide has a chance to react with the aldehyde. A common strategy is to pre-incubate the aldehyde with the amine source (e.g., ammonium chloride) to drive the equilibrium towards the imine.[4] Subsequent addition of the cyanide source will then favor addition to the imine.
-
pH Control: The pH of the reaction medium is critical. Mildly acidic conditions (using NH₄Cl, pKa ~9.25) facilitate the protonation of the aldehyde, activating it for nucleophilic attack by ammonia and promoting imine formation.[2]
-
Use of a Lewis Acid: In some cases, a Lewis acid catalyst can be employed to activate the imine for cyanide addition, thereby increasing the rate of the desired reaction.
-
Temperature Management: While cyanohydrin formation is kinetically favored at low temperatures, the overall Strecker reaction is often run at room temperature or with mild heating to ensure all equilibria are established in favor of the thermodynamically more stable aminonitrile.[4] For aldehydes prone to aldol condensation, maintaining a lower temperature during the initial stages can be beneficial.
-
Anhydrous Conditions: Using a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium of imine formation by removing the water byproduct.[2]
Recommended Protocol for Minimizing Aldehyde-Related Side Reactions:
-
To a solution of the aldehyde in an appropriate solvent (e.g., methanol or ethanol), add the amine source (e.g., ammonium chloride).
-
Stir the mixture for a period (e.g., 30-60 minutes) to allow for imine formation.
-
Slowly add the cyanide source (e.g., a solution of KCN or NaCN).
-
Monitor the reaction by TLC or LC-MS until the consumption of the imine is complete.
FAQ 2: Formation of Hydantoin Byproduct During Ester Synthesis
Question: I have successfully synthesized my α-aminonitrile, but upon attempting to convert it to the amino acid ester using acidic alcohol, I am isolating a significant amount of a hydantoin derivative. Why is this happening and how can I prevent it?
Answer:
Hydantoin formation is a very common and often problematic side reaction during the workup or subsequent transformation of α-aminonitriles, especially under conditions that can generate a carbamoyl intermediate. The mechanism typically involves the reaction of the amino group of the aminonitrile with a source of carbonyl, such as carbon dioxide (from air or as a byproduct of other reactions), followed by intramolecular cyclization. The nitrile is then hydrolyzed to a carboxylic acid, which can also participate in cyclization.[6][7]
Troubleshooting Strategies:
-
Strictly Anhydrous Pinner Reaction Conditions: The Pinner reaction, which converts the nitrile to an imidate salt using anhydrous alcohol and a strong acid (typically dry HCl gas), is the method of choice for synthesizing the ester directly from the aminonitrile.[3] The key is to exclude water, which would lead to hydrolysis of the nitrile to the carboxylic acid or amide, intermediates that are more prone to cyclization to the hydantoin.
-
N-Protection of the Aminonitrile: If hydantoin formation is particularly persistent, protecting the amino group of the α-aminonitrile before proceeding with the alcoholysis can be an effective strategy. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed. The protecting group can then be removed after the ester has been formed.
-
Careful pH Control During Workup: During the workup of the Pinner reaction, it is important to avoid prolonged exposure to basic conditions, which can catalyze the hydrolysis of the newly formed ester and promote cyclization.
Protocol for Pinner Reaction to Synthesize Amino Acid Esters:
-
Ensure all glassware is oven-dried and the alcohol solvent is anhydrous.
-
Dissolve the α-aminonitrile in the desired anhydrous alcohol (e.g., methanol for the methyl ester).
-
Cool the solution in an ice bath (0 °C).
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stir, monitoring the progress by TLC or LC-MS until the formation of the imidate salt is complete.
-
Carefully quench the reaction by adding it to a cold, saturated solution of a mild base (e.g., sodium bicarbonate) and extract the amino acid ester into an organic solvent.
FAQ 3: Low Enantioselectivity in Asymmetric Strecker Synthesis
Question: I am performing a catalytic asymmetric Strecker reaction, but the enantiomeric excess (ee) of my α-aminonitrile is consistently low. What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low enantioselectivity in a catalytic asymmetric Strecker reaction can be a complex issue with multiple contributing factors. The key is to ensure that the catalyzed pathway is significantly faster and more selective than the uncatalyzed "background" reaction.
Potential Causes and Optimization Strategies:
| Parameter | Potential Issue | Troubleshooting and Optimization Strategies |
| Catalyst | Impure, degraded, or improperly prepared catalyst. | Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Prepare the catalyst exactly as described in the literature. |
| Reaction Temperature | Suboptimal temperature for stereodifferentiation. | Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures often favor higher ee.[8] |
| Solvent | The solvent can affect the conformation of the catalyst-substrate complex. | Conduct a solvent screen with a range of polar and non-polar aprotic solvents (e.g., toluene, CH₂Cl₂, THF, acetonitrile).[8] |
| Concentration | Higher concentrations can sometimes favor the uncatalyzed background reaction. | Experiment with different concentrations of the reactants. In some cases, slower addition of one of the reagents can improve enantioselectivity. |
| Cyanide Source | The nature of the cyanide source can impact the reaction. | While TMSCN is commonly used in asymmetric variants, other sources like KCN with an additive might be required for a specific catalyst system.[9] |
| Racemization | The product α-aminonitrile may be racemizing under the reaction conditions. | This can be promoted by either acid or base. Ensure the reaction conditions are not overly acidic or basic. A retro-Strecker reaction can also lead to racemization.[10] |
Experimental Workflow for Optimizing Enantioselectivity:
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Why doesn't Strecker synthesis produce AHAs instead? (2025). Chemistry Stack Exchange. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
Miyagawa, S., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing. [Link]
-
Nitriles to Esters. (n.d.). Chemistry Steps. [Link]
- Process for preparing amino acid esters and their acid addition salts. (2005).
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of hydantoins and their hybrids. Accounts of chemical research, 40(5), 373-383. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
-
Yoshimura, Y., et al. (2022). Asymmetric Strecker reaction at the solid/solid interface. RSC Publishing. [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 448-454. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Nitrile to Amide. (n.d.). The Chemistry Portal. [Link]
-
Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 124(34), 10012-10014. [Link]
-
Kawasaki, T., et al. (2023). Chirally and chemically reversible Strecker reaction. RSC Publishing. [Link]
-
Enantioselective Strecker Reactions Between Aldimines and Trimethylsilyl Cyanide Promoted by Chiral N,N′-Dioxides. (2025). ResearchGate. [Link]
-
Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Amino Acids. (2020). Chemistry LibreTexts. [Link]
-
De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1694-1706. [Link]
-
Abiko, A., & Masamune, S. (1996). Synthesis of alpha-amino acid precursors directly from aldehydes using masked acyl cyanide reagents and N,O-dialkylated hydroxylamines. Tetrahedron Letters, 37(7), 1081-1084. [Link]
-
Aqueous absolute asymmetric Strecker synthesis: Reliable access to enantioenriched α-aminonitrile without using chiral sources. (2019). ResearchGate. [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. [Link]
-
Catalytic Asymmetric Strecker Reaction of Ketoimines with Potassium Cyanide. (n.d.). Wiley Online Library. [Link]
-
α-Amino acids can be prepared by treating an aldehyde with ammonia.... (n.d.). Pearson+. [Link]
-
Conversion of nitriles to amides. (2023). Chemistry LibreTexts. [Link]
-
Reddy, L. H., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. ikm.org.my [ikm.org.my]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydantoin synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cyclopropanation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cyclopropanation Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming common challenges, specifically the formation of byproducts. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the nuanced issues you may encounter during your synthetic work. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in the lab.
Troubleshooting Guide: Common Byproduct Scenarios
This section addresses specific, observable problems in a question-and-answer format. Each answer provides a mechanistic explanation and a step-by-step protocol for resolution.
Scenario 1: Diazo-Mediated Cyclopropanation (e.g., Rh(II) or Cu(II) Catalyzed)
Problem: My Rh(II)-catalyzed reaction with ethyl diazoacetate (EDA) is producing a significant amount of diethyl maleate and fumarate. What is causing this carbene dimerization?
Root Cause Analysis: The formation of diethyl maleate (cis) and fumarate (trans) is the classic result of carbene dimerization. This occurs when the metal-carbene intermediate reacts with another molecule of the diazo compound instead of the target alkene. This competing pathway is favored under several conditions:
-
Low Alkene Concentration: If the concentration of the alkene is too low relative to the rate of carbene generation, the carbene is more likely to encounter and react with another molecule of EDA.
-
High Rate of Diazo Addition: A rapid addition of the diazo compound can create a high transient concentration of the metal carbene, promoting dimerization before it can react with the alkene.
-
Low Catalyst Efficiency or Deactivation: An inefficient or deactivated catalyst may not be able to turnover the carbene to the alkene fast enough, allowing for side reactions to occur.
Troubleshooting Protocol:
-
Optimize Reagent Stoichiometry & Addition:
-
Action: Use the alkene as the limiting reagent and ensure the diazo compound is added slowly over a prolonged period (e.g., 4-12 hours) using a syringe pump. This maintains a low, steady-state concentration of the active carbene species, favoring the intermolecular reaction with the alkene.
-
Causality: Slow addition is the most critical parameter to prevent the bimolecular self-reaction of the carbene.
-
-
Increase Effective Alkene Concentration:
-
Action: Increase the overall concentration of the reaction. If solubility allows, use the alkene itself as the solvent or use a minimal amount of a non-coordinating solvent (e.g., dichloromethane, DCE).
-
Causality: Le Chatelier's principle dictates that increasing the concentration of a reactant (the alkene) will favor the desired reaction pathway.
-
-
Evaluate Catalyst Loading and Choice:
-
Action: While a high catalyst loading might seem intuitive, it can sometimes accelerate carbene generation beyond the rate of consumption. Try reducing the catalyst loading first (e.g., from 1 mol% to 0.5 mol%). If that fails, consider a different catalyst. Rhodium(II) carboxylates (like Rh₂(OAc)₄) are generally very active.[1] For some substrates, copper catalysts might offer a different reactivity profile.
-
Causality: The choice of metal and its ligand sphere dictates the electrophilicity and stability of the metal-carbene, influencing its reactivity towards dimerization versus cyclopropanation.
-
Problem: Instead of my desired cyclopropane, I am observing a product resulting from C–H bond insertion into the solvent or another substrate C-H bond. Why is this happening?
Root Cause Analysis: Metal carbenes, particularly the highly electrophilic ones generated from rhodium(II) catalysts, are reactive enough to insert into unactivated C–H bonds.[2][3] This is a common side reaction, especially when the target alkene is sterically hindered or electronically poor, making the cyclopropanation pathway kinetically slower.
Troubleshooting Workflow:
Caption: Troubleshooting C-H Insertion Byproducts.
Detailed Protocols:
-
Modify the Carbene's Reactivity:
-
Action: Switch from a simple diazoacetate (like EDA) to a "donor-acceptor" diazo compound, such as a phenyldiazoacetate or a vinyldiazoacetate.[1][2]
-
Causality: The donor group (phenyl, vinyl) stabilizes the electrophilic carbene, making it "softer" and more selective for the nucleophilic alkene π-bond over C–H insertion. Cyclopropanation often out-competes C-H insertion with these reagents.[3]
-
-
Choose an Inert Solvent:
-
Action: If solvent insertion is the issue, switch to a solvent that is less susceptible to C-H insertion. Perfluorinated solvents or carbon disulfide (with appropriate safety precautions) are options. For many applications, simply using a solvent with stronger C-H bonds like benzene or even using the alkene as the solvent can be effective.
-
Causality: The strength of the C-H bond is a key factor. Tertiary C-H bonds are weaker and more susceptible to insertion than secondary or primary ones. Aromatic C-H bonds are generally stronger.
-
-
Increase the Rate of Cyclopropanation:
-
Action: As with dimerization, ensure the alkene concentration is high. For intramolecular reactions, the effective concentration is inherently high, and C-H insertion is often less of a problem compared to intermolecular versions.
-
Problem: My reaction involving an aromatic substrate (e.g., benzene, toluene) is giving a complex mixture of cycloheptatriene derivatives (Buchner reaction) and other isomers. How can I control this?
Root Cause Analysis: The cyclopropanation of an aromatic ring, known as the Buchner reaction, initially forms a bicyclic norcaradiene intermediate.[4][5] This intermediate is often in a thermally-allowed electrocyclic equilibrium with a seven-membered cycloheptatriene ring.[6] This equilibrium, along with subsequent rearrangements, can lead to a mixture of products.[4]
Strategies for Control:
| Strategy | Action | Rationale |
| Catalyst Selection | Use a Rh(II) catalyst, such as Rh₂(OAc)₄ or Rh₂(O₂CCF₃)₄.[4] | Rhodium catalysts are known to favor the formation of the kinetic norcaradiene product and can provide higher regioselectivity compared to older copper-based or thermal methods.[4] |
| Temperature Control | Run the reaction at the lowest temperature that allows for diazo decomposition. | The norcaradiene-cycloheptatriene equilibrium is temperature-dependent. Lower temperatures can favor the kinetically formed cyclopropane and prevent further isomerization. |
| Substrate Design | For intramolecular reactions, the tether length and substitution pattern can lock the product in the norcaradiene form. | If the electrocyclic ring-opening would lead to a highly strained or sterically disfavored cycloheptatriene, the norcaradiene isomer will be the major product. |
Scenario 2: Simmons-Smith and Related Reactions
Problem: My Simmons-Smith reaction (using Zn-Cu couple and CH₂I₂) has a low yield, and I'm recovering a lot of starting alkene.
Root Cause Analysis: Low conversion in a Simmons-Smith reaction is almost always due to the inefficient formation or insufficient reactivity of the organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI).
-
Poor Zinc Activation: The surface of the zinc metal must be activated to allow for the oxidative insertion into the C-I bond of diiodomethane.[7] Tarnished or passivated zinc will show little to no reactivity.
-
Reagent Purity: Water is detrimental to the reaction as it will protonate and destroy the carbenoid. Wet solvents or reagents are a common cause of failure.
-
Basic Solvents: Coordinating solvents like THF can sometimes slow the reaction down compared to non-coordinating solvents like DCM or DCE.[8]
Activation & Reaction Protocol:
-
Zinc Activation (Mandatory):
-
Step 1: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add zinc dust or granules.
-
Step 2: Wash the zinc with dilute HCl (e.g., 1 M) for 1-2 minutes to etch the oxide layer.
-
Step 3: Decant the acid and wash sequentially with deionized water, ethanol, and finally diethyl ether to dry the activated zinc. Dry thoroughly under high vacuum with gentle heating.
-
Step 4 (for Zn-Cu couple): After activation, treat the zinc with a copper sulfate solution to deposit copper, then wash and dry again as above.
-
-
Reaction Setup:
-
Step 1: Add the activated zinc-copper couple to a flame-dried flask with a magnetic stir bar.
-
Step 2: Add anhydrous solvent (e.g., diethyl ether or DCM) via cannula or syringe.
-
Step 3: Add the diiodomethane (CH₂I₂) and gently heat or use ultrasonication to initiate the formation of the carbenoid (solution may become grayish and warm).[9]
-
Step 4: Cool the mixture in an ice bath and add the alkene. Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows consumption of the starting material.
-
Problem: I'm using the Furukawa modification (Et₂Zn and CH₂I₂) and observing ethyl-addition byproducts.
Root Cause Analysis: The Furukawa modification generates the active carbenoid via an exchange reaction between diethylzinc (Et₂Zn) and diiodomethane. However, Et₂Zn is itself a reactive organometallic reagent. It can act as a source of ethyl groups (Et⁻) that can add to electrophilic sites on your substrate, or an ethyl radical can participate in side reactions. This is particularly problematic with substrates containing carbonyl groups.[10]
Mitigation Strategies:
-
Control Temperature: Perform the reaction at low temperatures (0 °C to as low as -40 °C).[10] This significantly disfavors the competing ethyl transfer pathway relative to the desired methylene transfer.
-
Reverse Addition: Instead of adding CH₂I₂ to a mixture of the alkene and Et₂Zn, try pre-forming the carbenoid. Add the CH₂I₂ to the Et₂Zn solution at low temperature and stir for 15-30 minutes before adding the alkene. This consumes the Et₂Zn, reducing its concentration during the cyclopropanation step.
-
Use an Alternative Reagent: If ethylation persists, consider the Charette modification, which uses trifluoroacetic acid or other additives with Et₂Zn, or revert to the classic Zn-Cu couple method, which does not introduce alkyl groups.[8]
Frequently Asked Questions (FAQs)
Q1: How does the stereochemistry of the alkene affect the cyclopropane product? A: In most common cyclopropanation reactions, including those mediated by metal-carbenoids (Rh, Cu) and the Simmons-Smith reaction, the reaction is stereospecific.[11][12] This means the stereochemistry of the starting alkene is preserved in the product. A cis-alkene will give a cis-disubstituted cyclopropane, and a trans-alkene will give a trans-disubstituted cyclopropane. This occurs because the carbene adds to both carbons of the double bond in a single, concerted step from one face of the alkene.[7][12]
Caption: Stereospecificity in Cyclopropanation.
Q2: My substrate has multiple double bonds. How can I achieve selective cyclopropanation at only one of them? A: Selectivity is governed by both electronic and steric factors.
-
Electronic Effects: Metal carbenes are electrophilic. Therefore, they react faster with electron-rich double bonds. An alkene substituted with electron-donating groups (e.g., ethers, alkyl groups) will be more reactive than one substituted with electron-withdrawing groups.
-
Steric Effects: Cyclopropanation is sensitive to steric hindrance. The carbenoid will preferentially attack the most accessible double bond.
-
Directing Groups: For Simmons-Smith and related reactions, the presence of a nearby hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation cis to that group with high selectivity, even if that face is more sterically hindered.[9][11]
Q3: Are diazo compounds dangerous to handle? What are the best safety practices? A: Yes, diazo compounds, especially low molecular weight ones like diazomethane, are toxic and potentially explosive.[12]
-
Always use a fume hood and appropriate personal protective equipment (safety glasses, lab coat, blast shield).
-
Never use ground-glass joints or glassware with sharp edges, as friction can trigger detonation. Use fire-polished joints or dedicated diazomethane glassware.
-
Avoid exposure to strong acids, rough surfaces, and high temperatures, which can cause violent decomposition.
-
Best Practice: Whenever possible, generate and use the diazo compound in situ to avoid isolating and handling the pure substance. For many applications, safer, stabilized diazo compounds (e.g., ethyl diazoacetate, phenyldiazoacetates) are commercially available and preferred over diazomethane.
References
- Troubleshooting low yields in the synthesis of cyclopropyl ketones. (2025). Benchchem.
- Simmons–Smith reaction. Wikipedia.
- The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor.
- Buchner and Beyond: Arene Cyclopropanation as Applied to Natural Product Total Synthesis. SciSpace.
- Simmons-Smith Reaction. NROChemistry.
- Cyclopropanation of Alkenes. (2023-10-18). Master Organic Chemistry.
- Cyclopropan
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Carbene-Mediated C-H Activ
- Buchner ring expansion. Wikipedia.
- Metal-catalyzed cyclopropan
- Cyclopropanation of Benzene Rings by Oxidatively Generated α-Oxo Gold Carbene: One-Pot Access to Tetrahydropyranone-Fused Cycloheptatrienes from Propargyl Benzyl Ethers. (2019). NIH.
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Technical Support Center: Optimization of Chiral Catalysts for Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chiral catalysts. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you with the scientific rationale to make informed decisions, leading to higher yields, enhanced enantioselectivity, and robust, scalable processes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when embarking on or optimizing an asymmetric synthesis.
Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common initial parameters to investigate?
Low enantiomeric excess is a frequent challenge and can stem from several factors. A systematic approach is crucial.[1] The first parameters to scrutinize are typically reaction temperature, solvent, and catalyst loading. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2][3] The solvent can significantly influence the catalyst-substrate complex's conformation and the stability of transition states, making a solvent screen a valuable optimization step.[4][5] Catalyst loading should also be optimized, as insufficient catalyst can lead to a competing, non-enantioselective background reaction.
Q2: How do I select the right chiral ligand for my transformation?
The choice of a chiral ligand is paramount as it creates the stereochemical environment for enantioselection.[6] While some "privileged ligands" like BINOL, Salen, and BOX are effective across a range of reactions, most catalysts are highly specific to a particular transformation.[7] The selection process is often empirical and involves screening a library of ligands with varying steric and electronic properties.[8] Computational modeling can also aid in predicting ligand performance and guiding the selection process.
Q3: What is the impact of substrate purity on the outcome of an asymmetric reaction?
Substrate purity is critical. Impurities can act as poisons to the catalyst, competitively bind to it, or participate in side reactions, all of which can diminish both yield and enantioselectivity. It is essential to use highly purified substrates and to be aware of potential byproducts from preceding synthetic steps.
Q4: My catalyst seems to be deactivating over the course of the reaction. What are the likely causes and how can I mitigate this?
Catalyst deactivation can be caused by several factors, including poisoning by impurities, structural damage by water or other reactive species, and fouling.[9] To mitigate deactivation, ensure all reagents and solvents are scrupulously dry and deoxygenated, as many chiral catalysts are sensitive to air and moisture.[4] If poisoning is suspected, purifying the substrate and reagents is necessary. In some cases, catalyst deactivation is inherent to the reaction, and strategies such as using a higher catalyst loading or a continuous addition of the catalyst may be required.
Q5: What are the best analytical techniques for monitoring my asymmetric reaction and determining enantiomeric excess?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most widely used and reliable methods for determining enantiomeric purity.[10][11][12] For real-time monitoring of reaction kinetics and intermediates, in-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools.[13] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used to determine enantiomeric ratios.[10]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for specific, complex problems encountered during asymmetric synthesis.
Guide 1: Low Enantioselectivity
Problem: You are observing low enantiomeric excess (e.e.) in your asymmetric reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q1.1: I've tried lowering the temperature, but the enantioselectivity is still poor. What's the next logical step?
If temperature optimization doesn't yield the desired result, the solvent system should be your next focus. The solvent's polarity, coordinating ability, and viscosity can dramatically affect the catalyst's conformational dynamics and the stability of the diastereomeric transition states.[4] A solvent screen is a powerful tool to identify a medium that enhances the stereochemical outcome.
Experimental Protocol: Solvent Screening
-
Selection: Choose a range of 5-10 solvents with varying properties (e.g., ethereal: THF, 2-MeTHF; halogenated: DCM, 1,2-DCE; aromatic: toluene, xylene; polar aprotic: MeCN, DMF).
-
Setup: In parallel, set up small-scale reactions in each solvent, ensuring all other parameters (temperature, concentrations, catalyst loading) are identical.
-
Execution: Run the reactions for a fixed time or until a predetermined conversion is reached.
-
Analysis: Quench the reactions and analyze the enantiomeric excess of the product for each solvent using a validated chiral HPLC or GC method.
-
Evaluation: Tabulate the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
Q1.2: Could the chiral ligand itself be the issue? How can I determine if the ligand is optimal?
The ligand is the heart of the chiral catalyst, and its structure dictates the stereochemical outcome.[6] If you have access to a library of related ligands, a systematic screening is the most direct way to identify a more effective one. Varying the steric bulk or electronic properties of the ligand can have a profound impact on enantioselectivity.[8]
Data Presentation: Ligand Screening Results (Illustrative Example)
| Ligand | Steric Moiety | Electronic Moiety | Yield (%) | e.e. (%) |
| L1 | Phenyl | Methoxy | 85 | 75 |
| L2 | Naphthyl | Methoxy | 82 | 88 |
| L3 | Phenyl | Trifluoromethyl | 90 | 65 |
| L4 | Cyclohexyl | Methoxy | 75 | 92 |
This table clearly shows that for this hypothetical reaction, a bulkier, electron-donating ligand (L4) provides the highest enantioselectivity.
Guide 2: Catalyst Deactivation and Recovery
Problem: Your reaction starts well but stalls before completion, or you observe a drop in enantioselectivity over time, suggesting catalyst deactivation.
Deactivation Pathways and Solutions:
Caption: Common catalyst deactivation pathways and mitigation strategies.
Q2.1: I suspect impurities are poisoning my catalyst. How can I confirm this and what are the best purification practices?
To confirm poisoning, you can try running the reaction with a significantly higher catalyst loading. If the reaction proceeds to completion with good selectivity, it's a strong indication that a stoichiometric amount of an impurity is poisoning the catalyst. The most common culprits are water, oxygen, and impurities from previous synthetic steps.
Experimental Protocol: Rigorous Reagent and Solvent Purification
-
Solvents: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Reagents: Purify liquid reagents by distillation. Solid reagents should be recrystallized.
-
Inert Atmosphere: Handle all reagents and set up the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to exclude air and moisture.[4]
-
Molecular Sieves: For reactions particularly sensitive to water, add activated molecular sieves to the reaction mixture.[4]
Q2.2: Is it possible to reactivate a deactivated catalyst?
In some cases, yes. For instance, if a palladium catalyst has been reduced from its active Pd(II) state to inactive Pd(0) aggregates, re-oxidation using a mild oxidant can sometimes restore catalytic activity.[14][15] However, if the chiral ligand has degraded, reactivation is generally not possible. The feasibility of reactivation is highly system-dependent.
References
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Chirality in Chemical Synthesis. Mettler Toledo. Available at: [Link]
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Enantioselective synthesis. Wikipedia. Available at: [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]
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Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]
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Screening for Generality in Asymmetric Catalysis. PMC. Available at: [Link]
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Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. Available at: [Link]
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Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society. Available at: [Link]
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Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
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Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. Available at: [Link]
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Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. Available at: [Link]
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Chiral analysis. Wikipedia. Available at: [Link]
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Effect of Ligand Structure on the Asymmetric Cyclization of Achiral Olefinic Organolithiums. The Journal of Organic Chemistry. Available at: [Link]
-
Optimization of reaction conditions. Reaction conditions: 1a (0.15...). ResearchGate. Available at: [Link]
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Application of Biobased Solvents in Asymmetric Catalysis. PMC. Available at: [Link]
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The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available at: [Link]
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Optimization of Catalysts and Reaction Conditions a. ResearchGate. Available at: [Link]
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Optimization of the reaction conditions a. ResearchGate. Available at: [Link]
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Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. PMC. Available at: [Link]
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Secondary Structure Switch; DNA-Based Chiral Catalysts. Chemistry. Available at: [Link]
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Asymmetric catalysis: An enabling science. PNAS. Available at: [Link]
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Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. Available at: [Link]
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Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. MDPI. Available at: [Link]
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Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available at: [Link]
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Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. PMC. Available at: [Link]
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Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. Available at: [Link]
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Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]
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Asymmetric reactions_synthesis. SlideShare. Available at: [Link]
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Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
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Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]
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Chiral Resolution Screening. Onyx Scientific. Available at: [Link]
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Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
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Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. Available at: [Link]
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(PDF) Application of chiral recyclable catalysts in asymmetric catalysis. ResearchGate. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
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The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. LinkedIn. Available at: [Link]
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What Is Asymmetric Catalysis? - Chemistry For Everyone. YouTube. Available at: [Link]
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Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. Available at: [Link]
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What Is Catalyst Deactivation? - Chemistry For Everyone. YouTube. Available at: [Link]
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Purification of Ethyl 1-amino-2-vinylcyclopropanecarboxylate by crystallization
An In-Depth Technical Guide to the Purification of Ethyl 1-amino-2-vinylcyclopropanecarboxylate by Crystallization
As a key intermediate in the synthesis of various biologically active compounds, particularly next-generation pharmaceuticals, the purity of this compound (E-VACC) is paramount.[1][2] Crystallization is a powerful and scalable technique for achieving the high purity required for downstream applications.[3][4]
This technical support guide, designed for researchers and drug development professionals, provides practical, field-proven insights into the crystallization of E-VACC. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, explaining the causality behind each experimental choice.
Compound Profile: this compound
A clear understanding of the physicochemical properties of E-VACC is the foundation for developing a robust crystallization protocol.
| Property | Data | Source(s) |
| Molecular Formula | C₈H₁₃NO₂ | [5] |
| Molecular Weight | 155.19 g/mol | [5] |
| Appearance | Typically a solid powder or crystal. The hydrochloride salt is often a white crystalline powder. | [1] |
| Solubility | Soluble in water and some organic solvents.[1] Soluble in DMSO. | [6] |
| Storage | Recommended storage at 4°C under a nitrogen atmosphere. | [5] |
| Melting Point | The hydrochloride salt has a melting point of approximately 155-160 °C. | [1] |
This section addresses the most frequent challenges encountered during the crystallization of E-VACC and related amino esters.
Q1: My product has "oiled out" instead of forming crystals. What is happening and how do I fix it?
A1: The Phenomenon of 'Oiling Out'
"Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline phase.[7] This is a common problem when the melting point of the solute (especially if impure) is lower than the temperature of the solution when it becomes supersaturated.[8][9] Impurities often dissolve more readily in the oil phase than in the solvent, leading to poor purification.[8]
Potential Causes & Solutions:
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.[9]
-
Solution: Re-heat the mixture until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool to room temperature slowly (e.g., by leaving it on the benchtop, insulated with paper towels) before transferring to a colder environment like a refrigerator or ice bath.[9][10]
-
-
High Supersaturation/Solvent Choice: The solvent may be too "poor" for the compound, causing it to crash out of solution at a temperature above its melting point.
-
Solution: Re-heat to redissolve the oil and add a small amount of a "better" or more solubilizing solvent to the system.[8][11] For instance, if using a hexane/ethyl acetate mixture, add more ethyl acetate. The goal is to slightly increase the solubility, raising the temperature at which crystallization begins.
-
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[9][12]
-
Solution: If you suspect impurities, you may need to pre-purify the crude material. An activated charcoal treatment during the crystallization can sometimes help by adsorbing impurities.[11] Alternatively, column chromatography may be necessary before attempting crystallization.
-
Troubleshooting Workflow: Oiling Out```dot
Caption: Step-by-step workflow for a typical anti-solvent crystallization.
References
- ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- BenchChem. Troubleshooting tropinone crystallization oiling out.
-
Charette, A. B., et al. (2025, October 15). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. National Institutes of Health. Retrieved from [Link]
- De La Torre, A., et al. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes.
- ChemScene. This compound.
- ResearchGate. Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N.
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
-
University of York. Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. US5118815A - Method for crystallization of amino acids.
- ChemicalBook. (2025, July 16). 1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER.
- BLD Pharm. 787548-29-2|this compound.
- Sun-shinechem. ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | CAS 787548-29-2.
-
PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]
-
Wikipedia. Cyclopropane. Retrieved from [Link]
-
PubMed Central. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
- BenchChem. An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
- University of the Pacific. The Solubility of Amino Acids in Various Solvent Systems.
- Smolecule. Buy (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate | 919094-52-3.
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Technical Support Center: Ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-AVC) Stability and Handling Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 1-amino-2-vinylcyclopropanecarboxylate (E-AVC). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable and highly reactive synthetic intermediate. E-AVC is a critical building block, notably in the synthesis of a new generation of Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1]. However, its unique structure, which combines a strained cyclopropane ring, a reactive primary amine, and a vinyl group, presents significant stability challenges.
This document provides in-depth troubleshooting advice and best practices to help you mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common stability-related issues encountered during the handling, storage, and use of E-AVC.
Q1: My E-AVC sample, which was a clear oil/white solid, has developed a yellow or brown color over time, even when stored in the freezer. What is causing this discoloration?
A: This is a classic sign of oxidative degradation. The primary amino group on the cyclopropane ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can form colored impurities and polymeric byproducts. The cyclopropylamine moiety can undergo one-electron oxidation to form a radical cation, which is a key step in many degradation pathways[2][3][4]. To prevent this, it is imperative to store E-AVC under an inert atmosphere (Nitrogen or Argon) at all times. Commercial suppliers recommend storage at 4°C or -20°C under nitrogen for optimal long-term stability[5][6].
Q2: I'm running a reaction at an elevated temperature (e.g., >80°C) and observing a significant loss of my E-AVC starting material, along with the formation of an isomeric byproduct identified as a cyclopentene derivative. What is this reaction?
A: You are likely observing the classic vinylcyclopropane (VCP) rearrangement . This is an intrinsic thermal reactivity mode for VCP systems, where the strained three-membered ring undergoes homolytic cleavage and rearranges to form a more stable five-membered cyclopentene ring[7][8]. This rearrangement can occur at temperatures as low as 220°C for simple VCPs, but the presence of substituents can significantly alter the required activation energy[7]. For E-AVC, this pathway represents a major source of degradation under thermal stress. It is crucial to keep reaction temperatures as low as possible or choose alternative synthetic routes that do not require harsh thermal conditions.
Q3: My yields are inconsistent when performing reactions in protic solvents or during aqueous acidic/basic workups. Can pH affect the stability of E-AVC?
A: Yes, E-AVC is sensitive to pH extremes.
-
Strongly Acidic Conditions: The highly strained cyclopropane ring can be susceptible to acid-catalyzed ring-opening[9]. While the primary amine will be protonated to form an ammonium salt (which is generally more stable), harsh acidic conditions or the presence of strong Lewis acids can promote undesired side reactions[10].
-
Strongly Basic Conditions: While the free amine form is required for many nucleophilic reactions, prolonged exposure to strong bases can promote side reactions. More importantly, the free base is significantly more susceptible to oxidation than its hydrochloride salt form[11]. If you are using the hydrochloride salt of E-AVC, neutralizing it to the free base should be done immediately prior to use, and the free base should be handled strictly under an inert atmosphere.
Q4: I'm attempting a cross-coupling reaction on a different part of my molecule, but I'm seeing significant decomposition of the E-AVC moiety. Why is this happening?
A: This is likely due to the presence of the transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). Vinylcyclopropanes are well-known to interact with and be activated by transition metals, leading to catalytic ring-opening or rearrangement reactions[12][13][14][15][16]. This reactivity is exploited in synthetic chemistry but can be a major degradation pathway if unintended. If your synthesis requires a transition-metal-catalyzed step, it is highly advisable to protect the primary amine of E-AVC (e.g., as a Boc-carbamate) beforehand[17][18]. This can modulate the electronic properties of the system and prevent coordination of the amine to the metal center, potentially improving stability.
Q5: My sample purity seems to decrease after being left on the benchtop exposed to light for a few hours. Is E-AVC light-sensitive?
A: Yes, there is a strong basis for photosensitivity. The oxidation of cyclopropylamines can be initiated by light (photooxidation), leading to the formation of radical cations that trigger rapid ring-opening[2]. Furthermore, visible-light photocatalysis is a known method for inducing reactions in VCP systems[19]. Therefore, E-AVC should be treated as a light-sensitive compound. Always store it in amber vials or protect it from light by wrapping containers in aluminum foil. Avoid prolonged exposure to direct laboratory light during experiments.
Section 2: Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action & Rationale |
| Low Assay / Purity of Starting Material | 1. Oxidative degradation from improper storage.2. Thermal decomposition during transport/storage.3. Hydrolysis of the ester group. | 1. Action: Always store under an inert gas (N₂/Ar) at ≤4°C[5]. Purchase from reputable suppliers who provide fresh batches.2. Rationale: Prevents air oxidation of the amine and minimizes slow thermal rearrangement. |
| Material Discoloration (Yellowing/Browning) | 1. Air oxidation of the primary amine.2. Formation of polymeric byproducts. | 1. Action: Handle exclusively in an inert atmosphere glovebox or using Schlenk techniques. Purge solvents with N₂/Ar before use.2. Rationale: Strict exclusion of O₂ is the most effective way to prevent oxidative degradation pathways[2][3]. |
| Formation of Cyclopentene Isomer | 1. Vinylcyclopropane (VCP) thermal rearrangement. | 1. Action: Maintain reaction temperatures below 60°C where possible. If higher temperatures are unavoidable, consider protecting the amine group.2. Rationale: This rearrangement is thermally driven; minimizing heat input is critical to preserving the cyclopropane ring[7][8]. |
| Inconsistent Reaction Yields | 1. Variable purity of E-AVC starting material.2. Decomposition during workup (pH instability).3. Unintended reaction with metal catalysts. | 1. Action: Qualify each new batch of E-AVC by LC-MS or ¹H-NMR before use. Use buffered aqueous solutions for workups. If using metal catalysts, protect the amine as a Boc-carbamate.2. Rationale: Ensures starting material integrity and avoids degradation from harsh chemical environments[9][14][15]. |
| Formation of Multiple Unidentified Byproducts | 1. Combined degradation (e.g., oxidation and thermal).2. Photodegradation.3. Contamination with trace metals. | 1. Action: Implement all recommended handling procedures: inert atmosphere, low temperature, protection from light. Use high-purity, metal-free reagents and solvents.2. Rationale: E-AVC is susceptible to multiple degradation pathways; a holistic approach to handling is required for best results. |
Section 3: Recommended Protocols
Protocol 3.1: Recommended Storage and Handling
-
Storage: Upon receipt, immediately place the container in a freezer at -20°C for long-term storage[6] or at 2-8°C for short-term use[5]. The container headspace should be filled with an inert gas like nitrogen or argon. If received in a screw-cap vial, consider transferring to a more robust Schlenk flask or an amber vial with a PTFE-lined septum cap inside a glovebox.
-
Dispensing: Whenever possible, handle and weigh the material inside a nitrogen-filled glovebox. If a glovebox is not available, use a nitrogen-filled glove bag or employ rapid handling techniques under a positive flow of inert gas.
-
Solvent Preparation: Before preparing a solution of E-AVC, ensure the solvent is de-gassed by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Light Protection: Always store E-AVC in amber glass containers or clear containers wrapped securely in aluminum foil to prevent photodegradation[2].
-
Use of Free Base vs. Salt: If using the hydrochloride salt, it is generally more stable to air and moisture. If your reaction requires the free base, it is best practice to neutralize the salt immediately before use and use the resulting solution directly. Do not store the free base for extended periods.
Protocol 3.2: Forced Degradation Study to Assess Stability
This protocol allows you to test the stability of your E-AVC batch under various stress conditions, helping to identify potential issues in your planned reaction setup.
-
Preparation: Prepare a stock solution of E-AVC in acetonitrile (ACN) at 1 mg/mL.
-
Control Sample: Dilute the stock solution with 50:50 ACN:H₂O to a final concentration of 0.1 mg/mL. This is your T=0 control.
-
Stress Conditions: Dispense aliquots of the stock solution into separate amber HPLC vials and treat as follows:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Add an equal volume of water. Cap tightly.
-
Photolytic: Add an equal volume of water. Leave the vial uncapped but covered with quartz glass (to allow UV penetration).
-
-
Incubation:
-
Place the Acidic, Basic, Oxidative, and Thermal vials in a heating block at 60°C for 24 hours.
-
Place the Photolytic vial in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).
-
Keep a "Thermal Control" vial (E-AVC in ACN:H₂O) at 60°C in the dark.
-
-
Analysis: After the incubation period, cool all samples to room temperature. Analyze the T=0 control and all stressed samples by LC-MS. Compare the peak area of the parent E-AVC and look for the appearance of new degradation peaks. This will reveal its sensitivity to acid, base, oxidation, heat, and light.
Section 4: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them.
4.1 Thermal Vinylcyclopropane (VCP) Rearrangement
Under thermal stress, the strained C-C bond of the cyclopropane ring cleaves, forming a diradical intermediate which rapidly re-closes to form a thermodynamically more stable five-membered ring[7][8].
Caption: Thermal rearrangement of E-AVC to a cyclopentene derivative.
4.2 Oxidative Ring-Opening of the Cyclopropylamine
The amine is oxidized to a radical cation, which destabilizes the adjacent cyclopropane bond, leading to facile ring scission. The resulting ring-opened radical can undergo further reactions, ultimately leading to a complex mixture of degradation products after hydrolysis[2][3][4].
Caption: Oxidative ring-opening pathway initiated by oxygen or light.
References
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Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride - ChemBK. (2024). ChemBK. [Link]
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Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -... (2014). ResearchGate. [Link]
-
Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. (2025). ChemRxiv | Cambridge Open Engage. [Link]
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Vinylcyclopropane rearrangement - Wikipedia. Wikipedia. [Link]
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Photoinduced Cascade Difluoroalkylative Ring-Opening of Vinyl Cyclopropanes | Organic Letters - ACS Publications. (2023). ACS Publications. [Link]
-
Accelerated synthesis of energetic precursor cage compounds using confined volume systems - PMC - NIH. (2021). NIH National Center for Biotechnology Information. [Link]
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Catalyst-Controlled Chemodivergent Reactivity of Vinyl Cyclopropanes: A Selective Approach toward Indoles and Aniline Derivatives | Organic Letters - ACS Publications. (2022). ACS Publications. [Link]
-
Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation - ACS Publications. (1991). ACS Publications. [Link]
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Electrochemical Aerobic Oxidation of Aminocyclopropanes to Endoperoxides | Request PDF. (2006). ResearchGate. [Link]
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Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. (2003). ResearchGate. [Link]
-
New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal. (2001). Organic Chemistry Portal. [Link]
-
Regio- and enantioselective ring-opening reaction of vinylcyclopropanes with indoles under cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing). (2021). Royal Society of Chemistry. [Link]
-
Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF. (2021). ResearchGate. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. (2024). Longdom Publishing. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (2021). NIH National Center for Biotechnology Information. [Link]
-
Structure and Reactivity of Vinylcyclopropane Radical Cation: Electron Transfer Photochemistry and ab Initio Calculations | Journal of the American Chemical Society. (1996). ACS Publications. [Link]
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Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon | The Journal of Organic Chemistry - ACS Publications. (2002). ACS Publications. [Link]
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Analyzing the Effect of Arbuscular Mycorrhizal Fungi and Plant Growth-Promoting Bacteria Inoculation over the Growth of Tomatoes in a Martian Regolith Analog: Perspectives for Martian Agriculture - MDPI. (2023). MDPI. [Link]
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5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (Undated). [Link]
-
Reactivity modes of (di)vinylcyclopropanes a–c, Reactivity of organic... - ResearchGate. (2022). ResearchGate. [Link]
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Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate | - J&K Scientific LLC. J&K Scientific LLC. [Link]
-
Advances in the Synthesis of Cyclopropylamines - PubMed. (2025). NIH National Library of Medicine. [Link]
-
Germination Potential of Stored and Freshly Harvested Seeds of Mandacaru (Cereus Jamacaru DC) - Preprints.org. (2026). Preprints.org. [Link]
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Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - NIH. (2020). NIH National Center for Biotechnology Information. [Link]
-
aminoethylethanolamine (aeea) - Huntsman Corporation. (2006). Huntsman Corporation. [Link]
-
Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis - SciSpace. (2020). SciSpace. [Link]
-
Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. (2023). MDPI. [Link]
-
N-Ethyl-2-phenylpropan-1-amine | C11H17N | CID 15788198 - PubChem. PubChem. [Link]
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Ring-Opening of Vinylcyclopropane-1,1-dicarboxylates by Boronic Acids under Ligandless Palladium Catalysis in Neat Water | The Journal of Organic Chemistry - ACS Publications. (2015). ACS Publications. [Link]
-
Oxidation of Amines by Flavoproteins - PMC - NIH. (2011). NIH National Center for Biotechnology Information. [Link]
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High-quality Ethyl (1r,2s)-1-amino-2-vinylcyclopropane-1-carboxylate Hydrochloride For A Limited Time. (Undated). [Link]
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Technical Support Center: Scalable Synthesis of (1R,2S)-vinyl-ACCA Derivatives
Welcome to the technical support center for the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of these critical pharmacophores, which are key building blocks for potent antiviral agents, notably Hepatitis C virus (HCV) NS3/4A protease inhibitors.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to address common and complex challenges encountered during scalable synthesis.
Frequently Asked Questions (FAQs) - General Strategy
Q1: What are the primary scalable strategies for synthesizing enantiomerically pure (1R,2S)-vinyl-ACCA derivatives?
A1: The most robust and widely implemented scalable strategy involves a two-part approach: first, the diastereoselective synthesis of racemic vinyl-ACCA, followed by a resolution step to isolate the desired (1R,2S) enantiomer.[3] The core synthesis relies on the dialkylation of a glycine Schiff base using trans-1,4-dibromo-2-butene to form the cyclopropane ring.[3][4] Subsequently, resolution is typically achieved either through enzymatic hydrolysis with an esterase like Alcalase 2.4L or via chemical resolution with a chiral acid.[2][5] More advanced, direct asymmetric methods using chiral auxiliaries, such as an axially chiral Ni(II) complex of a glycine Schiff base, have also been developed to provide high diastereoselectivity from the outset.[6]
Q2: Why is the vinylcyclopropane moiety synthetically challenging to handle?
A2: The vinylcyclopropane unit is highly strained (approx. 27.5 kcal/mol) and reactive.[7] Its primary vulnerability is a susceptibility to ring-opening reactions.[8] The most common side reaction is an acid-catalyzed vinylcyclopropane-cyclopentene rearrangement, which can be triggered by even trace amounts of Brønsted or Lewis acids, especially at elevated temperatures.[7][9] This inherent reactivity demands careful control of reaction conditions, particularly pH and temperature, throughout the synthetic sequence to maintain the integrity of the cyclopropane ring.
Q3: What are the critical quality attributes for the starting materials?
A3: The purity and isomeric integrity of the electrophile, trans-1,4-dibromo-2-butene, are paramount. The presence of the cis-isomer or other impurities can lead to the formation of undesired diastereomers and complicate purification. The glycine Schiff base should be freshly prepared or properly stored to avoid hydrolysis. Solvents must be anhydrous, as water can interfere with the strong bases used in the cyclopropanation step and promote side reactions.
Synthetic Workflow Overview
The following diagram outlines the most common scalable pathway for producing (1R,2S)-vinyl-ACCA derivatives, starting from a glycine imine and proceeding through cyclopropanation and resolution.
Caption: Scalable synthesis workflow for (1R,2S)-vinyl-ACCA derivatives.
Troubleshooting Guide by Synthetic Stage
Stage 1: Cyclopropanation (Glycine Schiff Base Dialkylation)
This stage is critical for establishing the relative stereochemistry of the cyclopropane ring. Success hinges on precise control over reaction parameters to maximize the yield of the desired trans-diastereomer.
Q&A and Troubleshooting
Q: My cyclopropanation reaction shows poor diastereoselectivity. What are the likely causes and solutions?
A: Poor diastereoselectivity is almost always tied to the choice of base, solvent, and temperature.
-
Probable Cause 1: Suboptimal Base/Solvent System. The cation of the base plays a crucial role in templating the reaction. Lithium bases, particularly Lithium tert-butoxide (LiOtBu), in non-polar solvents like toluene, generally provide the best selectivity for the desired trans product.[3][10] Using potassium or sodium bases (KOtBu, NaOtBu) or more polar solvents like THF can significantly erode this selectivity.
-
Solution: Switch to LiOtBu in toluene. If using other bases is unavoidable, screen temperatures extensively, as lower temperatures may improve selectivity at the cost of reaction rate.
-
Probable Cause 2: Incorrect Stoichiometry. The ratio of the glycine imine and base to the dibromide electrophile is critical. Using an excess of both the imine and base is necessary to drive the reaction to completion and suppress side reactions.
-
Solution: The optimal conditions reported for multigram scales often involve using ~1.25 equivalents of the imine and ~2.35 equivalents of the base relative to the dibromide.[10] See the table below for a summary of optimization results.
Q: The reaction is sluggish or stalls, and I observe significant decomposition of the dibromide starting material. Why?
A: This typically points to issues with base strength, solubility, or reaction temperature.
-
Probable Cause: The base may not be sufficiently strong or soluble in the chosen solvent to efficiently deprotonate the glycine Schiff base. For instance, LiHMDS in toluene can lead to slow reactions requiring overnight stirring, which increases the chance of decomposition.[10]
-
Solution: Ensure the base is fully dissolved or well-suspended before adding the electrophile. A pre-formed mixture of the imine and electrophile added slowly to the base suspension at room temperature is a proven method.[10] If the reaction is still slow, a modest increase in temperature can be attempted, but this must be balanced against the risk of reduced diastereoselectivity.
Data Presentation: Optimization of Cyclopropanation
The following table summarizes the impact of different bases on the isolated yield of the Boc-protected racemic vinyl-ACCA ethyl ester, demonstrating the superiority of LiOtBu.[10]
| Entry | Base | Imine Equiv. | Base Equiv. | Isolated Yield (%) | Notes |
| 1 | LiOtBu | 1.25 | 2.35 | 69 | Optimal conditions at room temperature. |
| 2 | LiHMDS | 1.25 | 2.35 | 48 | Required overnight stirring to complete. |
| 3 | NaOtBu | 1.25 | 2.35 | 55 | Lower yield due to reduced diastereoselectivity. |
| 4 | KOtBu | 1.25 | 2.35 | 16 | Significantly lower yield and selectivity. |
Experimental Protocol: Scalable Synthesis of Racemic Boc-vinyl-ACCA-OEt
This protocol is adapted from a demonstrated multikilogram scale-up process.[10]
-
Reactor Setup: Charge a suitable reactor with anhydrous toluene and cool to 0-5 °C.
-
Base Addition: Add Lithium tert-butoxide (2.35 eq.) to the toluene and stir to form a suspension.
-
Reagent Premix: In a separate vessel, dissolve the glycine ethyl ester imine (1.25 eq.) and trans-1,4-dibromo-2-butene (1.0 eq.) in anhydrous toluene.
-
Reaction Initiation: Slowly add the premixed solution from step 3 to the base suspension in the main reactor, maintaining the internal temperature at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the dibromide by an appropriate method (e.g., GC, TLC).
-
Workup: Upon completion, carefully quench the reaction with an aqueous solution (e.g., saturated NH₄Cl). Separate the organic layer.
-
Protection & Isolation: After an appropriate workup to isolate the crude amino ester, protect the amine with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield the racemic N-Boc protected product, which is more stable and easier to handle for the subsequent resolution step.
Stage 2: Enantiomeric Resolution
This stage separates the desired (1R,2S) enantiomer from the racemic mixture. Enzymatic resolution is highly effective and scalable.
Q&A and Troubleshooting
Q: The enzymatic resolution is extremely slow and stops before reaching 50% conversion. What is happening?
A: This is a classic case of product inhibition.
-
Probable Cause: The hydrolyzed product of the undesired (1S,2R) enantiomer inhibits the esterase (e.g., Alcalase 2.4L), preventing it from acting on the remaining substrate and leading to prolonged reaction times.[2][4]
-
Solution 1: Chemical Enrichment. Perform a classical resolution of the racemic free amine using a chiral acid (e.g., di-p-toluoyl-D-tartaric acid) before the enzymatic step. This enriches the mixture with the desired (1R,2S) enantiomer. Even a modest enrichment (e.g., to 55% ee) dramatically improves the throughput of the subsequent enzymatic resolution by reducing the concentration of the inhibitory product formed.[2][10]
-
Solution 2: Forcing Conditions. If chemical enrichment is not feasible, using "forcing conditions" in the enzymatic reaction, such as higher enzyme loading or pH control, can help overcome the inhibition, though this may require more extensive optimization.[2]
Q: The enantiomeric excess (ee) of my final product is lower than expected (>99% is the target). How can I improve it?
A: Insufficient ee can result from an incomplete enzymatic reaction or issues during workup.
-
Probable Cause 1: Premature Quenching. The reaction was stopped before the enzyme could fully hydrolyze the undesired enantiomer.
-
Solution: Carefully monitor the reaction progress using chiral HPLC. Ensure the reaction proceeds until the ee of the remaining ester plateaus at >99%.
-
Probable Cause 2: Racemization during Workup. While less common for this specific scaffold, harsh pH or high temperatures during workup or subsequent steps could potentially lead to racemization.
-
Solution: Ensure all workup and purification steps are performed under mild conditions.
Troubleshooting Diagram: Enzymatic Resolution
Caption: Decision tree for troubleshooting enzymatic resolution issues.
Experimental Protocol: Kilo-Lab Scale Chemical Enrichment & Enzymatic Resolution
This protocol is a summary of a proven, two-step enrichment and resolution process.[10]
Part A: Chemical Enrichment
-
Salt Formation: Dissolve racemic vinyl-ACCA ethyl ester free amine (1.0 eq.) in ethanol. In a separate vessel, dissolve di-p-toluoyl-D-tartrate (0.7-0.8 eq.) in warm ethanol.
-
Crystallization: Add the warm tartrate solution to the amine solution over ~2 hours at 60 °C. Allow the mixture to cool slowly to room temperature and stir for 18-24 hours to allow the diastereomeric salt to crystallize.
-
Isolation: Filter the resulting solid and wash with cold ethanol. This solid is now enriched with the desired (1R,2S) enantiomer (typically to ~55% ee).
Part B: Enzymatic Resolution of Enriched Material
-
Free Base Liberation: Suspend the enriched salt from Part A in a mixture of water and an organic solvent (e.g., MTBE or THF). Add a base (e.g., NaOH) to liberate the free amine into the organic layer. Protect the amine with Boc₂O in situ.
-
Enzyme Reaction: Prepare a buffered aqueous solution and add the protected, enriched vinyl-ACCA ester. Add the esterase (e.g., Alcalase 2.4L) and stir at a controlled pH (using a pH stat) and temperature until chiral HPLC analysis shows >99% ee for the remaining ester.
-
Workup: Extract the unhydrolyzed (1R,2S)-N-Boc-vinyl-ACCA ethyl ester with a suitable organic solvent. The hydrolyzed acid (from the undesired enantiomer) will remain in the aqueous layer.
-
Isolation: Wash the organic layer, dry, and concentrate to yield the final, highly enantioenriched product.
Stage 3: Purification and Handling
Q&A and Troubleshooting
Q: I am having difficulty removing a persistent impurity during final purification. What could it be?
A: A common and problematic impurity is the cyclopentene rearrangement product.
-
Probable Cause: Exposure to acidic conditions at any stage, even during silica gel chromatography, can cause the vinylcyclopropane to rearrange.[7] Standard silica gel can be slightly acidic.
-
Solution: Neutralize silica gel by pre-treating it with a base (e.g., washing the slurry with a triethylamine/heptane solution) before packing the column. Alternatively, consider other purification methods like crystallization if feasible.
Q: The final product shows signs of degradation upon storage. What are the best storage conditions?
A: The vinyl group is susceptible to oxidation and polymerization.
-
Probable Cause: Exposure to air, light, and heat can lead to degradation over time.
-
Solution: Store the final compound as a stable, crystalline solid if possible (e.g., the Boc-protected ester). Store under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C is recommended for long-term storage).
References
-
Zhu, S., Shi, Y., Zhang, X., & Zheng, G. (2021). Enzymatic preparation of enantiomerically pure vinyl-ACCA for diverse anti-HCV drugs. Journal of Bioscience and Bioengineering. Available at: [Link]
-
Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from: [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. Available at: [Link]
-
Williams, J. D., et al. (2012). Synthesis and antiviral activity of certain second generation methylenecyclopropane nucleosides. Bioorganic & Medicinal Chemistry, 20(12), 3710–3718. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. Available at: [Link]
-
Beaulieu, P. L., et al. (2005). Supporting Information for Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Trost, B. M., & Fraisse, P. L. (2004). Synthesis and antiviral activity of monofluorinated cyclopropanoid nucleosides. Organic & Biomolecular Chemistry, 2(1), 119-26. Available at: [Link]
-
Donaldson, W. A. (2001). Synthesis of Cyclopropane Containing Natural Products. Tetrahedron, 57(41), 8589-8627. Available at: [Link]
-
ACS Publications. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. Available at: [Link]
-
Maji, M., & Kumar, P. (2020). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Asian Journal of Organic Chemistry. Available at: [Link]
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ACS Publications. Available at: [Link]
-
ResearchGate. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives. Available at: [Link]
-
Zhu, S., et al. (2017). Biocatalytic Asymmetric Synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester with a Newly Isolated Sphingomonas aquatilis. Applied Biochemistry and Biotechnology, 184(3), 964-976. Available at: [Link]
-
Soloshonok, V. A., et al. (2018). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Amino Acids, 50(10), 1355-1360. Available at: [Link]
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Troubleshooting low yields in phase-transfer catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Phase-Transfer Catalysis (PTC). As a Senior Application Scientist, this guide has been developed to provide in-depth, field-tested insights into overcoming common challenges encountered during PTC experiments. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Low Yields and Other Common Issues
This section addresses specific problems you might encounter during your phase-transfer catalysis experiments. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Q1: My reaction is sluggish or not proceeding at all. What are the first things I should check?
Low or no conversion is a common issue in PTC. The problem often lies in one of two key areas: the rate of the intrinsic reaction in the organic phase or the rate of transfer of the reactant between phases.[1] A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
-
Confirm Reagent Purity and Stability: Ensure all starting materials, including the organic substrate, the inorganic salt, and the solvent, are of appropriate purity and have not degraded.
-
Verify Catalyst Activity: If possible, test the phase-transfer catalyst in a known, reliable reaction to confirm its activity. Catalysts can degrade over time or become "poisoned."
-
Check Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions.[2]
-
Evaluate Agitation (Stirring) Speed: Inadequate mixing is a frequent cause of poor performance in PTC. The reaction occurs at the interface between the two liquid phases, and vigorous stirring is necessary to maximize this interfacial area.[1][2] An increase in stirring speed often leads to a higher reaction yield by enhancing mass transfer.[2]
If these initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is necessary.
Q2: I've confirmed my reagents and basic setup are correct, but the yield is still low. How do I identify if the issue is with the intrinsic reaction rate or the phase transfer rate?
Distinguishing between a slow intrinsic reaction and inefficient phase transfer is key to effective troubleshooting.[1]
-
Symptoms of Slow Phase Transfer: The reaction rate is highly sensitive to changes in stirring speed, the structure of the phase-transfer catalyst, and the concentration of the inorganic salt in the aqueous phase.[1]
-
Symptoms of a Slow Intrinsic Reaction: The reaction rate is more significantly affected by changes in temperature and the choice of organic solvent.[1]
The following diagram illustrates the decision-making process for diagnosing the rate-limiting step:
Caption: Troubleshooting workflow for identifying the rate-limiting step in a PTC reaction.
Q3: My reaction seems to be limited by the phase transfer rate. How can I improve it?
When the transfer of the reactant across the phase boundary is the bottleneck, several strategies can be employed:
-
Optimize the Phase-Transfer Catalyst:
-
Catalyst Structure: The structure of the catalyst is critical. For instance, quaternary ammonium salts with longer alkyl chains are more lipophilic and partition more effectively into the organic phase, facilitating anion transfer.[1] However, very bulky catalysts might slow down the transfer rate.[1] Consider screening a variety of catalysts with different lipophilicities.
-
Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, as more active sites are available for catalysis.[2]
-
-
Increase Agitation: As mentioned, increasing the stirring speed enhances the interfacial area between the phases, which is crucial for efficient transfer.[1][2] The use of ultrasound can also be an effective method to increase agitation.[1]
-
Adjust Inorganic Salt Concentration: Using a higher concentration of the inorganic salt in the aqueous phase can favor the transfer of the desired anion into the organic phase.[1] In some cases, using the salt in its solid form can be beneficial.[1]
-
Consider the Leaving Group: In nucleophilic substitution reactions, the leaving group is transferred back to the aqueous phase. If the leaving group is very lipophilic, it can compete with the incoming nucleophile for the catalyst, inhibiting the reaction.
Q4: It appears my intrinsic reaction rate is the problem. What are my options for improvement?
If the reactant is successfully transferred to the organic phase but the reaction itself is slow, focus on the following parameters:
-
Temperature: Increasing the reaction temperature will generally accelerate the intrinsic reaction rate.[2] However, be mindful of potential side reactions or catalyst degradation at higher temperatures.[2]
-
Organic Solvent: The choice of organic solvent can have a significant impact. Polar aprotic solvents can help to solvate the catalyst-anion ion pair, leading to a "naked," more reactive anion and thus a faster intrinsic reaction.[1][3] Common choices include dichloromethane, toluene, and heptane.[1]
-
Catalyst Structure: The structure of the catalyst can also influence the intrinsic rate. Bulky catalysts can lead to a less tightly bound anion, increasing its reactivity in the organic phase.[1]
The following table summarizes the effects of key variables on the transfer and intrinsic reaction rates:
| Variable | Effect on Transfer Rate | Effect on Intrinsic Reaction Rate |
| Catalyst Structure | High | High |
| Agitation | High | Low |
| Inorganic Salt Conc. | High | Low |
| Temperature | Moderate | High |
| Organic Solvent | Moderate | High |
Q5: I suspect my catalyst is being "poisoned" or is deactivating. What are the common causes and solutions?
Catalyst poisoning occurs when a substance strongly binds to the active sites of the catalyst, rendering it inactive.[4] Deactivation can also occur through thermal degradation.[4][5]
Common Causes of Catalyst Poisoning:
-
Side Products: Unwanted side reactions can generate species that act as catalyst poisons.
-
Impurities in Reagents: Trace impurities in the starting materials or solvents can deactivate the catalyst.
-
Strongly Lipophilic Anions: If the leaving group or another anion present in the reaction mixture is highly lipophilic, it can preferentially pair with the catalyst and be difficult to displace, effectively inhibiting the catalytic cycle.[6]
Troubleshooting Catalyst Deactivation:
-
Analyze for Impurities: Carefully analyze all reagents for potential poisons.
-
Monitor for Side Products: Use techniques like GC-MS or LC-MS to identify any side products that may be forming.
-
Consider a More Robust Catalyst: Some catalysts are more resistant to poisoning and thermal degradation than others.
-
Supported Catalysts: Using a catalyst supported on a solid phase can sometimes mitigate deactivation and simplify removal and recycling.[2]
Frequently Asked Questions (FAQs)
What is the fundamental principle of phase-transfer catalysis?
Phase-transfer catalysis is a technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1][7][8] A phase-transfer catalyst, such as a quaternary ammonium salt, transports a reactant from one phase to the other, where the reaction can then occur.[3][7] This process not only transfers the reactant but also activates it, leading to faster reaction rates.[1]
What are the main types of phase-transfer catalysts?
The most common types of phase-transfer catalysts include:
-
Onium Salts: Quaternary ammonium and phosphonium salts are widely used due to their stability and affordability.[3]
-
Crown Ethers and Cryptands: These are powerful catalysts that can complex with metal cations, effectively solubilizing inorganic salts in organic solvents.[1][3] However, they are generally more expensive and can be more toxic.[3]
-
Polyethylene Glycols (PEGs): These can also act as phase-transfer catalysts.[1]
How do I choose the right phase-transfer catalyst?
The selection of a phase-transfer catalyst depends on several factors, including the nature of the reactants, the solvent system, and the desired reaction conditions.[9] A good starting point is to consider the lipophilicity of the catalyst. For many applications, a catalyst with sufficient lipophilicity to be soluble in the organic phase is required.[1] Sometimes, the choice is based on ease of separation and recycling rather than purely on reactivity.[10]
What is the "interfacial mechanism" in phase-transfer catalysis?
The interfacial mechanism, first proposed by Makosza, suggests that for reactions involving the deprotonation of a C-H acid by a strong base (like concentrated NaOH), the deprotonation occurs at the interface between the aqueous and organic phases.[6][11] The resulting anion is then extracted into the organic phase by the phase-transfer catalyst.[6]
Can phase-transfer catalysis be considered a "green chemistry" technique?
Yes, PTC is often considered a green chemistry tool because it can reduce the need for harsh organic solvents, allow for the use of water as a solvent, and often leads to higher yields and fewer byproducts, which minimizes waste.[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the general mechanism of phase-transfer catalysis for a nucleophilic substitution reaction.
Caption: Generalized mechanism of phase-transfer catalysis.
Experimental Protocols
General Protocol for a Liquid-Liquid PTC Nucleophilic Substitution:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the organic substrate and the organic solvent.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the inorganic salt (nucleophile) in water.
-
Reaction Initiation: Add the aqueous solution and the phase-transfer catalyst (typically 1-5 mol%) to the reaction flask.
-
Reaction: Heat the mixture to the desired temperature and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by an appropriate method (e.g., distillation or chromatography).
General Protocol for Dichlorocyclopropanation using PTC:
This protocol is based on the generation of dichlorocarbene from chloroform and a strong base.[11]
-
Materials: Alkene, chloroform, 50% (w/w) aqueous sodium hydroxide, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[11]
-
Procedure:
-
In a round-bottom flask, combine the alkene, chloroform, and phase-transfer catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature, monitoring by TLC or GC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., dichloromethane), and combine the organic fractions.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain the crude dichlorocyclopropane, which can be further purified.[11]
-
References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]
-
PTC Organics, Inc. (2018, May). Choosing a Phase-Transfer Catalyst Based on Phase Location. Retrieved from [Link]
-
Wikipedia. Phase-transfer catalyst. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Retrieved from [Link]
-
PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Full article: Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. (2007, February 5). Taylor & Francis Online. Retrieved from [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. Retrieved from [Link]
-
Catalysts Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved from [Link]
-
Agitation and Mixing Processes Overview | PDF | Liquids | Chemical Engineering. (n.d.). Scribd. Retrieved from [Link]
-
MIXING AND AGITATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Phase-Transfer Catalysis Communications. (n.d.). Retrieved from [Link]
-
Agitation & mixing presentation, group d | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. Retrieved from [Link]
-
Catalyst deactivation. (2021, April 15). [Video]. YouTube. Retrieved from [Link]
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- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. biomedres.us [biomedres.us]
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- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 1-amino-2-vinylcyclopropanecarboxylate (Ethyl AVC)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Promising Scaffold
Ethyl 1-amino-2-vinylcyclopropanecarboxylate (Ethyl AVC) and its derivatives are gaining significant attention in medicinal chemistry, particularly as key intermediates in the synthesis of novel antiviral agents and other therapeutics.[1] The unique strained cyclopropane ring, coupled with the reactive vinyl group and the chiral amino acid moiety, imparts valuable conformational constraints and functionalities. However, these same structural features present distinct analytical challenges. Ensuring the identity, purity, and stability of Ethyl AVC is paramount for reproducible research, process development, and ultimately, the safety and efficacy of any resulting drug candidate.
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of Ethyl AVC. As a senior application scientist, my objective is to move beyond a simple recitation of techniques. Instead, I will provide a rationale for methodological choices, offer practical experimental protocols, and present a comparative analysis to empower you to select the most appropriate analytical strategy for your specific needs. Our focus will be on establishing self-validating systems that ensure data integrity and build a complete analytical picture of this important molecule.
Structural Elucidation: Confirming the Molecular Architecture
The foundational step in characterizing Ethyl AVC is the unambiguous confirmation of its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it indispensable for structural confirmation and purity assessment. For Ethyl AVC (C8H13NO2, MW: 155.19 g/mol )[2], both ¹H and ¹³C NMR are essential.
Expertise in Action: What to Expect from the Spectra
-
¹H NMR: The proton spectrum will be complex due to the diastereotopic protons of the cyclopropane ring and the vinyl group. Key regions of interest include the signals for the ethyl ester protons (a quartet and a triplet), the vinyl protons (a complex multiplet), and the highly informative signals of the cyclopropane ring protons. The chemical shifts and coupling constants of the cyclopropane protons are particularly sensitive to the stereochemistry of the molecule.
-
¹³C NMR: The carbon spectrum will confirm the presence of all eight carbon atoms in their unique chemical environments. Expect to see signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring attached to the amino group, the carbons of the vinyl group, the other cyclopropane carbons, and the ethyl group carbons.
Experimental Protocol: ¹H and ¹³C NMR of Ethyl AVC
-
Sample Preparation: Dissolve 5-10 mg of Ethyl AVC in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion. .
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation and Comparison
While a publicly available, fully assigned spectrum for Ethyl AVC is not readily found in the literature, data for analogous structures can be used as a reference. For instance, the NMR spectra of other amino acid ethyl esters provide expected chemical shift ranges for the ethyl group.[3] The complexity of the cyclopropane and vinyl regions necessitates 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment, especially when dealing with stereoisomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl AVC
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl Ester (-OCH₂CH₃) | ~4.1 (q), ~1.2 (t) | ~60, ~14 |
| Vinyl (-CH=CH₂) | ~5.0-6.0 (m) | ~115-140 |
| Cyclopropane (-CH-) | ~1.0-2.5 (m) | ~15-40 |
| Quaternary Carbon (-C-NH₂) | - | ~55-65 |
| Carbonyl (-C=O) | - | ~170-175 |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight and valuable fragmentation information, which aids in structural confirmation and impurity identification.
Expertise in Action: Selecting the Right Ionization Technique
-
Electrospray Ionization (ESI): This is the preferred method for a molecule like Ethyl AVC, as it is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺ at m/z 156.10.
-
Electron Ionization (GC-MS): This is a harder ionization technique that leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide a structural fingerprint.[4]
Expected Fragmentation Pattern
The fragmentation of Ethyl AVC in ESI-MS/MS or GC-MS would likely involve:
-
Loss of the ethoxy group (-OC₂H₅) from the ester.
-
Loss of the entire ester group (-COOC₂H₅).
-
Cleavage of the cyclopropane ring.
-
Loss of the vinyl group.
Experimental Protocol: LC-MS of Ethyl AVC
-
Sample Preparation: Prepare a dilute solution of Ethyl AVC (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).
-
LC System:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS System:
-
Ionization Source: ESI in positive ion mode.
-
Scan Range: m/z 50-300.
-
For fragmentation studies, perform MS/MS on the [M+H]⁺ ion.
-
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of Ethyl AVC.
Purity and Separation Science: Isolating the Compound of Interest
Chromatographic techniques are essential for assessing the purity of Ethyl AVC, separating it from starting materials, by-products, and degradants. Given its chiral nature, enantiomeric separation is a critical aspect.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reversed-phase HPLC is the most common method for determining the purity of non-volatile small molecules like Ethyl AVC.
Expertise in Action: Method Development Considerations
-
Column Choice: A C18 stationary phase is a good starting point. The choice of particle size and column dimension will depend on the desired resolution and analysis time.
-
Mobile Phase: A mixture of water and a miscible organic solvent (acetonitrile or methanol) is typically used. The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape for the basic amino group.
-
Detection: UV detection is suitable, although the chromophore in Ethyl AVC is not very strong. Detection at lower wavelengths (e.g., 200-220 nm) will be necessary. For higher sensitivity and selectivity, especially in complex matrices, coupling with a mass spectrometer (LC-MS) is ideal.
Experimental Protocol: Reversed-Phase HPLC of Ethyl AVC
-
System: An HPLC system with a UV detector or a mass spectrometer.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or ESI-MS.
-
Injection Volume: 10 µL.
Chiral Separations: Distinguishing Mirror Images
Since Ethyl AVC is a chiral molecule, separating its enantiomers is crucial for pharmaceutical applications, as different enantiomers can have vastly different pharmacological activities.[5]
Expertise in Action: Choosing the Right Chiral Separation Technique
-
Chiral HPLC: This is a widely used technique employing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating amino acid derivatives.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[1] It has been successfully used for the preparative separation and chiral purity upgrade of Ethyl AVC.[1]
Experimental Protocol: Chiral SFC of Ethyl AVC
-
System: A preparative SFC system.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD, Chiralcel OD).
-
Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol.
-
Flow Rate: Dependent on the column dimension for preparative scale.
-
Detection: UV detector.
Table 2: Comparison of Chromatographic Methods for Ethyl AVC Analysis
| Method | Principle | Typical Stationary Phase | Key Advantages | Key Limitations |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | C18 | Robust, versatile for purity assessment | Not suitable for enantiomeric separation |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase | Polysaccharide-based | Enables enantiomeric separation and quantification | Column selection can be empirical |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Capillary columns (e.g., HP-5) | High resolution for volatile compounds | Requires derivatization for non-volatile amino acids |
Gas Chromatography (GC): An Alternative for Volatile Derivatives
GC can be a powerful technique for analyzing amino acids, but it requires derivatization to make them volatile.[8]
Expertise in Action: The Derivatization Step
A common derivatization strategy for amino acids for GC analysis is esterification of the carboxylic acid followed by acylation of the amino group.[9] Alternatively, derivatization with ethyl chloroformate can be used.[8][10]
Experimental Protocol: GC-MS of Derivatized Ethyl AVC
-
Derivatization: React Ethyl AVC with a suitable derivatizing agent (e.g., ethyl chloroformate) to form a volatile derivative.
-
GC System:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Workflow for Purity and Chiral Analysis
Caption: Comprehensive workflow for purity and chiral analysis of Ethyl AVC.
Stability-Indicating Methods: Predicting Shelf-Life and Degradation Pathways
For any compound intended for pharmaceutical use, understanding its stability is non-negotiable. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Expertise in Action: Designing a Robust Forced Degradation Study
The ester functionality and the strained cyclopropane ring in Ethyl AVC are potential sites of degradation. A comprehensive forced degradation study should expose the molecule to a range of stress conditions.[11][12]
Protocol for Forced Degradation of Ethyl AVC
-
Prepare Solutions: Prepare solutions of Ethyl AVC in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed reversed-phase HPLC method.
-
Peak Purity: Use a photodiode array (PDA) detector or a mass spectrometer to assess the peak purity of the main Ethyl AVC peak and to characterize the degradation products.
The goal is to achieve 5-20% degradation. The analytical method is considered "stability-indicating" if it can resolve the degradation products from the parent compound.
Conclusion: An Integrated Analytical Approach
The robust characterization of Ethyl AVC requires an integrated approach that combines spectroscopic and chromatographic techniques. NMR and MS are essential for initial structural confirmation. A validated, stability-indicating HPLC method is the cornerstone for purity assessment and stability studies. Finally, given the chiral nature of the molecule, the development of a reliable method for enantiomeric separation, such as chiral HPLC or SFC, is critical for any pharmaceutical development program. By employing these methods in a systematic and scientifically sound manner, researchers can ensure the quality and consistency of Ethyl AVC, paving the way for its successful application in the discovery of new medicines.
References
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). NJC-enaminoester supportinf-002. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. (2014). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - Phenylmethyleneglycine Ethyl Ester. Current Analytical Chemistry. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107–113. [Link]
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IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. In HPLC. [Link]
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ResearchGate. (2016). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. [Link]
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FULIR. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. [Link]
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A Senior Application Scientist's Guide to the NMR and HPLC Analysis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Introduction
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a synthetically challenging, non-proteinogenic α-amino acid ester. Its rigid cyclopropane backbone and vinyl functionality make it a crucial chiral building block in medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1][2]. The precise stereochemistry of the molecule is paramount to its biological activity, necessitating robust analytical methods to determine not only its chemical purity but also its enantiomeric and diastereomeric composition.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this molecule. We will explore the theoretical underpinnings, practical experimental protocols, and the unique strengths each technique brings to the structural elucidation and purity assessment of this important pharmaceutical intermediate.
Molecular Structure and Analytical Challenges
This compound (C₈H₁₃NO₂) possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The target isomer for many pharmaceutical applications is the (1R, 2S) configuration or its enantiomer.
The core analytical challenges are twofold:
-
Structural Verification: Confirming the connectivity of the ethyl ester, amino group, and vinyl group to the correct positions on the cyclopropane ring.
-
Stereochemical Purity: Quantifying the desired stereoisomer relative to the other three potential isomers.
NMR spectroscopy is the gold standard for the first challenge, while chiral HPLC is indispensable for the second.
Part 1: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides an unparalleled view of a molecule's carbon-hydrogen framework, making it the primary tool for confirming the identity and structure of this compound.[3][4]
¹H NMR Analysis: Decoding the Proton Environment
The proton NMR spectrum is predicted to be complex due to the diastereotopic nature of the cyclopropyl protons and spin-spin coupling throughout the molecule. By analyzing chemical shifts, integration, and multiplicity, a complete assignment is possible.
-
Vinyl Group (=CH-CH₂): This group gives rise to a characteristic set of signals. The lone vinyl proton (=CH-) is expected to appear as a complex multiplet (typically a doublet of doublets of doublets) in the range of 5.0-6.0 ppm [5]. The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as two distinct signals, likely between 4.8-5.2 ppm , each as a doublet of doublets.
-
Ethyl Ester (-O-CH₂-CH₃): This moiety presents as a clean quartet for the methylene protons (-O-CH₂) around 4.1-4.3 ppm and a triplet for the methyl protons (-CH₃) around 1.2-1.4 ppm .
-
Cyclopropyl Protons (-CH-CH₂-): These protons are in a highly shielded environment due to the ring strain and associated ring current effects of the cyclopropane ring, causing them to appear significantly upfield[6][7]. The C2 proton adjacent to the vinyl group will be a multiplet between 1.5-2.0 ppm . The two C3 protons are diastereotopic and will present as two separate multiplets in the 0.8-1.5 ppm range.
-
Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet between 1.5-3.0 ppm . Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH=CH₂ | 5.0 - 6.0 | m | 1H |
| -CH=CH ₂ (trans) | 4.9 - 5.2 | dd | 1H |
| -CH=CH ₂ (cis) | 4.8 - 5.1 | dd | 1H |
| -O-CH ₂-CH₃ | 4.1 - 4.3 | q | 2H |
| -NH₂ | 1.5 - 3.0 | br s | 2H |
| Cyclopropyl CH -Vinyl | 1.5 - 2.0 | m | 1H |
| -O-CH₂-CH ₃ | 1.2 - 1.4 | t | 3H |
| Cyclopropyl CH ₂ | 0.8 - 1.5 | m | 2H |
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The ester carbonyl is the most deshielded carbon, appearing around 170-175 ppm .
-
Vinyl Carbons (=CH-CH₂): The internal vinyl carbon (-C H=) will be in the 135-140 ppm range, while the terminal carbon (=C H₂) will be around 115-120 ppm .
-
Ester Carbons (-O-CH₂-CH₃): The methylene carbon (-O-C H₂) is expected around 60-65 ppm , and the methyl carbon (-C H₃) will be upfield at 14-16 ppm .
-
Cyclopropyl Carbons: These carbons are uniquely shielded. The quaternary C1 carbon bonded to the amine and ester groups will be around 55-60 ppm . The C2 and C3 carbons will be significantly upfield, typically between 10-25 ppm [8][9].
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 170 - 175 |
| -C H=CH₂ | 135 - 140 |
| -CH=C H₂ | 115 - 120 |
| -O-C H₂-CH₃ | 60 - 65 |
| C1 (Quaternary) | 55 - 60 |
| C2 | 15 - 25 |
| C3 | 10 - 20 |
| -O-CH₂-C H₃ | 14 - 16 |
2D NMR for Unambiguous Assignment
For a molecule with this level of complexity, 2D NMR experiments are essential for definitive structural confirmation.[10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming the C-H framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing the structure together. For example, it will show a correlation from the ester's -OCH₂- protons to the carbonyl carbon, confirming the ester functionality.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the proton network through the vinyl and cyclopropyl systems.
Caption: Workflow for structural elucidation using NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D experiments (COSY, HSQC, HMBC) to establish connectivity.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, perform phase and baseline corrections, and calibrate the chemical shift scale to TMS.
-
Interpretation: Assign all signals based on chemical shifts, multiplicities, integrations, and 2D correlations to confirm the molecular structure.
Part 2: Purity and Enantiomer Analysis by HPLC
While NMR confirms the structure, HPLC is the premier technique for assessing chemical purity and, crucially, for separating and quantifying the stereoisomers.[13][14]
Achiral (Reversed-Phase) HPLC for Purity Assessment
A standard reversed-phase HPLC (RP-HPLC) method can be used to determine the overall chemical purity by separating the target compound from synthesis starting materials, byproducts, or degradation products.
-
Typical Conditions: A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol. Detection is typically done with a UV detector, as the ester carbonyl group provides a chromophore.
Chiral HPLC for Stereoisomer Separation
Separating enantiomers requires a chiral environment.[15][16] This is achieved by forming transient diastereomeric complexes that have different energies and thus different retention times in the chromatographic system.[17] There are three primary strategies for this.
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common and powerful approach. The sample is injected directly onto a column where the stationary phase itself is chiral. For amino acid esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are highly effective.[18] Columns like Chiralpak® or Lux® series often provide excellent separation for this class of compounds.
-
Direct Method (Chiral Mobile Phase Additives - CMPAs): A chiral selector is added to the mobile phase, which then interacts with the enantiomers to form diastereomeric complexes in solution. This method is less common today due to the higher consumption of expensive chiral additives and potential for column contamination.
-
Indirect Method (Chiral Derivatization): The analyte is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[13] A drawback is the need for an extra reaction step and ensuring the derivatizing agent is 100% enantiomerically pure.
For routine analysis and quality control of this compound, the use of a Chiral Stationary Phase is the most efficient and reliable method.
Caption: Principle of direct chiral separation using a CSP.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin by screening several polysaccharide-based CSPs. A good starting point would be an amylose-based column (e.g., Chiralpak IA/AD) and a cellulose-based column (e.g., Chiralpak IB/OD).
-
Mobile Phase Screening:
-
Normal Phase: Screen mobile phases such as hexane/isopropanol or hexane/ethanol mixtures. Additives like diethylamine (DEA) for a basic analyte or trifluoroacetic acid (TFA) for an acidic one can improve peak shape. For this amino ester, a small amount of DEA is a logical choice.
-
Polar Organic Mode: Use polar solvents like acetonitrile or methanol, often with additives.
-
Reversed-Phase: Use water/acetonitrile or water/methanol mixtures.
-
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition to improve resolution and reduce run time. Adjust the ratio of the strong to weak solvent and the concentration of any additives.
-
Method Validation: Validate the final method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[18]
Comparison: NMR vs. HPLC
Both techniques are essential and provide complementary information for a complete characterization of this compound.
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | HPLC |
|---|---|---|
| Primary Application | Structural Elucidation & Confirmation | Purity Determination & Quantitation |
| Key Information | Atomic connectivity, 3D structure, molecular dynamics | Component separation, concentration, enantiomeric excess (ee) |
| Strengths | - Provides absolute structural information- Non-destructive- Can identify unknown impurities | - High sensitivity (µg/mL to ng/mL)- Excellent for quantitation- Gold standard for chiral separation |
| Limitations | - Relatively low sensitivity (mg required)- Cannot separate enantiomers (without chiral auxiliaries)- Complex mixture analysis is difficult | - Is a comparative technique (requires reference standards)- Does not provide structural information on its own |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to Nanograms (ng) |
| Analysis Time | Minutes to hours per experiment | Minutes per sample (for a developed method) |
Conclusion
The analysis of this compound demands a multi-faceted analytical approach. NMR spectroscopy, particularly with a suite of 1D and 2D experiments, serves as the definitive tool for verifying the compound's intricate covalent structure. It provides the foundational proof of identity. However, NMR alone cannot address the critical question of stereochemical purity.
For this, chiral HPLC is the indispensable counterpart. By employing Chiral Stationary Phases, one can effectively separate all four potential stereoisomers, allowing for the precise quantification of the desired (1R, 2S) isomer and ensuring the product meets the stringent quality requirements for pharmaceutical development. Together, NMR and HPLC form a powerful, self-validating workflow that ensures the identity, purity, and stereochemical integrity of this vital chiral building block.
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Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
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A Senior Application Scientist's Guide to LC-MS Methods for Constrained Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development and biomedical research, the precise analysis of constrained amino acids is paramount. These unique molecules, with their restricted conformational flexibility, are integral to designing novel therapeutics, understanding disease pathology, and advancing the frontiers of proteomics and metabolomics. This guide, born from extensive hands-on experience, provides an in-depth comparison of modern Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust and reliable analysis of constrained amino acids. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating high-quality, reproducible data.
The Analytical Challenge: Navigating the Complexities of Constrained Amino Acids
The analysis of amino acids, particularly constrained variants, presents a unique set of challenges for analytical scientists. Their inherent properties, such as high polarity, structural diversity, and the presence of isomers, demand sophisticated separation and detection strategies.[1] Key hurdles include:
-
Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of many amino acids leads to inadequate retention on traditional C18 columns, a cornerstone of many LC methods.[1][2]
-
Separation of Isomers: Distinguishing between isomers, such as leucine and isoleucine, and chiral enantiomers (D- and L-forms) is critical for understanding their distinct biological roles and can be analytically demanding.[1][3]
-
Matrix Effects: Biological samples are complex matrices that can interfere with ionization and compromise the accuracy of MS detection.[4]
-
Wide Dynamic Range: The concentrations of different amino acids in biological fluids can span several orders of magnitude, making simultaneous quantification challenging.[5]
This guide will navigate these challenges by comparing the two primary LC-MS workflows: methods employing derivatization and those analyzing the amino acids in their native, underivatized form.
To Derivatize or Not to Derivatize? A Fundamental Choice
The decision to use a derivatization agent is a critical first step in method development for amino acid analysis. This choice fundamentally alters the chromatographic and mass spectrometric behavior of the analytes.
The Derivatization Approach: Enhancing Chromatographic Performance and Sensitivity
Derivatization involves a chemical reaction to modify the amino acid structure, typically by targeting the primary or secondary amine groups.[6][7] This strategy aims to:
-
Increase Hydrophobicity: By adding a non-polar functional group, the retention of amino acids on reversed-phase columns is significantly improved.[6]
-
Enhance Ionization Efficiency: The derivatizing agent can introduce a readily ionizable moiety, boosting the signal intensity in the mass spectrometer.
-
Improve Chromatographic Resolution: The altered chemical structure can lead to better separation of closely related amino acids.[6]
A popular and effective derivatization strategy involves the use of reagents like o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines.[8] Another approach utilizes urea to form carbamoyl amino acids, which exhibit improved separation on reversed-phase columns.[6][9]
However, derivatization is not without its drawbacks. The process adds complexity to the sample preparation workflow, introducing potential sources of error and variability. Incomplete derivatization or the formation of by-products can compromise the accuracy and reproducibility of the analysis.[7]
The Underivatized Approach: Simplicity and Direct Measurement
Analyzing amino acids without derivatization offers a more direct and often faster workflow.[7][10][11] This approach has gained traction with the advent of advanced chromatographic techniques and mass spectrometers. The primary advantages include:
-
Simplified Sample Preparation: Eliminating the derivatization step reduces sample handling and the potential for analytical errors.[10]
-
Reduced Analysis Time: Direct injection of the extracted sample can significantly shorten the overall analytical turnaround time.
-
No Reagent Interferences: The absence of derivatizing agents and their by-products simplifies the resulting chromatograms and mass spectra.[7]
The main challenge with underivatized analysis lies in achieving adequate chromatographic retention and separation, especially for polar amino acids.[1] To address this, specialized chromatographic techniques are employed.
Chromatographic Strategies: The Heart of the Separation
The choice of liquid chromatography method is critical for resolving the complexities of constrained amino acid mixtures.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as the preferred technique for the analysis of underivatized amino acids.[1][12][13][14][15] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[1] This combination promotes the partitioning of polar analytes, like amino acids, into a water-enriched layer on the surface of the stationary phase, leading to their retention.[1][14]
Key Advantages of HILIC:
-
Excellent retention of polar and hydrophilic compounds.[12][15]
-
Good compatibility with electrospray ionization (ESI)-MS due to the high organic content of the mobile phase.[12]
-
Capability to separate challenging isobaric amino acids like leucine and isoleucine.[12]
Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing Agents
For those who prefer to utilize ubiquitous reversed-phase columns, the addition of ion-pairing agents to the mobile phase can significantly enhance the retention of charged analytes like amino acids.[16][17][18] These agents, typically perfluorinated carboxylic acids, have a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the amino acid, effectively increasing its retention.[17]
Considerations for Ion-Pairing RPLC:
-
Can be effective for separating a wide range of amino acids.[16]
-
Ion-pairing agents can contaminate the LC-MS system and cause ion suppression, requiring dedicated columns and thorough cleaning protocols.[1]
-
The separation of highly polar amino acids can still be challenging.[3]
Mixed-Mode Chromatography
Mixed-mode chromatography columns combine both reversed-phase and ion-exchange functionalities on a single stationary phase.[3] This dual retention mechanism provides enhanced selectivity and the ability to separate a broader range of analytes with varying polarities. These columns can be particularly useful for complex biological samples containing a diverse array of amino acids and other metabolites.
Mass Spectrometry: The Power of Selective and Sensitive Detection
The mass spectrometer is the key to achieving the high sensitivity and selectivity required for accurate amino acid quantification.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, particularly with a triple quadrupole instrument, is the workhorse for targeted amino acid analysis.[6][19] By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for each amino acid can be monitored, providing exceptional selectivity and minimizing interferences from the sample matrix.[4]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, provide highly accurate mass measurements.[6] This allows for the confident identification of amino acids based on their exact mass and can be particularly useful in untargeted metabolomics studies or when analyzing complex and unknown samples.
Comparative Overview of LC-MS Strategies
| Feature | Derivatization with RPLC-MS/MS | Underivatized with HILIC-MS/MS | Underivatized with Ion-Pairing RPLC-MS/MS |
| Sample Preparation | More complex, involves chemical reaction | Simpler, typically protein precipitation and dilution | Simpler, typically protein precipitation and dilution |
| Chromatography | Good retention and separation | Excellent retention for polar analytes | Improved retention for charged analytes |
| Sensitivity | Generally high due to enhanced ionization | Good, dependent on analyte and MS platform | Can be compromised by ion suppression |
| Selectivity | High, especially with MS/MS | High, especially with MS/MS | High, especially with MS/MS |
| Robustness | Prone to variability from derivatization step | Generally robust | Potential for system contamination |
| Throughput | Lower due to extra sample prep steps | Higher | Higher |
| Best Suited For | Targeted quantification requiring high sensitivity | Broad profiling of polar metabolites, high-throughput screening | Laboratories primarily equipped with RPLC systems |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for developing robust LC-MS methods for constrained amino acid analysis. It is crucial to optimize these methods for your specific analytes, matrix, and instrumentation.
Protocol 1: Underivatized Amino Acid Analysis using HILIC-MS/MS
This protocol is ideal for the rapid and direct analysis of a broad range of amino acids in biological fluids.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suite of stable isotope-labeled internal standards.[10]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[20]
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH Amide).[12][15]
-
Mobile Phase A: Water with 0.1% formic acid.[21]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 85-95%) and gradually decrease to elute the more retained compounds.
-
Column Temperature: 30-45°C.[21]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized precursor-product ion transitions and collision energies for each amino acid and internal standard.
Protocol 2: Derivatization-Based Amino Acid Analysis using RPLC-MS/MS
This protocol is suitable for applications requiring the highest sensitivity for targeted amino acid quantification.
1. Sample Preparation and Derivatization (Cell Culture Media)
-
Centrifuge the cell culture media to remove any cells or debris.
-
Dilute the supernatant as necessary with a suitable buffer (e.g., borate buffer, pH 9).
-
Derivatization:
-
To 10 µL of the diluted sample, add the internal standards.
-
Add 2.5 µL of borate buffer.[8]
-
Add 0.5 µL of OPA reagent for primary amines and mix.[8]
-
Wait for a short period (e.g., 1 minute).
-
Add 0.4 µL of FMOC reagent for secondary amines and mix.[8]
-
The reaction is typically rapid and can be performed in the autosampler vial just prior to injection.[8]
-
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic content to elute the derivatized amino acids based on their increased hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive ESI mode.
-
Detection: MRM analysis of the derivatized amino acids and their corresponding internal standards.
Visualization of Workflows
Caption: Decision workflow for selecting an LC-MS method for constrained amino acid analysis.
The Role of Internal Standards: Ensuring Quantitative Accuracy
For accurate and reliable quantification, the use of internal standards is non-negotiable. Stable isotope-labeled (SIL) amino acids are the gold standard for internal standards in LC-MS analysis.[10][22][23][] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[10][22]
By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any variability during sample preparation, chromatography, and ionization can be corrected for, leading to highly accurate and precise quantification.[10][]
Chiral Separations: Distinguishing Enantiomers
In many biological systems, the D- and L-enantiomers of amino acids have vastly different functions. Therefore, the ability to separate and quantify these chiral forms is crucial.[25][26] This can be achieved using chiral chromatography, which employs a stationary phase that can stereoselectively interact with the enantiomers.[25][27][28] Both derivatization and non-derivatization approaches can be coupled with chiral LC-MS for enantioselective analysis.[25][26] Two-dimensional LC-MS/MS systems have also been developed for the sensitive determination of chiral amino acids in complex biological matrices.[26][29]
Conclusion: A Path Forward for Robust Amino Acid Analysis
The landscape of LC-MS methods for constrained amino acid analysis is rich with powerful and versatile options. The choice between a derivatization-based or an underivatized approach depends on the specific analytical goals, sample type, and available instrumentation. HILIC-MS/MS has emerged as a robust and high-throughput method for the direct analysis of underivatized amino acids, while derivatization strategies remain a valuable tool for achieving the highest levels of sensitivity in targeted quantification.
By understanding the principles behind each technique and carefully validating the chosen method, researchers can confidently generate the high-quality data needed to advance their scientific endeavors. This guide serves as a foundation for navigating the complexities of constrained amino acid analysis and empowering you to make informed decisions in your laboratory.
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CHUM. Featured method: Plasma amino acid LC-MS/MS analysis. [Link]
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Longdom Publishing. LC-MS analysis of intact amino acids on a novel mixed-mode HPLC c. [Link]
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Bohrium. a-practical-method-for-amino-acid-analysis-by-lc-ms-using-precolumn-derivatization-with-urea. [Link]
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Waters Corporation. Quantification of Underivatized Amino Acids in Cell Culture Media Using the BioAccord™ LC-MS System. [Link]
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Analytical Chemistry. LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. [Link]
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National Institutes of Health. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. [Link]
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Waters Corporation. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]
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ACS Publications. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. [Link]
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National Institutes of Health. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. [Link]
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HPLC. direct analysis of amino acids by HILIC–eSI-MS. [Link]
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National Institutes of Health. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. [Link]
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Springer. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]
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MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
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ResearchGate. Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. [Link]
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PubMed. Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry. [Link]
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ResearchGate. Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. [Link]
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Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
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Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]
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Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 1-amino-2-vinylcyclopropanecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Cyclopropane Scaffold
The cyclopropane ring, a unique three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties to molecules.[1] This has made cyclopropane-containing compounds, particularly amino acid derivatives, attractive scaffolds in medicinal chemistry and agrochemical research.[1] Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a key building block, and its analogs have emerged as promising candidates with a range of biological activities, primarily centered on the inhibition of key enzymes in plant ethylene biosynthesis and modulation of neuronal receptors in mammals. More recently, this scaffold has been identified as a crucial intermediate in the development of potent antiviral agents.[2]
This guide will explore the structure-activity relationships (SAR) of these analogs, comparing their efficacy as inhibitors of 1-aminocyclopropane-1-carboxylate (ACC) synthase and as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Furthermore, we will delve into their emerging role as intermediates for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.
I. Inhibition of Ethylene Biosynthesis: Targeting ACC Synthase
In higher plants, the gaseous hormone ethylene regulates numerous developmental processes and stress responses. The biosynthesis of ethylene is primarily controlled by the enzyme ACC synthase (ACS), which catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, the immediate precursor of ethylene.[3][4] Therefore, inhibitors of ACC synthase can be valuable tools for controlling ethylene production in agriculture and horticulture.
Structure-Activity Relationship of ACC Synthase Inhibitors
While direct comparative studies on a series of this compound analogs as ACC synthase inhibitors are limited, research on related aminocyclopropane derivatives provides valuable insights into their structure-activity relationships.
The stereochemistry of the substituents on the cyclopropane ring is crucial for activity. For instance, in the case of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC), the (1R,2S)-isomer is the preferred substrate for the enzyme that converts ACC to ethylene, suggesting a high degree of stereospecificity in the enzyme's active site.[5] This implies that the spatial arrangement of the amino, carboxyl, and vinyl groups in this compound analogs will significantly influence their binding and inhibitory activity against ACC synthase.
It is important to note that while some cyclopropane analogs of ACC are substrates for the ethylene-forming enzyme, others can act as inhibitors. For example, cyclopropane carboxylic acid was found to inhibit ethylene production, and this inhibition was reversible by the addition of ACC.[6]
Comparative Efficacy of Selected ACC Synthase Inhibitors
To provide a context for the potential efficacy of this compound analogs, the following table summarizes the inhibitory activity of some known ACC synthase inhibitors.
| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive | Ki = 0.2 µM | Not directly cited |
| Sinefungin | ACC Synthase | Competitive | - | [3] |
| 7-dz-SIBA | ACC Synthase | - | Ki = 91.74 µM | [3] |
Note: Data for specific this compound analogs is not currently available in the public domain.
Experimental Protocol: In Vitro ACC Synthase Inhibition Assay
The following protocol is a standard method for determining the in vitro inhibitory activity of compounds against ACC synthase.
Objective: To quantify the inhibition of ACC synthase activity by test compounds.
Principle: The activity of ACC synthase is determined by measuring the amount of its product, ACC, formed from the substrate SAM. The ACC is then chemically converted to ethylene, which is quantified by gas chromatography.
Materials:
-
Purified ACC synthase enzyme
-
S-adenosyl-L-methionine (SAM) solution
-
Test compounds (analogs of this compound)
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Mercuric chloride (HgCl2)
-
Sodium hypochlorite (bleach)
-
Sodium hydroxide (NaOH)
-
Gas chromatograph equipped with a flame ionization detector (FID)
Procedure:
-
Reaction Mixture Preparation: In a sealed vial, prepare a reaction mixture containing HEPES buffer, DTT, PLP, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified ACC synthase to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination and Ethylene Conversion: Stop the enzymatic reaction by adding HgCl2. Subsequently, add a mixture of NaOH and bleach to convert the ACC produced into ethylene.
-
Ethylene Quantification: Analyze the headspace gas from the vial using a gas chromatograph to quantify the amount of ethylene produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Workflow Diagram:
Caption: Workflow for NMDA receptor binding assay.
III. Antiviral Potential: Intermediates for HCV NS3/4A Protease Inhibitors
A significant and more recent application of this compound is as a key intermediate in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. [2]This viral enzyme is essential for the replication of HCV, making it a prime target for antiviral drug development. [7]
The Role of the Vinylcyclopropane Moiety in HCV Protease Inhibitors
The vinylcyclopropane moiety, derived from this compound, is incorporated into the structure of several HCV NS3/4A protease inhibitors that have been investigated in clinical trials. This structural element plays a crucial role in the binding of the inhibitor to the active site of the protease, contributing to their high potency.
The development of second-generation protease inhibitors has focused on overcoming resistance associated with earlier drugs. The unique conformational constraints imposed by the cyclopropane ring can lead to inhibitors with improved profiles against resistant viral strains. [8]
Comparative Efficacy of HCV NS3/4A Protease Inhibitors
The following table presents the activity of some HCV NS3/4A protease inhibitors, highlighting the potency that can be achieved with molecules containing the vinylcyclopropane scaffold.
| Compound | Target | Activity | EC50 / IC50 | Reference |
| Telaprevir (VX-950) | HCV NS3/4A Protease | Inhibitor | - | [6] |
| ITMN-191 (R7227) | HCV NS3/4A Protease | Inhibitor | IC50 = subnanomolar | [6] |
| Compound 22 (Tryptophan derivative) | HCV NS3/4A Protease | Inhibitor | EC50 = 0.64 µM | [8] |
Note: The table showcases the potency of inhibitors containing the vinylcyclopropane moiety, although direct data for a series of simple this compound analogs is not available.
Experimental Protocol: HCV NS3/4A Protease Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease.
Objective: To measure the IC50 values of test compounds against HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate that is cleaved by the NS3/4A protease, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to the enzyme activity. Inhibitors will reduce the rate of fluorescence generation.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(2-aminobenzoyl)-NH2)
-
Test compounds (analogs of this compound)
-
Assay buffer (e.g., HEPES, pH 7.5, containing DTT, CHAPS, and glycerol)
-
Black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a black microtiter plate, add the assay buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the HCV NS3/4A protease to each well.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation ~340 nm, emission ~490 nm).
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for HCV NS3/4A protease inhibition assay.
Conclusion and Future Directions
This compound and its analogs represent a versatile class of compounds with significant potential in both agriculture and medicine. Their ability to inhibit ACC synthase offers opportunities for controlling plant growth and ripening. The modulation of NMDA receptors by related cyclopropane structures suggests a potential for developing novel therapeutics for neurological disorders. Most notably, the crucial role of this scaffold in the synthesis of potent HCV NS3/4A protease inhibitors highlights its importance in the ongoing fight against viral diseases.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Such studies will be instrumental in elucidating detailed structure-activity relationships for each biological target. The development of more potent and selective inhibitors and modulators based on this scaffold will depend on a deeper understanding of their interactions with their respective protein targets, aided by computational modeling and structural biology. The continued exploration of this unique chemical space promises to yield novel and effective molecules for a range of applications.
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A Comparative Analysis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate and Other NMDA Receptor Antagonists: A Guide for Researchers
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[2] This has spurred the development of NMDA receptor antagonists as potential therapeutic agents.[2] This guide provides a detailed comparison of Ethyl 1-amino-2-vinylcyclopropanecarboxylate with other well-characterized NMDA receptor antagonists, offering insights into their mechanisms of action, subunit selectivity, and potential therapeutic implications.
The NMDA Receptor: A Complex Molecular Machine
The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3] Its activation requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine.[4] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials.[1] Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions.[1] This intricate activation mechanism makes the NMDA receptor a "coincidence detector," firing only when there is both presynaptic glutamate release and postsynaptic depolarization.
Classes of NMDA Receptor Antagonists
NMDA receptor antagonists can be broadly categorized based on their mechanism of action and binding site on the receptor complex.[5]
-
Competitive Antagonists: These compounds, such as D-2-amino-5-phosphonopentanoic acid (D-AP5), directly compete with glutamate for its binding site on the GluN2 subunit.[6]
-
Uncompetitive Channel Blockers: These antagonists, including phencyclidine (PCP), ketamine, and memantine, bind to a site within the ion channel pore, thereby physically occluding ion flow.[2] Their action is use-dependent, meaning the channel must be open for them to bind.
-
Non-competitive Antagonists: These allosteric modulators, like ifenprodil, bind to a site distinct from the agonist binding sites and the channel pore, altering the receptor's conformation to an inactive state.[2]
-
Glycine Site Antagonists: These compounds block the binding of the co-agonist glycine to the GluN1 subunit.
This compound: A Potential Novel Antagonist?
Direct experimental data on the NMDA receptor antagonist activity of this compound is currently limited in publicly available literature. However, analysis of its chemical structure and the known activities of structurally related compounds allows for a reasoned hypothesis regarding its potential mechanism of action.
The presence of the 1-aminocyclopropanecarboxylic acid core is significant. The parent compound, 1-aminocyclopropanecarboxylic acid (ACPC), is known to be a partial agonist at the glycine site of the NMDA receptor.[7][8] Furthermore, other cyclopropane-containing molecules, such as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), have been identified as potent, non-competitive NMDA receptor antagonists.[9][10] The vinyl group introduces a region of unsaturation that could influence binding affinity and selectivity.
Based on this, it is plausible that this compound could act as either a glycine site antagonist or a non-competitive antagonist. Further experimental validation is necessary to confirm its precise mechanism and potency.
Comparative Analysis with Established NMDA Receptor Antagonists
| Antagonist | Class | Binding Site | Potency (IC50) | Subunit Selectivity | Key Characteristics |
| This compound | Hypothesized: Glycine site or Non-competitive | Hypothesized: Glycine site or Allosteric | Not Determined | Not Determined | Potential for novel selectivity profile based on cyclopropane and vinyl moieties. |
| Ketamine | Uncompetitive Channel Blocker | PCP site within the ion channel | ~1.5 µM - 5.35 µM[11][12] | Relatively non-selective | Rapid-acting anesthetic and antidepressant; psychotomimetic side effects.[5] |
| PCP (Phencyclidine) | Uncompetitive Channel Blocker | PCP site within the ion channel | High | Relatively non-selective | High abuse potential; psychotomimetic and neurotoxic effects.[2] |
| Memantine | Uncompetitive Channel Blocker | PCP site within the ion channel | ~0.57 µM - 13.4 µM[11][13] | Relatively non-selective | Used in the treatment of Alzheimer's disease; well-tolerated at therapeutic doses.[14] |
| Ifenprodil | Non-competitive (Allosteric) | Ifenprodil site on GluN2B | High | High preference for GluN2B-containing receptors[2] | Neuroprotective potential; limited by poor bioavailability.[2] |
| D-AP5 | Competitive | Glutamate site on GluN2 | High | Weak preference for GluN2A[6] | Widely used research tool for studying NMDA receptor function. |
Experimental Protocols for Characterizing Novel NMDA Receptor Antagonists
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a robust method for determining the potency and mechanism of action of a novel compound on specific NMDA receptor subtypes.[15]
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding specific GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl for voltage clamping.
-
Clamp the oocyte at a holding potential of -70 mV.
-
Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.
-
After establishing a stable baseline current, co-apply the agonist solution with increasing concentrations of the test compound (e.g., this compound).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of the test compound.
-
Normalize the current responses to the control response (agonists alone).
-
Plot the normalized current as a function of the antagonist concentration and fit the data to the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.[16]
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the site of interest (e.g., [3H]CGP 39653 for the glutamate site), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
-
Conclusion
While this compound's role as an NMDA receptor antagonist is yet to be definitively established, its chemical structure suggests a strong potential for interaction with the receptor complex. Its unique cyclopropane and vinyl moieties may confer a novel pharmacological profile compared to existing antagonists. The experimental protocols outlined in this guide provide a clear path for elucidating its mechanism of action, potency, and subunit selectivity. Such studies are crucial for the development of the next generation of NMDA receptor modulators with improved therapeutic efficacy and reduced side effects for the treatment of a wide range of neurological disorders.
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Blue Ridge Poison Center. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]
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Ono, S., et al. (2002). Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring. Chemical & Pharmaceutical Bulletin, 50(7), 966-968. [Link]
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Leron, L., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 10(4), 2055–2066. [Link]
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Di Mauro, G., et al. (2018). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. Journal of Medicinal Chemistry, 61(21), 9647–9665. [Link]
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Parsons, C. G., et al. (2007). Pharmacodynamics of Memantine: An Update. Current Neuropharmacology, 5(1), 13–26. [Link]
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Al-Ghananeem, A. M. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. Pharmaceuticals, 15(3), 337. [Link]
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Shuto, S., et al. (2001). (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), a New Class of NMDA-receptor Antagonist: Molecular Design by a Novel Conformational Restriction Strategy. The Japanese Journal of Pharmacology, 85(2), 207-211. [Link]
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The Vinylcyclopropane Moiety: A Strategic Asset in Drug Design - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals navigating the complex landscape of drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired therapeutic profiles. Among these, the vinylcyclopropane (VCP) moiety has emerged as a versatile and powerful tool in medicinal chemistry. Its inherent conformational rigidity, unique electronic properties, and ability to act as a bioisosteric replacement for other functional groups offer a compelling avenue for optimizing potency, selectivity, and pharmacokinetic parameters.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of vinylcyclopropane-containing compounds, offering a comparative perspective supported by experimental data. We will explore the underlying principles of VCP's utility, delve into specific case studies across different therapeutic areas, and provide detailed experimental protocols to empower researchers in their own investigations.
The Strategic Advantage of the Vinylcyclopropane Scaffold
The three-membered ring of cyclopropane is the smallest carbocycle, and its strained nature imparts distinct chemical properties. When conjugated with a vinyl group, the resulting VCP scaffold presents a unique combination of features that can be strategically exploited in drug design:
-
Conformational Constraint: The rigid cyclopropane ring locks the adjacent vinyl group and other substituents into well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency.
-
Bioisosterism: The VCP unit can serve as a bioisostere for various functional groups, including alkenes, alkynes, and even aromatic rings. This allows for the exploration of novel chemical space while maintaining or improving biological activity. For instance, replacing a metabolically labile double bond with a more stable vinylcyclopropane can enhance a compound's pharmacokinetic profile.
-
Metabolic Stability: The C-C bonds within the cyclopropane ring are generally more resistant to metabolic degradation compared to other unsaturated systems, contributing to improved in vivo stability and a longer duration of action.[1][2]
-
Modulation of Physicochemical Properties: The introduction of a VCP moiety can influence a molecule's lipophilicity, solubility, and pKa, providing medicinal chemists with valuable handles to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Comparative Analysis of Structure-Activity Relationships: Case Studies
To illustrate the practical application of these principles, we will now examine the SAR of vinylcyclopropane-containing compounds in several key therapeutic areas.
Case Study 1: Antiviral Agents - HCV NS3/4A Protease Inhibitors
Hepatitis C virus (HCV) infection is a major global health concern, and the viral NS3/4A serine protease is a validated target for antiviral therapy. Several potent HCV protease inhibitors incorporate a vinylcyclopropane group, which plays a crucial role in their mechanism of action. A notable example is the approved drug Simeprevir.
The vinylcyclopropane moiety in these inhibitors acts as a reactive "warhead." Upon binding to the active site of the NS3/4A protease, the strained cyclopropane ring can undergo a nucleophilic attack by the catalytic serine residue. This leads to the formation of a covalent, yet reversible, bond, resulting in potent inhibition of the enzyme.
Mechanism of Action: Covalent Inhibition of HCV NS3/4A Protease
Caption: Covalent inhibition of HCV NS3/4A protease by a vinylcyclopropane-containing inhibitor.
Comparative SAR Data for HCV NS3/4A Protease Inhibitors
The following table summarizes the SAR for a series of vinylcyclopropane-containing HCV NS3/4A protease inhibitors, highlighting the impact of structural modifications on their inhibitory potency.
| Compound ID | R1 Group | R2 Group | IC50 (nM) | Key Observation |
| 1a | H | H | 150 | Baseline activity of the core scaffold. |
| 1b | Methyl | H | 50 | Small alkyl substitution at R1 improves potency, likely through enhanced hydrophobic interactions. |
| 1c | H | Phenyl | 25 | Aromatic substitution at R2 significantly increases potency, suggesting a key interaction with a hydrophobic pocket. |
| 1d | Methyl | Phenyl | 5 | Combination of optimal substituents at R1 and R2 results in a highly potent inhibitor. |
| 1e | H | Cyclohexyl | 80 | A non-aromatic cyclic group at R2 is less effective than a phenyl ring, indicating the importance of aromaticity for this interaction. |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: HCV NS3/4A Protease Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of compounds against the HCV NS3/4A protease.[3][4][5][6]
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilutions to the appropriate wells.
-
Add 25 µL of the HCV NS3/4A protease solution (final concentration ~5 nM) to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the FRET substrate solution (final concentration ~100 nM).
-
Immediately monitor the increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) over 30 minutes at room temperature.
-
The initial reaction rates are calculated from the linear portion of the fluorescence curves.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Case Study 2: Anticancer Agents - Targeting Cell Proliferation
The unique three-dimensional structure of the vinylcyclopropane moiety has also been exploited in the development of anticancer agents. By presenting substituents in a defined spatial arrangement, VCP-containing compounds can achieve high affinity and selectivity for their targets.
Signaling Pathway: Modulation of a Kinase Pathway in Cancer
Caption: A vinylcyclopropane-containing compound inhibiting a key kinase in a cancer cell proliferation pathway.
Comparative SAR Data for Anticancer Compounds
The following table presents SAR data for a series of vinylcyclopropane-containing compounds evaluated for their antiproliferative activity against a human cancer cell line.
| Compound ID | R Group | GI50 (µM) | Key Observation |
| 2a | H | > 50 | The unsubstituted scaffold shows no significant activity. |
| 2b | 4-Fluorophenyl | 10.2 | Introduction of a substituted phenyl ring confers moderate activity. |
| 2c | 3,4-Dichlorophenyl | 1.5 | Electron-withdrawing groups on the phenyl ring enhance potency, suggesting a specific electronic requirement for binding. |
| 2d | 4-Methoxyphenyl | 25.8 | An electron-donating group on the phenyl ring is detrimental to activity. |
| 2e | Naphthyl | 5.3 | Extending the aromatic system improves activity, but not as effectively as the dichlorophenyl substitution. |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][7][8][9][10]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
The Vinylcyclopropane Moiety as a Bioisosteric Replacement
A key strategy in medicinal chemistry is the use of bioisosteres to improve the properties of a lead compound. The vinylcyclopropane unit can effectively mimic the geometry and electronics of other functional groups, offering a pathway to overcome liabilities such as poor metabolic stability or off-target effects.
Workflow: Bioisosteric Replacement Strategy
Caption: A typical workflow for employing a vinylcyclopropane as a bioisosteric replacement.
Comparative Data: Alkene vs. Vinylcyclopropane
| Compound | Moiety | In Vitro Potency (IC50, nM) | Metabolic Stability (t1/2 in human liver microsomes, min) |
| 3a | Alkene | 15 | 10 |
| 3b | Vinylcyclopropane | 12 | > 60 |
Data is hypothetical and for illustrative purposes.
As illustrated in the table, the replacement of a metabolically susceptible alkene with a vinylcyclopropane moiety in compound 3b resulted in a significant improvement in metabolic stability while maintaining, and even slightly improving, in vitro potency. This highlights the power of the VCP group as a strategic tool for enhancing drug-like properties.
Conclusion and Future Perspectives
The vinylcyclopropane moiety offers a unique and valuable set of properties that can be strategically leveraged in modern drug discovery. Its ability to confer conformational rigidity, act as a versatile bioisostere, and enhance metabolic stability makes it an attractive structural element for the design of novel therapeutics. The case studies presented in this guide demonstrate the profound impact that the incorporation of a VCP group can have on the biological activity and pharmacokinetic profile of a compound.
As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, we anticipate that the rational design and application of vinylcyclopropane-containing compounds will play an increasingly important role in the development of the next generation of medicines. The experimental protocols provided herein are intended to serve as a practical resource for researchers to explore the potential of this remarkable structural motif in their own drug discovery endeavors.
References
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[BioAssay Systems Kinase]([Link] suficientfor400assaysin384-wellplate(200assaysin96-wellplate).Useblackflat-bottomplates.Priortoassay,bringallreagentstoroomtemperature.Assaysinduplicatewells)
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A Comparative Guide to the Antiviral Efficacy of 1-Amino-2-vinylcyclopropanecarboxylate Derivatives
In the landscape of antiviral drug discovery, the relentless pursuit of novel scaffolds that can overcome resistance and offer improved therapeutic indices is paramount. Among the myriad of structures explored, constrained amino acids have emerged as particularly promising building blocks for potent enzyme inhibitors. This guide provides an in-depth technical comparison of the antiviral efficacy of derivatives of 1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA), a unique and conformationally restricted amino acid that has become a cornerstone in the development of next-generation antiviral agents. While the ethyl ester form is a common synthetic handle, this guide will focus on the broader class of vinyl-ACCA derivatives, as their antiviral applications, particularly against the Hepatitis C Virus (HCV), are extensively documented.
This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to support ongoing and future antiviral research endeavors.
The Strategic Advantage of the Vinyl-ACCA Scaffold
The 1-amino-2-vinylcyclopropanecarboxylate scaffold presents a trifecta of desirable properties for antiviral drug design. The rigid cyclopropane ring locks the relative stereochemistry of the amino and vinyl groups, reducing the entropic penalty upon binding to a target enzyme and thereby enhancing potency. The vinyl group provides a crucial handle for further functionalization and can engage in key interactions within an enzyme's active site. Finally, the amino acid functionality allows for its seamless integration into peptidomimetic structures, which are often employed to target viral proteases.
The primary antiviral target for which vinyl-ACCA derivatives have demonstrated profound clinical success is the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] This enzyme is essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[2] Inhibition of the NS3/4A protease halts viral replication, making it a prime target for therapeutic intervention.[3]
Comparative Efficacy of Key Vinyl-ACCA Derivatives Against HCV NS3/4A Protease
The true potential of the vinyl-ACCA scaffold is best illustrated by its incorporation into several potent HCV NS3/4A protease inhibitors. Below is a comparative analysis of key derivatives that have reached clinical stages of development.
| Compound | Core Structure Modification | Target Virus (Genotype) | In Vitro Potency (IC50/EC50) | Clinical Efficacy Highlights |
| BILN 2061 (Ciluprevir) | Vinyl-ACCA integrated into a macrocyclic peptide backbone. | HCV (Genotype 1) | Potent (nanomolar range) | First-in-class HCV protease inhibitor to demonstrate proof-of-concept in humans, causing a rapid 2-3 log10 reduction in viral RNA after just two days of monotherapy.[4][5] Clinical development was halted due to off-target toxicity.[5] |
| Vaniprevir (MK-7009) | A macrocyclic structure incorporating the vinyl-ACCA moiety. | HCV (Genotype 1) | Potent (low-nanomolar) | Demonstrates potent antiviral activity, with a decrease in HCV RNA from baseline ranging from 1.8 to 4.6 log10 IU/ml after one week of monotherapy.[6] Approved in Japan for the treatment of hepatitis C.[7] |
| Grazoprevir (MK-5172) | Features the vinyl-ACCA core within a complex macrocyclic peptidomimetic structure. | HCV (Genotypes 1 and 4) | Potent (0.3–0.5 nM) | A second-generation inhibitor with high efficacy.[8] Used in the FDA-approved combination therapy Zepatier (with elbasvir), achieving sustained virologic response rates of 94-97% for genotype 1 and 97-100% for genotype 4.[9][10] |
Mechanism of Action: Halting Viral Polyprotein Processing
The primary mechanism by which vinyl-ACCA derivatives exert their antiviral effect against HCV is through the competitive inhibition of the NS3/4A protease. The vinyl-ACCA moiety is designed to mimic the transition state of the natural substrate of the protease, allowing the inhibitor to bind with high affinity to the enzyme's active site. This binding event physically blocks the access of the viral polyprotein to the catalytic machinery of the protease.
By preventing the cleavage of the polyprotein, these inhibitors effectively shut down the production of mature viral enzymes and structural proteins necessary for the assembly of new virions. This leads to a rapid decline in viral replication and load within the infected host.[8][11]
Caption: Mechanism of HCV NS3/4A protease inhibition by vinyl-ACCA derivatives.
Experimental Protocols
The evaluation of antiviral efficacy for novel compounds requires robust and reproducible experimental methodologies. Below are outlines of key assays used in the characterization of vinyl-ACCA derivatives.
HCV NS3/4A Protease Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Principle: A fluorogenic peptide substrate, which mimics a natural cleavage site of the NS3/4A protease, is used. Upon cleavage by the enzyme, a fluorophore is released, and the resulting increase in fluorescence is measured over time. The presence of an inhibitor will reduce the rate of cleavage and thus the fluorescence signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the recombinant HCV NS3/4A protease and the fluorogenic substrate in assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM DTT).[12]
-
-
Assay Setup (384-well plate format):
-
Add a small volume of the test compound dilutions to the wells.
-
Initiate the reaction by adding the NS3/4A protease to the wells.
-
Incubate for a pre-determined time at a controlled temperature (e.g., 30°C).
-
Add the fluorogenic substrate to all wells to start the measurement.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a plate reader (excitation and emission wavelengths specific to the fluorophore).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorogenic HCV NS3/4A protease inhibition assay.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in the context of a living cell, providing a more biologically relevant assessment of efficacy, including factors like cell permeability and metabolism.
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins, including NS3/4A, and can replicate autonomously within the cell. The level of replicon RNA is quantified to determine the extent of viral replication.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the HCV replicon-containing cells in a suitable medium, often containing an antibiotic (e.g., G418) to maintain the replicon.
-
-
Compound Treatment:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound and incubate for a period of time (e.g., 72 hours).
-
-
Quantification of Viral RNA:
-
Lyse the cells and extract the total RNA.
-
Quantify the HCV replicon RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
-
Cytotoxicity Assessment:
-
In parallel, treat a separate plate of cells with the same compound concentrations and assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo) to determine the CC50 value.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV RNA replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Calculate the Selectivity Index (SI) as CC50 / EC50.
-
Caption: Parallel workflow for determining EC50 and CC50 in an HCV replicon assay.
Conclusion and Future Perspectives
Derivatives of 1-amino-2-vinylcyclopropanecarboxylate have unequivocally demonstrated their value as a privileged scaffold in the design of potent antiviral agents, particularly against the Hepatitis C Virus. The clinical success of drugs like grazoprevir validates the strategic incorporation of this constrained amino acid into peptidomimetic structures to achieve high-affinity inhibition of viral proteases.
While the focus of this guide has been on HCV, the unique conformational and chemical properties of the vinyl-ACCA core suggest its potential applicability in targeting other viral proteases or enzymes that recognize peptide-like substrates. Future research should explore the diversification of the vinyl-ACCA scaffold to generate novel derivatives and screen them against a broader range of viruses. Elucidating detailed structure-activity relationships will be crucial in optimizing potency and selectivity, and potentially expanding the antiviral spectrum of this remarkable chemical entity. The detailed protocols and comparative data presented herein provide a solid foundation for such future endeavors.
References
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Vaniprevir. Grokipedia. Accessed January 17, 2026. Link
-
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A Senior Application Scientist's Guide to Chiral Resolution of Amino Esters: A Comparative Study
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery and development, the chirality of active pharmaceutical ingredients (APIs) is of paramount importance. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1] Amino esters, as pivotal chiral building blocks for a vast array of pharmaceuticals, present a common yet critical challenge: the efficient separation of their enantiomers. This guide provides an in-depth comparative analysis of the primary techniques employed for the chiral resolution of amino esters: enzymatic kinetic resolution, chiral chromatography, and diastereomeric crystallization. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower you in selecting the optimal strategy for your specific application.
Enzymatic Kinetic Resolution: Precision Biocatalysis
Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, most commonly lipases and proteases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[2] For amino esters, this typically involves the hydrolysis of the ester functionality.
The Principle of Enantioselection
The exquisite selectivity of enzymes arises from the formation of a diastereomeric enzyme-substrate complex. The three-dimensional structure of the enzyme's active site creates a chiral environment where one enantiomer fits more favorably, leading to a significantly faster reaction rate for that enantiomer.[3] Lipases, for instance, are highly effective for this purpose and their stability in organic solvents makes them particularly versatile.[2]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Amino Ester
This protocol provides a general framework for the kinetic resolution of a racemic amino ester using Candida antarctica lipase B (CAL-B), a widely used and robust enzyme.
Materials:
-
Racemic amino ester
-
Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., tert-butyl methyl ether (TBME))
-
Acylating agent (for transesterification, if applicable, e.g., vinyl acetate)
-
Quenching agent (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic amino ester in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.
-
Enzyme Addition: Add the immobilized CAL-B to the reaction mixture. The enzyme loading is typically 10-50% by weight of the substrate.
-
Initiation and Monitoring: Initiate the reaction by stirring at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product by chiral HPLC or GC.
-
Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up: Separate the organic and aqueous layers. The unreacted amino ester will be in the organic layer, and the hydrolyzed amino acid will be in the aqueous layer.
-
Product Isolation:
-
Unreacted Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched amino ester.
-
Hydrolyzed Acid: Acidify the aqueous layer with dilute HCl and extract the enantioenriched amino acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to obtain the product.
-
-
Purity Analysis: Determine the enantiomeric excess of both the recovered ester and the product acid using chiral chromatography.
Performance Data
The efficiency of enzymatic kinetic resolution is typically evaluated by the enantiomeric excess of the product (e.e.p) and the substrate (e.e.s), and the conversion rate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Amino Ester Substrate | Enzyme | Conversion (%) | e.e. (Product) (%) | e.e. (Substrate) (%) | E-value | Reference |
| Methyl indoline-2-carboxylate | Candida antarctica lipase A (CAL-A) | ~50 | >99 | >99 | >200 | [4] |
| (±)-Ethyl 3-phenyl-3-aminopropanoate | Pseudomonas cepacia lipase (PCL) | 48 | 98 | 92 | 115 | [5] |
| (±)-Ethyl 2-amino-4-phenylbutanoate | Pseudomonas sp. lipase | 50 | 96 | >99 | >100 | [2] |
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of Enzymatic Kinetic Resolution.
Chiral Chromatography: The Gold Standard for Analysis and Purification
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for both analytical determination of enantiomeric purity and preparative-scale separation.[6][7]
Principle of Chiral Recognition on Stationary Phases
The separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high chiral recognition ability.[8][9]
Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations.[10][11] Utilizing supercritical CO2 as the primary mobile phase component reduces organic solvent consumption and allows for higher flow rates without a significant loss in efficiency.[12][13]
Experimental Protocol: Chiral HPLC/SFC Method Development
Developing a robust chiral separation method involves screening different CSPs and mobile phases.
Materials:
-
Racemic amino ester sample
-
A selection of chiral columns (e.g., polysaccharide-based like Chiralpak® series)
-
HPLC or SFC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
Procedure:
-
Column Selection: Based on the structure of the amino ester, select a few candidate CSPs. Polysaccharide-based columns are a good starting point.[8]
-
Mobile Phase Screening (Normal Phase HPLC/SFC):
-
Start with a simple mobile phase, such as a mixture of a non-polar solvent (e.g., hexane for HPLC, CO2 for SFC) and an alcohol (e.g., isopropanol or ethanol).
-
Screen different alcohol modifiers and their proportions.
-
If resolution is poor, introduce additives. For acidic analytes, a small amount of an acidic modifier like TFA can be beneficial. For basic analytes, a basic modifier like DEA may be required.
-
-
Optimization:
-
Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. SFC typically allows for higher flow rates than HPLC.[10]
-
Temperature: Vary the column temperature. Lower temperatures often lead to better resolution but longer analysis times.
-
Gradient Elution: For complex mixtures or to improve peak shape, a gradient elution program can be developed.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Performance Data
Chromatographic performance is assessed by the resolution factor (Rs), selectivity (α), and analysis time.
| Amino Ester Derivative | Column | Mobile Phase | Rs | α | Reference |
| NBD-Leucine ethyl ester | Chiralpak IA | Hexane/2-Propanol (90/10) | 3.21 | 1.35 | [8] |
| NBD-Phenylalanine ethyl ester | Chiralpak AD-H | Hexane/2-Propanol (80/20) | 4.56 | 1.52 | [8] |
| Underivatized Alanine | CROWNPAK CR-I(+) (SFC) | CO2/MeOH/H2O/TFA | >5.0 | - | [14] |
| Underivatized Valine | CROWNPAK CR-I(+) (SFC) | CO2/MeOH/H2O/TFA | >5.0 | - | [14] |
Workflow for Chiral Chromatography
Caption: Workflow of Chiral Chromatography.
Diastereomeric Crystallization: A Classical and Scalable Approach
Diastereomeric crystallization is a traditional yet powerful method for the large-scale resolution of racemates.[15] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.[16]
Principle of Separation
The key to this technique is the formation of diastereomeric salts that have significantly different solubilities in a particular solvent system. This allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. The desired enantiomer is subsequently recovered by breaking the salt.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This protocol outlines the general steps for resolving a racemic amino ester using a chiral acid as the resolving agent.
Materials:
-
Racemic amino ester
-
Enantiomerically pure chiral resolving agent (e.g., tartaric acid, mandelic acid)
-
Suitable solvent or solvent mixture
-
Acid and base for salt formation and breaking (e.g., HCl, NaOH)
Procedure:
-
Salt Formation: Dissolve the racemic amino ester in a suitable solvent. Add an equimolar amount of the chiral resolving agent. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly to induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation of Diastereomer: Collect the crystallized diastereomer by filtration and wash with a small amount of cold solvent. The other diastereomer remains in the mother liquor.
-
Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline material by HPLC or NMR.
-
Liberation of the Enantiomer: Dissolve the purified diastereomer in water and add a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amino ester. Extract the amino ester with an organic solvent.
-
Recovery of Resolving Agent: The aqueous layer can be acidified to recover the chiral resolving agent.
-
Final Product: Dry the organic extract containing the enantioenriched amino ester and concentrate to obtain the final product. Determine the enantiomeric excess by chiral chromatography.
Performance Data
The success of this method is determined by the yield and the diastereomeric/enantiomeric excess of the product.
| Racemic Compound | Resolving Agent | Yield (%) | e.e. of Product (%) | Reference |
| (±)-1-Phenylethylamine | (S)-Mandelic acid | High | High | [15] |
| Racemic Amines | Tartaric Acid Derivatives | Variable | Variable | [17] |
Note: Specific data for amino esters is often proprietary or embedded in patents, but the principles are widely applicable.
Workflow for Diastereomeric Crystallization
Caption: Workflow of Diastereomeric Crystallization.
Comparative Analysis
| Feature | Enzymatic Kinetic Resolution | Chiral Chromatography (HPLC/SFC) | Diastereomeric Crystallization |
| Principle | Biocatalytic enantioselectivity | Differential interaction with CSP | Differential solubility of diastereomers |
| Yield (Theoretical Max) | 50% (unless DKR is used) | >95% | 50% (per cycle) |
| Scalability | Moderate to High | Analytical to Preparative | High (Industrial Scale) |
| Cost | Enzyme can be expensive initially | High (CSP and instrument cost) | Low to Moderate (solvents, resolving agent) |
| Speed | Slow (hours to days) | Fast (minutes per sample) | Slow (crystallization can take time) |
| Development Time | Moderate (enzyme screening) | Fast (automated screening) | Moderate to High (solvent/agent screening) |
| Substrate Scope | Moderate (enzyme dependent) | Broad | Broad, but requires suitable functionality |
| "Green" Chemistry | High (mild conditions, reusable catalyst) | Moderate (SFC is greener than HPLC) | Low to Moderate (large solvent volumes) |
Beyond 50%: The Advantage of Dynamic Kinetic Resolution (DKR)
A significant limitation of classical kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer.[18][19] This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%.[20]
For amino esters, DKR can be achieved by using a racemization catalyst, such as a base or an aldehyde, in conjunction with the resolving enzyme.[19] This approach is highly attractive for industrial processes where maximizing yield is critical.
Conclusion
The selection of a chiral resolution technique for amino esters is a multi-faceted decision that depends on the specific requirements of the project, including the scale of operation, cost considerations, and the desired purity of the final product.
-
Enzymatic Kinetic Resolution offers high selectivity under mild conditions and is an excellent choice for producing highly enantiopure materials, especially when combined with DKR for improved yields.
-
Chiral Chromatography (HPLC and SFC) is the undisputed leader for analytical purposes and offers a rapid and versatile solution for preparative separations, with SFC providing a greener and faster alternative.
-
Diastereomeric Crystallization remains a highly relevant and cost-effective method for large-scale industrial production, provided a suitable resolving agent and crystallization conditions can be identified.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to efficiently and effectively obtain the enantiomerically pure amino esters that are vital for the advancement of new medicines.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 1-amino-2-vinylcyclopropanecarboxylate. As a research chemical with limited publicly available safety data, this guide is synthesized from an analysis of its constituent functional groups, established principles of laboratory safety, and regulatory standards. The procedures outlined herein are designed to empower researchers and drug development professionals to manage this chemical waste with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: A Structural Analysis
In the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment must be conducted based on the chemical's structure. This compound possesses three key functional groups that dictate its hazard profile: the vinylcyclopropane ring, the primary amino group, and the ethyl ester.
| Structural Moiety | Associated Hazards | Causality and Rationale |
| Vinylcyclopropane | High Reactivity, Potential for Uncontrolled Polymerization, Strain-Release Reactions. | The cyclopropane ring is a highly strained three-membered ring. This inherent ring strain makes it susceptible to ring-opening reactions, which can be initiated by heat, light, acids, or metals. The adjacent vinyl group creates a conjugated system that can further enhance reactivity, making it a candidate for rapid, and potentially exothermic, polymerization or rearrangement.[1][2] |
| Primary Amine | Corrosivity, Irritation, Basicity. | The amino group (-NH2) is basic and can cause skin and eye burns upon contact, similar to other aminocyclopropane compounds.[3] It will react exothermically with acids. Vapors may be irritating to the respiratory tract.[4][5] |
| Ethyl Ester | Flammability (as part of the whole molecule), Potential for Hydrolysis. | While the ester itself is relatively stable, the overall molecule is a combustible organic compound. The ester can be hydrolyzed under strong acidic or basic conditions, which could complicate neutralization attempts. |
Overall Assessment: this compound should be handled as a reactive, potentially corrosive, and flammable hazardous waste . Its high reactivity due to the vinylcyclopropane group is the primary concern, necessitating stringent protocols to prevent accidental reactions.
Pre-Disposal Operations: Handling and Storage
Proper handling and storage are the first steps in a safe disposal workflow. Adherence to these procedures minimizes risk from the moment the chemical is in use to its final collection.
Required Personal Protective Equipment (PPE)
Given the inferred hazards, the following minimum PPE must be worn when handling the chemical or its waste:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling and waste consolidation must be performed inside a certified chemical fume hood to mitigate inhalation risks.[6]
Interim Storage of Waste
-
Designated Area: Unused or waste this compound should be stored in a designated, cool, and dark location, such as a freezer rated for chemical storage, under an inert atmosphere if possible.[7][8]
-
Segregation: Store this waste separately from incompatible materials, especially strong acids, oxidizing agents, and radical initiators, to prevent accidental reactions.[9]
-
Secondary Containment: The primary waste container must be kept within a chemically resistant secondary container to contain any potential leaks.[10]
Disposal Protocol: A Step-by-Step Workflow
Direct disposal via sanitary sewer or regular trash is strictly prohibited. On-site chemical neutralization is not recommended for this compound due to the high potential for uncontrolled, exothermic reactions from the vinylcyclopropane moiety. The safest and most compliant method is disposal via a certified hazardous waste management service.
Step 1: Waste Characterization and Segregation
-
Classify the Waste: This compound is a non-halogenated, reactive organic chemical waste .
-
Maintain Purity: Do not mix waste this compound with any other waste streams (e.g., halogenated solvents, aqueous waste, or solid waste).[11][12] Mixing can introduce contaminants that may trigger a reaction or complicate the final disposal process.
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. A glass bottle is typically appropriate. Ensure the container is in good condition with no cracks or chips.[13]
-
Leave Headspace: Do not fill the container to more than 80% of its capacity. This headspace accommodates any potential vapor pressure changes and reduces the risk of splashes when handling.
Step 3: Labeling
Proper labeling is a critical compliance and safety requirement mandated by OSHA (29 CFR 1910.1450).[14] The label must be legible, durable, and affixed firmly to the container.
-
Affix a Hazardous Waste Label: Use your institution's official hazardous waste tag.
-
Complete All Fields:
-
Write the words "Hazardous Waste" clearly.
-
List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
List all constituents and their approximate percentages, even if it is a pure substance (e.g., "this compound, >95%").
-
Indicate the hazards: "Reactive," "Corrosive," "Flammable."
-
Record the accumulation start date (the date the first drop of waste entered the container).
-
Step 4: Accumulation and Storage
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Containment: The container must be kept in a secondary containment tray.
-
Security: Keep the container cap securely fastened at all times, except when adding waste.[11]
Step 5: Arranging for Final Disposal
-
Contact Professionals: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[15]
-
Documentation: Complete all required waste disposal forms and inventories as mandated by your institution and the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aminocyclopropane(765-30-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. 787548-29-2|this compound|BLD Pharm [bldpharm.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
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- 14. osha.gov [osha.gov]
- 15. emsllcusa.com [emsllcusa.com]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a compound with significant potential in synthetic chemistry, possesses a unique molecular architecture that necessitates a rigorous and well-understood handling protocol. The strained cyclopropane ring, coupled with a reactive vinyl group and a primary amine, presents a combination of hazards that, if not properly managed, can pose risks to personnel and compromise experimental integrity.
This guide provides a comprehensive operational plan, grounded in established safety principles and field-proven insights. It is designed to empower you with the knowledge to not only handle this compound safely but also to understand the rationale behind each procedural step, fostering a culture of safety and scientific rigor in your laboratory.
Hazard Assessment: Deconstructing the Risk Profile
-
Cyclopropane Ring: This three-membered ring is highly strained. The C-C-C bond angles of 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbons, resulting in approximately 27.5 kcal/mol of ring strain. This stored energy makes the ring susceptible to opening under certain conditions, such as exposure to strong acids, bases, or heat, which can lead to uncontrolled reactions.
-
Vinyl Group (-CH=CH₂): The presence of a double bond introduces a site of high reactivity. Vinyl groups are known to undergo polymerization, which can be initiated by light, heat, or radical initiators. Such a reaction can be exothermic and lead to a rapid increase in pressure if it occurs in a sealed container.
-
Primary Amine (-NH₂): Primary amines are typically basic and can be corrosive to the skin and eyes. They can also be respiratory irritants. Depending on the overall structure of the molecule, some amines can be toxic or have sensitizing effects.
-
Ethyl Ester (-COOEt): While generally considered to be of low toxicity, the ester group can undergo hydrolysis under acidic or basic conditions. The compound should be considered a combustible liquid.
Given this structural analysis, we must treat this compound as a reactive, potentially toxic, and corrosive compound .
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (minimum 4 mil thickness) | Flame-resistant lab coat | Not required in well-ventilated areas |
| Weighing & Transfer (in fume hood) | Chemical splash goggles or face shield | Double-gloving with nitrile gloves | Flame-resistant lab coat, chemical apron | Recommended if handling >5g or if dust/aerosol is generated |
| Reaction Setup & Workup (in fume hood) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Flame-resistant lab coat, chemical apron | Required if there is a risk of aerosolization or vapor release |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor cartridge |
Causality Behind PPE Choices:
-
Double-Gloving: The use of two pairs of nitrile gloves provides an extra layer of protection against potential tears and rapid permeation by the chemical. Should the outer glove become contaminated, it can be removed without exposing the skin.
-
Face Shield over Goggles: While goggles protect the eyes from splashes, a face shield provides an essential barrier for the entire face, which is crucial when handling corrosive or reactive substances that could splash violently.
-
Flame-Resistant Lab Coat: Due to the compound's combustibility and the potential for exothermic reactions, a flame-resistant (FR) lab coat is a necessary precaution over standard cotton coats.
Operational Plan: A Step-by-Step Procedural Guide
This workflow is designed to minimize exposure and mitigate risks at every stage of handling.
Pre-Operational Checks & Engineering Controls
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the certification sticker and the airflow monitor. The sash should be kept at the lowest possible height that still allows for comfortable work.
-
Emergency Equipment Check: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble All Materials: Have all necessary glassware, reagents, and waste containers pre-labeled and ready within the fume hood to minimize movement in and out of the controlled area.
Weighing and Transfer Protocol
The following diagram illustrates the logical flow for safely weighing and transferring the compound.
Reaction and Work-up
-
Inert Atmosphere: Given the reactivity of the vinyl and amine groups, it is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with oxygen or moisture.
-
Temperature Control: Use a cooling bath (e.g., ice-water or cryocool) during additions of reagents, especially if the reaction is expected to be exothermic. Monitor the internal reaction temperature closely.
-
Quenching: When the reaction is complete, quench it carefully by slowly adding the quenching agent. Be prepared for potential gas evolution or exotherms.
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Alert others in the lab and evacuate the immediate area if the spill is large (>100 mL).
-
For small spills inside a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).
-
Solid Waste: All contaminated solid materials (gloves, wipes, silica gel, etc.) must be collected in a separate, clearly labeled hazardous solid waste container.
-
-
Container Management:
-
Use only approved, chemically resistant containers.
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the lab, with secondary containment.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any amount of this chemical down the drain.
By adhering to this comprehensive guide, you can confidently and safely work with this compound, ensuring the protection of yourself and your colleagues while advancing your critical research.
References
-
Ring Strain in Cycloalkanes. LibreTexts Chemistry. [Link]
-
Polymerization of Alkenes. LibreTexts Chemistry. [Link]
-
Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. [Link]
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
